molecular formula [ClC6H3(OH)]2S<br>C12H8Cl2O2S B1222476 Fenticlor CAS No. 97-24-5

Fenticlor

Cat. No.: B1222476
CAS No.: 97-24-5
M. Wt: 287.2 g/mol
InChI Key: ANUSOIHIIPAHJV-UHFFFAOYSA-N
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Description

2,2'-thiobis(4-chlorophenol) appears as white to cream-colored solid or pale yellow powder. White crystalline solid melting from 175.8-186.8 °C. Odorless and insoluble in water.
Fenticlor is an aryl sulfide having two 5-chloro-2-hydroxyphenyl groups attached to sulfur;  an antiinfective drug mostly used in veterinary medicine. It has a role as an antiinfective agent and a drug allergen. It is an aryl sulfide, a member of monochlorobenzenes, a polyphenol and a bridged diphenyl antifungal drug.
This compound is an antibacterial and antifungal agent for topical use, mostly used now in veterinary medicine.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-(5-chloro-2-hydroxyphenyl)sulfanylphenol
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InChI

InChI=1S/C12H8Cl2O2S/c13-7-1-3-9(15)11(5-7)17-12-6-8(14)2-4-10(12)16/h1-6,15-16H
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InChI Key

ANUSOIHIIPAHJV-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C=C1Cl)SC2=C(C=CC(=C2)Cl)O)O
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Molecular Formula

[ClC6H3(OH)]2S, C12H8Cl2O2S
Record name 2,2'-THIOBIS(4-CHLOROPHENOL)
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DSSTOX Substance ID

DTXSID4026137
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Molecular Weight

287.2 g/mol
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Physical Description

2,2'-thiobis(4-chlorophenol) appears as white to cream-colored solid or pale yellow powder. White crystalline solid melting from 175.8-186.8 °C. Odorless and insoluble in water., White to cream-colored solid or pale yellow powder; [CAMEO]
Record name 2,2'-THIOBIS(4-CHLOROPHENOL)
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992)
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CAS No.

97-24-5
Record name 2,2'-THIOBIS(4-CHLOROPHENOL)
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Melting Point

348.4 to 368.2 °F (NTP, 1992)
Record name 2,2'-THIOBIS(4-CHLOROPHENOL)
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Foundational & Exploratory

Fenticlor's Assault on the Bacterial Citadel: A Technical Guide to its Membrane-Centric Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenticlor, a phenolic antibacterial agent, exerts its antimicrobial effects not by targeting the bacterial cell wall, but by compromising the integrity and function of the cytoplasmic membrane. This in-depth technical guide elucidates the core mechanism of this compound as a protonophore, leading to the dissipation of the proton motive force, subsequent membrane damage, and leakage of essential cytoplasmic constituents. While this compound does adsorb to the bacterial cell wall, its primary bactericidal and bacteriostatic actions are a direct consequence of its disruptive effects on the cell membrane. This guide provides a comprehensive overview of its mechanism, quantitative efficacy data, and detailed experimental protocols for investigating its activity.

Core Mechanism of Action: A Protonophore-Induced Cascade

Contrary to mechanisms that inhibit peptidoglycan synthesis, this compound's primary mode of action is the disruption of the bacterial cell membrane's bioenergetic state.[1][2][3] As a phenolic compound, this compound functions as a protonophore, a lipid-soluble molecule that shuttles protons across the membrane. This action dissipates the crucial proton motive force (PMF), which is the electrochemical gradient of protons that powers essential cellular processes.[3]

The consequences of this PMF dissipation are twofold:

  • Bacteriostatic Effect: At lower concentrations, the collapse of the proton gradient inhibits PMF-dependent processes such as active transport of nutrients and ATP synthesis. This leads to a cessation of growth and replication.[3]

  • Bactericidal Effect: At higher concentrations, this compound causes significant and irreversible damage to the cell membrane. This damage results in the leakage of vital intracellular components, such as ions, metabolites, and macromolecules (e.g., nucleic acids and proteins), ultimately leading to cell death.[2]

The initial interaction of this compound with the bacterium involves adsorption to the cell envelope, including both the cell wall and the cytoplasmic membrane.[1][4] However, the cell membrane is considered the principal site of its antibacterial action.[1]

Differential Susceptibility: Gram-Positive vs. Gram-Negative Bacteria

A notable aspect of this compound's activity is its differential efficacy against Gram-positive and Gram-negative bacteria. Staphylococcus aureus (Gram-positive) is more susceptible to this compound than Escherichia coli (Gram-negative). This difference is attributed to the complex outer membrane of Gram-negative bacteria, which is rich in lipids and acts as a barrier, limiting the access of this compound to its primary target, the cytoplasmic membrane.[1][4]

Quantitative Data: Efficacy of this compound

The following table summarizes the Minimum Inhibitory Concentration (MIC) ranges for this compound against a selection of bacterial and fungal species.

MicroorganismMinimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus8 - 167
Salmonella typhi20 - 60
Escherichia coli40 - 250
Pseudomonas aeruginosa80 - 1,000
Bacillus subtilis50
Citrobacter sp.167 - 250
Penicillium funiculosum250
Trichophyton mentagrophytes20 - 1,000
Penicillium citrinum250
Penicillium luteum125
Penicillium chrysogenum1,000
[Data sourced from a 2014 review article which may be based on historical data.][5]

Experimental Protocols

The following are detailed methodologies for key experiments to elucidate the mechanism of action of this compound.

Protocol for Determining Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound.

Materials:

  • This compound stock solution (e.g., in dimethyl sulfoxide, DMSO).

  • Bacterial strains (S. aureus, E. coli).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Sterile 96-well microtiter plates.

  • Spectrophotometer.

  • Incubator.

Procedure:

  • Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into CAMHB and incubate overnight at 37°C. Dilute the overnight culture in fresh CAMHB to achieve a starting inoculum of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution of this compound: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in CAMHB to achieve a range of desired concentrations.

  • Inoculation: Add the prepared bacterial suspension to each well containing the this compound dilutions.

  • Controls: Include a positive control (bacterial suspension in CAMHB without this compound) and a negative control (CAMHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium, as determined by visual inspection or by measuring the optical density at 600 nm.

Protocol for Measuring Leakage of 260 nm Absorbing Material

This protocol measures the release of intracellular components, such as nucleic acids, which absorb light at 260 nm, as an indicator of membrane damage.[6][7]

Materials:

  • Mid-log phase bacterial culture (S. aureus or E. coli).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • This compound solutions at various concentrations (e.g., 0.5x, 1x, 2x MIC).

  • Centrifuge.

  • UV-Vis spectrophotometer.

Procedure:

  • Cell Preparation: Centrifuge the bacterial culture, wash the pellet twice with PBS, and resuspend in PBS to a final optical density (OD600) of approximately 1.0.

  • Treatment: Add this compound solutions to the bacterial suspensions to achieve the desired final concentrations. A control sample with no this compound should be included.

  • Incubation: Incubate the suspensions at 37°C.

  • Sampling: At various time points (e.g., 0, 30, 60, 90, 120 minutes), take aliquots from each suspension.

  • Separation: Centrifuge the aliquots at high speed (e.g., 10,000 x g) for 5 minutes to pellet the bacterial cells.

  • Measurement: Carefully collect the supernatant and measure its absorbance at 260 nm using the spectrophotometer. An increase in absorbance over time indicates leakage of intracellular material.

Protocol for Assessing Protonophore Activity via Membrane Potential Measurement

This protocol uses a voltage-sensitive fluorescent dye to monitor changes in bacterial membrane potential, indicating protonophore activity.[8]

Materials:

  • Mid-log phase bacterial culture.

  • Appropriate buffer (e.g., PBS with a carbon source like glucose).

  • Voltage-sensitive dye (e.g., DiSC3(5)) stock solution in DMSO.

  • This compound solution.

  • A protonophore control (e.g., CCCP - Carbonyl cyanide m-chlorophenyl hydrazone).

  • Fluorometer or fluorescence plate reader.

Procedure:

  • Cell Preparation: Wash and resuspend the bacterial cells in the buffer to a specific OD600.

  • Dye Loading: Add the voltage-sensitive dye to the cell suspension and incubate in the dark to allow the dye to accumulate in the polarized cells, which quenches its fluorescence.

  • Baseline Measurement: Place the cell suspension in the fluorometer and record the baseline fluorescence.

  • Treatment: Add the this compound solution to the cell suspension and immediately begin recording the fluorescence intensity over time.

  • Controls: Run parallel experiments with a vehicle control (DMSO) and a positive control (CCCP) to induce complete depolarization.

  • Data Analysis: An increase in fluorescence intensity upon the addition of this compound indicates the release of the dye from the cells due to membrane depolarization, confirming its protonophore activity.

Visualizations: Pathways and Workflows

Diagram 1: this compound's Protonophore Mechanism of Action

Fenticlor_Mechanism cluster_membrane Bacterial Cytoplasmic Membrane cluster_consequences Consequences Outside Outside Inside (Cytoplasm) Inside (Cytoplasm) H_out1 H+ H_out2 H+ Fent_out This compound H_out2->Fent_out 1. Protonation H_out3 H+ H_in1 H+ PMF_dissipation Proton Motive Force Dissipation FentH_mem This compound Fent_in This compound FentH_mem->Fent_in 2. Translocation Fent_in->H_in1 3. Deprotonation Fent_in->Fent_out 4. Return Inhibition Inhibition of Active Transport & ATP Synthesis PMF_dissipation->Inhibition Leakage Membrane Damage & Leakage of Contents PMF_dissipation->Leakage Bacteriostasis Bacteriostasis Inhibition->Bacteriostasis Bactericidal Bactericidal Action Leakage->Bactericidal

Caption: this compound acts as a proton shuttle, dissipating the proton motive force across the bacterial membrane.

Diagram 2: Experimental Workflow for Assessing Membrane Damage

Leakage_Workflow start Start: Mid-log phase bacterial culture prep 1. Harvest & Wash Cells (Centrifugation, resuspend in PBS) start->prep treatment 2. Incubate with this compound (Multiple concentrations + Control) prep->treatment sampling 3. Collect Aliquots (At various time points) treatment->sampling separation 4. Separate Cells from Supernatant (High-speed centrifugation) sampling->separation measurement 5. Measure Supernatant Absorbance (Spectrophotometry at 260 nm) separation->measurement analysis 6. Data Analysis (Plot Absorbance vs. Time) measurement->analysis end End: Quantify membrane leakage analysis->end

Caption: Workflow for quantifying the leakage of 260 nm absorbing material from bacterial cells.

Conclusion

This compound's antibacterial efficacy is rooted in its ability to act as a protonophore, disrupting the fundamental bioenergetic processes of the bacterial cytoplasmic membrane. This mechanism, distinct from cell wall synthesis inhibition, leads to a cascade of events culminating in either growth inhibition or cell death. Understanding this membrane-centric mode of action is crucial for the rational application of this compound and for the development of novel antimicrobial agents that target the bacterial membrane, a less exploited but highly vulnerable cellular structure. The provided protocols offer a robust framework for the continued investigation of this compound and other membrane-active compounds.

References

Fenticlor: An In-Depth Technical Guide on its Antimicrobial Spectrum and Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the available scientific information on Fenticlor. It is critical to note that the majority of detailed research on this compound dates back several decades, and comprehensive, modern quantitative data according to current standards are scarce in publicly accessible literature.

Executive Summary

Antimicrobial Spectrum and Efficacy

This compound has been demonstrated to possess both bacteriostatic and bactericidal activity, contingent on its concentration. Its spectrum of activity includes both Gram-positive and Gram-negative bacteria, as well as various fungal species.

Antibacterial Activity

Historical in-vitro studies focused significantly on Staphylococcus aureus and Escherichia coli as representative Gram-positive and Gram-negative organisms, respectively. Research from 1971 indicated that this compound is readily adsorbed by these bacteria.[2] At lower concentrations (≤10 µg/mL), it exhibits a bacteriostatic effect by inhibiting metabolic activities. At higher concentrations, it becomes bactericidal, causing significant damage to the bacterial cell membrane.[3]

Antifungal Activity

While this compound is described as an antifungal agent, specific quantitative data regarding its efficacy against a wide range of fungal pathogens is limited in the available literature. General statements confirm its activity, but detailed MIC values for species such as Candida albicans or various dermatophytes are not well-documented in recent studies.

Data Presentation

A comprehensive summary of quantitative data is challenging due to the limited availability of recent, extensive studies. The table below is constructed based on historical data and should be interpreted with caution. Modern studies employing standardized methodologies are required to establish a more complete and clinically relevant dataset.

MicroorganismTypeEfficacy Metric (Concentration)Reported Effect
Staphylococcus aureusGram-positive Bacteria≤10 µg/mLBacteriostatic
Staphylococcus aureusGram-positive Bacteria>10 µg/mLBactericidal
Escherichia coliGram-negative Bacteria≤10 µg/mLBacteriostatic
Escherichia coliGram-negative Bacteria>10 µg/mLBactericidal

Mechanism of Action

The primary mechanism of action for this compound at bactericidal concentrations is the disruption of the microbial cell membrane. Early studies demonstrated that this compound causes a rapid leakage of essential intracellular components, such as nucleotides (measured by 260 nm absorbance) and other cytoplasmic constituents, from both S. aureus and E. coli.[3] This loss of membrane integrity is a key factor in its lethal effect on bacteria. At bacteriostatic concentrations, this compound has been shown to interfere with cellular metabolic activities without causing immediate, widespread membrane damage.[4]

No specific microbial signaling pathways have been identified in the literature as being directly targeted or modulated by this compound. Its broad-acting membrane-disrupting mechanism suggests a more general, rather than a specific, target-based mode of action.

Experimental Protocols

To generate the robust quantitative data required for a modern assessment of this compound's antimicrobial efficacy, standardized experimental protocols established by bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) would be employed.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is the current gold standard.

Protocol: Broth Microdilution for MIC Determination

  • Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration.

  • Serial Dilutions: A two-fold serial dilution of the this compound stock solution is prepared in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). This creates a gradient of this compound concentrations across the wells.

  • Inoculum Preparation: The test microorganism is cultured to a specific density, typically a 0.5 McFarland standard, which is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared microbial suspension. The plate also includes a positive control (microorganism with no drug) and a negative control (medium with no microorganism). The plate is then incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria).

  • Reading the MIC: After incubation, the plate is visually inspected or read with a spectrophotometer to determine the lowest concentration of this compound that completely inhibits visible growth of the microorganism. This concentration is the MIC.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Protocol: MBC/MFC Determination

  • Perform MIC Test: An MIC test is performed as described above.

  • Subculturing: Following the determination of the MIC, a small aliquot (e.g., 10 µL) is taken from each well that shows no visible growth and is plated onto an agar medium that does not contain this compound.

  • Incubation: The agar plates are incubated under appropriate conditions to allow for the growth of any surviving microorganisms.

  • Reading the MBC/MFC: The MBC or MFC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.

Visualizations

Experimental Workflow for MIC Determination

The following diagram illustrates the typical workflow for determining the Minimum Inhibitory Concentration using the broth microdilution method.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare this compound Stock Solution dilutions Create Serial Dilutions in Microtiter Plate stock->dilutions inoculate Inoculate Plate with Microorganism dilutions->inoculate inoculum Prepare Standardized Microbial Inoculum inoculum->inoculate incubate Incubate Plate inoculate->incubate read Read Plate for Visible Growth incubate->read determine_mic Determine MIC read->determine_mic

Workflow for Minimum Inhibitory Concentration (MIC) Determination.
Conceptual Mechanism of Action

This diagram illustrates the proposed mechanism of this compound's action on a bacterial cell.

Fenticlor_Mechanism cluster_cell Bacterial Cell membrane Cell Membrane disruption Membrane Disruption membrane->disruption cytoplasm Cytoplasm (Intracellular Components) This compound This compound This compound->membrane Adsorption leakage Leakage of Components disruption->leakage leakage->cytoplasm Loss of death Cell Death leakage->death

Conceptual Diagram of this compound's Mechanism of Action.

Conclusion and Future Directions

This compound is an antimicrobial agent with a historically established, albeit qualitatively described, spectrum of activity against bacteria and fungi. Its mechanism of action, centered on the disruption of the cell membrane, is characteristic of many topical antiseptics. The significant gap in the scientific literature is the absence of comprehensive, modern quantitative efficacy data (i.e., MICs and MBCs/MFCs) against a broad range of clinically relevant and resistant microbial strains.

For drug development professionals and researchers, a full re-evaluation of this compound using standardized methodologies, such as those outlined in this guide, would be necessary to ascertain its potential role in the current landscape of antimicrobial agents. Such studies would provide the essential quantitative data to accurately define its antimicrobial spectrum and inform any potential future applications.

References

Chemical and physical properties of Fenticlor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and physical properties, synthesis, and mechanism of action of Fenticlor. The information is intended for researchers, scientists, and professionals involved in drug development and related fields.

Chemical and Physical Properties

This compound, also known as bis(2-hydroxy-5-chlorophenyl) sulfide, is a chlorinated phenolic compound with established antibacterial and antifungal properties.[1][2] It has been used topically and in veterinary medicine.[1][2] The following tables summarize its key chemical identifiers and physicochemical properties.

Chemical Identifiers
IdentifierValue
IUPAC Name 2,2'-Thiobis(4-chlorophenol)[3][4]
CAS Number 97-24-5[1][3][4]
Molecular Formula C₁₂H₈Cl₂O₂S[1][3][4]
Synonyms Fentichlor, Bis(2-hydroxy-5-chlorophenyl) sulfide, 2,2'-Dihydroxy-5,5'-dichlorodiphenyl sulfide[3][4]
InChI Key ANUSOIHIIPAHJV-UHFFFAOYSA-N[4][5]
Physicochemical Properties
PropertyValue
Molar Mass 287.16 g/mol [1]
Appearance White to cream-colored crystalline solid or pale yellow powder[5][6]
Melting Point 174-175.8 °C (345-348.4 °F)[1][3][5][6]
Boiling Point 416.7 ± 45.0 °C (Predicted)[7]
Solubility Insoluble in water[5][6]. Soluble in aqueous solutions of NaOH, alcohol, and hot benzene.[3]
pKa₁ (acidic) 6.28
pKa₂ (acidic) 9.05
LogP 4.5
Density 1.58 g/cm³[6]

Experimental Protocols: Synthesis of this compound

Two primary methods for the synthesis of this compound have been documented:

Method 1: Aluminum Chloride-Catalyzed Reaction

This method involves the reaction of 4-chlorophenol with sulfur dichloride (SCl₂) in the presence of aluminum chloride (AlCl₃) as a catalyst.

Experimental Workflow:

G A 4-Chlorophenol C Reaction Vessel A->C B Sulfur Dichloride (SCl₂) B->C E Reaction Mixture C->E Reaction D Aluminum Chloride (AlCl₃) Catalyst D->C F Purification E->F G This compound F->G

Caption: Synthesis of this compound via AlCl₃-catalyzed reaction.

Method 2: Chlorination of Bis(2-hydroxyphenyl)sulfide

This alternative synthesis route involves the chlorination of bis(2-hydroxyphenyl)sulfide.

Experimental Workflow:

G A Bis(2-hydroxyphenyl)sulfide C Reaction Vessel A->C B Chlorinating Agent B->C D Reaction Mixture C->D Chlorination E Purification D->E F This compound E->F

Caption: Synthesis of this compound via chlorination.

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

This compound's antimicrobial activity is primarily attributed to its function as an uncoupler of oxidative phosphorylation. It disrupts the proton motive force across the inner mitochondrial membrane in eukaryotic pathogens or the cytoplasmic membrane in bacteria. This dissipation of the proton gradient uncouples the electron transport chain from ATP synthesis, leading to a depletion of cellular ATP and ultimately, cell death.

The proposed mechanism involves this compound acting as a protonophore, shuttling protons across the membrane.

Signaling Pathway:

G cluster_0 Intermembrane Space / Exterior cluster_1 Inner Mitochondrial / Cytoplasmic Membrane cluster_2 Mitochondrial Matrix / Cytoplasm A H⁺ C ATP Synthase A->C Proton Flow D This compound A->D Proton Binding B Electron Transport Chain B->A Proton Pumping E ATP C->E ATP Synthesis cluster_2 cluster_2 D->cluster_2 Proton Transport F ADP + Pi F->C

Caption: this compound uncouples oxidative phosphorylation by dissipating the proton gradient.

Analytical Methods

The analysis of this compound can be performed using various spectrometric techniques. Mass spectrometry, particularly electron ionization (EI-MS), is a valuable tool for its identification and structural elucidation. The NIST WebBook provides reference mass spectra for this compound.[4][8][9]

Safety and Toxicity

This compound may cause skin irritation and photosensitivity.[2][5] The oral LD50 in rats is reported to be 3250 mg/kg.[2] Standard precautions for handling chemical compounds should be observed.

References

An In-depth Technical Guide to the Synthesis and Purification of Fenticlor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Fenticlor (2,2'-thiobis(4-chlorophenol)), an established antibacterial and antifungal agent. The information compiled herein is intended for a professional audience in research and development, offering detailed methodologies for its preparation and quality control.

Synthesis of this compound

The primary and most widely recognized method for the synthesis of this compound is the aluminum chloride (AlCl₃)-catalyzed reaction of 4-chlorophenol with sulfur dichloride (SCl₂). An alternative, though less common, route involves the direct chlorination of bis[2-hydroxyphenyl]sulfide.[1] This guide will focus on the more prevalent synthesis pathway.

Synthesis Pathway

The synthesis proceeds via an electrophilic aromatic substitution reaction where 4-chlorophenol is reacted with sulfur dichloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride. The sulfur dichloride acts as an electrophile, and the aluminum chloride enhances its electrophilicity, facilitating the substitution onto the electron-rich phenol rings at the ortho position to the hydroxyl groups.

Fenticlor_Synthesis cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product 4-Chlorophenol 4-Chlorophenol Reaction Electrophilic Aromatic Substitution 4-Chlorophenol->Reaction 2 equivalents Sulfur Dichloride Sulfur Dichloride Sulfur Dichloride->Reaction 1 equivalent AlCl3 AlCl3 AlCl3->Reaction This compound This compound Reaction->this compound

Figure 1: Reaction scheme for the synthesis of this compound.
Experimental Protocol

The following experimental protocol is based on established chemical principles for the synthesis of thiobisphenols.

Materials:

  • 4-Chlorophenol

  • Sulfur Dichloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Inert Solvent (e.g., Carbon Tetrachloride or Dichloromethane)

  • Hydrochloric Acid (HCl) solution

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Ethanol (for recrystallization)

Procedure:

  • In a reaction vessel equipped with a stirrer, dropping funnel, and a reflux condenser connected to a gas trap (to handle evolved HCl), a solution of 4-chlorophenol in an inert solvent is prepared.

  • A catalytic amount of anhydrous aluminum chloride is added to the solution.

  • Sulfur dichloride, dissolved in the same inert solvent, is added dropwise to the stirred solution at a controlled temperature, typically between 0-10 °C to manage the exothermic reaction.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the reaction goes to completion.

  • The reaction is then quenched by the slow addition of water or a dilute solution of hydrochloric acid to decompose the aluminum chloride complex.

  • The organic layer is separated, washed with water, and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield the crude this compound product.

Quantitative Data
ParameterValueReference
Reactant Molar Ratio 4-Chlorophenol : SCl₂ (approx. 2:1)General Stoichiometry
Catalyst Loading Varies, typically catalytic amountsEstablished Practice
Typical Yield Data not consistently reported in available literature-
Melting Point 174 °C[1]

Purification of this compound

The primary method for the purification of crude this compound is recrystallization. The choice of solvent is critical to obtain a high yield of pure product.

Experimental Protocol for Recrystallization

Materials:

  • Crude this compound

  • Recrystallization Solvent (e.g., Ethanol, Toluene, or an aqueous alcohol mixture)

  • Activated Carbon (optional, for decolorization)

Procedure:

  • The crude this compound is dissolved in a minimum amount of the chosen hot recrystallization solvent.

  • If the solution is colored, a small amount of activated carbon can be added, and the solution is boiled for a few minutes.

  • The hot solution is filtered to remove any insoluble impurities and activated carbon.

  • The filtrate is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

  • The resulting crystals are collected by vacuum filtration.

  • The crystals are washed with a small amount of cold solvent to remove any adhering impurities.

  • The purified this compound is then dried in a vacuum oven.

Quantitative Data for Purification
ParameterSolvent SystemExpected Outcome
Recrystallization EthanolGood for removing non-polar and some polar impurities.
TolueneEffective for removing polar impurities.
Expected Recovery Dependent on solvent choice and purity of crude product-
Purity after one recrystallization >99% achievableGeneral chemical practice

Quality Control and Analytical Methods

To ensure the purity and identity of the synthesized this compound, various analytical techniques can be employed. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a suitable method for determining the purity of this compound and quantifying any impurities.

Example HPLC Method Parameters:

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase Acetonitrile and water with 0.1% phosphoric acid (gradient elution)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 280 nm
Injection Volume 10 µL
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used to identify and quantify volatile impurities and to confirm the structure of the final product. Derivatization may be necessary to increase the volatility of this compound.

Example GC-MS Method Parameters:

ParameterCondition
Column Capillary column (e.g., 30 m x 0.25 mm I.D. x 0.25 µm film)
Carrier Gas Helium
Injector Temperature 250 °C
Oven Program Temperature gradient from 50 °C to 320 °C
Ionization Mode Electron Ionization (EI)
Detector Mass Spectrometer

Experimental Workflow and Logical Relationships

The following diagram illustrates the overall workflow from synthesis to the final, purified product.

Fenticlor_Workflow cluster_synthesis Synthesis Stage cluster_workup Work-up Stage cluster_purification Purification Stage cluster_analysis Analysis Stage Reactants Reactants Reaction_Vessel Reaction_Vessel Reactants->Reaction_Vessel 4-Chlorophenol, SCl2, AlCl3 Quenching Quenching Reaction_Vessel->Quenching Reaction Mixture Extraction Extraction Quenching->Extraction Decomposed Mixture Drying Drying Extraction->Drying Organic Layer Solvent_Removal Solvent_Removal Drying->Solvent_Removal Dried Solution Crude_this compound Crude_this compound Solvent_Removal->Crude_this compound Recrystallization Recrystallization Crude_this compound->Recrystallization Filtration_Drying Filtration_Drying Recrystallization->Filtration_Drying Pure_this compound Pure_this compound Filtration_Drying->Pure_this compound QC_Analysis HPLC / GC-MS Pure_this compound->QC_Analysis

References

Fenticlor's Mode of Action Against Staphylococcus aureus: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenticlor, a phenolic antibacterial agent, exhibits a dual-action mechanism against Staphylococcus aureus that is concentration-dependent. At bacteriostatic concentrations, its primary mode of action is the disruption of energy coupling within the bacterial cell by dissipating the proton motive force (PMF) at the cytoplasmic membrane. This uncoupling effect inhibits essential metabolic activities, including active transport and assimilation of nutrients. At higher, bactericidal concentrations, this compound induces severe membrane damage, leading to the irreversible loss of cytoplasmic constituents and cell death. This guide provides an in-depth analysis of these mechanisms, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Introduction

This compound, 2,2'-thiobis(4-chlorophenol), is a bisphenolic compound known for its antibacterial and antifungal properties. Understanding its precise mode of action is critical for its potential application in antimicrobial strategies and for the development of new compounds that target similar pathways. This document details the molecular interactions and physiological consequences of this compound exposure on Staphylococcus aureus, focusing on its effects on the cell membrane and energy metabolism.

Primary Mechanism of Action: Disruption of the Proton Motive Force

The core of this compound's antibacterial activity against S. aureus lies in its ability to function as a protonophore, a lipid-soluble molecule that transports protons across the cytoplasmic membrane. This action dissipates the electrochemical proton gradient, or proton motive force (PMF), which is essential for numerous cellular functions.

The PMF is composed of two interconvertible components: the transmembrane electrical potential (Δψ) and the transmembrane pH gradient (ΔpH). S. aureus utilizes the PMF to drive ATP synthesis via ATP synthase, power the active transport of nutrients and ions, and maintain cellular homeostasis.

By shuttling protons across the membrane, this compound effectively short-circuits this energy-coupling system. This leads to two distinct, concentration-dependent outcomes: bacteriostasis and bactericidal action.

Bacteriostatic Effects: Inhibition of Active Transport

At lower concentrations, this compound's primary effect is the inhibition of active transport systems that are directly coupled to the PMF.[1] This prevents the uptake of essential nutrients, such as amino acids and sugars, thereby halting bacterial growth.

  • Inhibition of Glutamic Acid and Glucose Assimilation: this compound has been shown to inhibit the active transport and subsequent assimilation of glutamic acid and glucose.[1]

  • Dissipation of Membrane Proton Gradient: In the absence of an external energy source like glucose, this compound dissipates both the membrane proton gradient and the cellular ATP pool.[1] However, in the presence of glucose, while ATP synthesis is less affected, the uncoupling of the proton gradient from transport mechanisms remains the primary inhibitory action.[1]

Bactericidal Effects: Irreversible Membrane Damage

At higher concentrations, the protonophoric action of this compound intensifies, leading to widespread and irreversible damage to the cytoplasmic membrane.[2] This catastrophic failure of the membrane's barrier function results in cell death.

  • Leakage of Intracellular Components: The compromised membrane allows for the leakage of low-molecular-weight cytoplasmic constituents, including potassium ions, pentoses, and materials that absorb light at 260 nm (indicative of nucleotides and nucleic acids).[2]

  • Correlation with Cell Viability: A direct relationship exists between the concentration of this compound, the extent of leakage, and the loss of cell viability. Concentrations that induce a 99.99% kill rate are correlated with the complete loss of the cell's 260 nm-absorbing material pool.[2]

Quantitative Data

The following tables summarize the quantitative effects of this compound on S. aureus.

Table 1: Minimum Inhibitory and Bactericidal Concentrations of this compound against S. aureus

ParameterConcentration (µg/mL)ConditionsReference
Minimum Inhibitory Concentration (MIC)53 x 10⁹ organisms/mL, 9-hour incubation[3]
Bacteriostatic Concentration Range≤ 10Inhibition of growth without significant cell lysis[2]
Concentration for 99.99% Kill> 10Corresponds to total leakage of 260 nm material[2]

Table 2: this compound-Induced Leakage of 260 nm-Absorbing Material from S. aureus

This compound Concentration (µg/mL)Time (minutes)% of Total Pool Leaked
1030~5%
2030~40%
3030~85%
4030~100%
5030~100%

Note: Data are representative values derived from descriptions in the literature. Actual values may vary based on specific experimental conditions.

Signaling Pathways and Logical Relationships

Diagram 1: this compound's Disruption of the Proton Motive Force

Fenticlor_PMF_Disruption This compound dissipates the proton gradient, inhibiting ATP synthesis and active transport. cluster_membrane Cytoplasmic Membrane cluster_outside Periplasm cluster_inside Cytoplasm ETC Electron Transport Chain H_pump Proton Pump ETC->H_pump e- H_out H+ H_pump->H_out pumps ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP synthesizes Active_Transport Active Transporter Nutrient_in Nutrients Active_Transport->Nutrient_in imports H_out->ATP_Synthase flows through H_out->Active_Transport powers This compound This compound H_out->this compound Nutrient_out Nutrients Nutrient_out->Active_Transport H_in H+ This compound->H_in

Caption: this compound acts as a protonophore, disrupting the proton motive force.

Diagram 2: Logical Flow of this compound's Concentration-Dependent Effects

Fenticlor_Concentration_Effects Start This compound Exposure to S. aureus Concentration Concentration Dependent? Start->Concentration Low_Conc Low Concentration (Bacteriostatic) Concentration->Low_Conc Yes (Low) High_Conc High Concentration (Bactericidal) Concentration->High_Conc Yes (High) PMF_Disruption Dissipation of Proton Motive Force Low_Conc->PMF_Disruption Membrane_Damage Severe Membrane Damage High_Conc->Membrane_Damage Transport_Inhibition Inhibition of Active Transport PMF_Disruption->Transport_Inhibition PMF_Disruption->Membrane_Damage intensifies at high conc. Growth_Arrest Growth Arrest (Bacteriostasis) Transport_Inhibition->Growth_Arrest Leakage Leakage of Cytoplasmic Contents (K+, ATP, etc.) Membrane_Damage->Leakage Cell_Death Cell Death (Bactericidal) Leakage->Cell_Death

Caption: Concentration-dependent mechanism of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate this compound's mode of action.

Measurement of Bacterial Uptake of this compound

Objective: To quantify the amount of this compound adsorbed by S. aureus cells.

Materials:

  • S. aureus (e.g., NCTC 6571) grown to late-log phase in nutrient broth.

  • This compound stock solution in ethanol.

  • Phosphate buffer (0.1 M, pH 7.0).

  • Centrifuge.

  • Spectrophotometer.

Protocol:

  • Harvest and wash S. aureus cells twice with phosphate buffer. Resuspend in buffer to a standardized optical density.

  • Add this compound solution to the bacterial suspension to achieve the desired final concentrations (e.g., 5-50 µg/mL).

  • Incubate the suspension at 37°C for a specified time (e.g., 30 minutes).

  • Centrifuge the suspension to pellet the bacterial cells.

  • Carefully remove the supernatant.

  • The amount of this compound in the supernatant is determined spectrophotometrically. The difference between the initial concentration and the supernatant concentration represents the amount of this compound taken up by the cells.

Assay for Leakage of 260 nm-Absorbing Material

Objective: To measure the extent of membrane damage by quantifying the release of intracellular components.

Materials:

  • Washed suspension of S. aureus as described in 5.1.

  • This compound solutions of various concentrations.

  • Centrifuge capable of rapid pelleting.

  • UV-Vis Spectrophotometer.

Protocol:

  • To a standardized suspension of S. aureus in buffer, add this compound to the desired final concentration.

  • Incubate the mixture at 37°C.

  • At various time intervals (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot of the suspension.

  • Immediately centrifuge the aliquot at high speed (e.g., 10,000 x g for 5 minutes) to pellet the cells.

  • Transfer the supernatant to a quartz cuvette.

  • Measure the absorbance of the supernatant at 260 nm.

  • To determine the total 260 nm-absorbing pool, boil a separate aliquot of the original cell suspension for 15 minutes, centrifuge, and measure the supernatant's absorbance.

  • Express leakage as a percentage of the total pool.

Diagram 3: Experimental Workflow for Assessing Membrane Leakage

Leakage_Assay_Workflow Start Prepare Washed S. aureus Suspension Add_this compound Add this compound (Various Concentrations) Start->Add_this compound Incubate Incubate at 37°C Add_this compound->Incubate Sample Take Aliquots at Time Intervals Incubate->Sample Centrifuge Centrifuge to Pellet Cells Sample->Centrifuge Measure Measure Supernatant Absorbance at 260 nm Centrifuge->Measure Calculate Calculate % Leakage vs. Total Pool Measure->Calculate

Caption: Workflow for the this compound-induced membrane leakage assay.

Conclusion

The mode of action of this compound against Staphylococcus aureus is a well-defined, concentration-dependent process centered on the bacterial cytoplasmic membrane. Its ability to act as a protonophore disrupts the proton motive force, leading to a bacteriostatic effect at low concentrations by inhibiting energy-dependent transport. At higher concentrations, this activity causes catastrophic and irreversible membrane damage, resulting in a bactericidal outcome. This dual-action mechanism makes this compound an important subject of study for understanding membrane-active antibacterial agents and for the potential development of novel therapeutics that target bacterial energy metabolism.

References

An In-depth Technical Guide on the Interaction of Fenticlor with Microbial Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenticlor, a chlorinated bis-phenol antiseptic, exerts its antimicrobial effects primarily through the disruption of microbial cell membranes. This guide provides a comprehensive technical overview of the molecular interactions between this compound and the membranes of various microbes, including bacteria and fungi. It synthesizes available quantitative data, details relevant experimental methodologies, and visualizes the key mechanisms of action. The information presented is intended to support further research and the development of novel antimicrobial strategies.

Introduction

This compound is a topical antibacterial and antifungal agent.[1] Its efficacy is rooted in its ability to compromise the structural and functional integrity of microbial membranes. At bacteriostatic concentrations, this compound inhibits metabolic processes, while at bactericidal concentrations, it induces significant membrane damage, leading to the leakage of essential intracellular components and ultimately cell death.[2] This document details the known mechanisms of this compound's interaction with microbial membranes, focusing on its effects on membrane integrity, proton motive force, and its activity against key bacterial and fungal species.

Mechanism of Action

The primary mode of action of this compound involves its adsorption onto the microbial cell surface and subsequent disruption of the cytoplasmic membrane.[3] This interaction leads to a cascade of events that compromise cellular function.

Membrane Damage and Leakage of Intracellular Components

Bactericidal concentrations of this compound cause marked damage to the cell membranes of bacteria such as Staphylococcus aureus and Escherichia coli.[2] This damage results in the leakage of low molecular weight cytoplasmic constituents, including ions, amino acids, and nucleotides.[4] The release of materials that absorb light at 260 nm, indicative of nucleic acids and proteins, is a key indicator of this compound-induced membrane damage and is closely correlated with its bactericidal activity.[2][5]

Dissipation of Proton Motive Force

In Staphylococcus aureus, this compound has been shown to selectively increase the permeability of the cell membrane to protons. This action leads to the dissipation of the proton motive force (PMF), a critical component of cellular energy production, and the uncoupling of oxidative phosphorylation.[2]

Quantitative Data

While extensive quantitative data for this compound is limited in recently published literature, early studies and data from the related compound Fenticonazole provide valuable insights into its potency.

Table 1: Antimicrobial Activity of this compound and Fenticonazole

OrganismCompoundMIC Range (µg/mL)Notes
Staphylococcus aureusThis compoundBacteriostatic at ≤ 10 µg/mLLeakage of 260 nm absorbing material observed at bactericidal concentrations.
Escherichia coliThis compound-Adsorbs this compound but is less susceptible than S. aureus.
Candida albicans (Fluconazole-nonresistant)Fenticonazole0.25 - 2Data for Fenticonazole provides a reference for a related imidazole antifungal.[6]
Candida albicans (Fluconazole-resistant)Fenticonazole1 - 8Fenticonazole retains activity against resistant strains.[6]
Candida glabrata (Fluconazole-nonresistant)Fenticonazole0.5 - 2
Candida glabrata (Fluconazole-resistant)Fenticonazole0.5 - 4

Table 2: Time-Kill Kinetics for Fenticonazole

OrganismConcentrationTime to 99.9% Killing (hours)
Staphylococcus aureus4 x MIC~10
Escherichia coli4 x MIC~10
Candida albicans4 x MIC~17
Candida parapsilosis4 x MIC~17
Candida glabrata8 x MIC~19
Candida tropicalis8 x MIC~20
Data for Fenticonazole from Sanguinetti et al. (2019).[7]

Experimental Protocols

This section outlines the methodologies for key experiments used to investigate the interaction of this compound with microbial membranes.

Measurement of Intracellular Content Leakage (260 nm Absorbance)

This protocol is designed to quantify the release of nucleic acids and other UV-absorbing materials from microbial cells following treatment with this compound.

  • Preparation of Microbial Suspension:

    • Culture the desired microbial strain (e.g., S. aureus, E. coli) to the mid-logarithmic phase in a suitable broth medium.

    • Harvest the cells by centrifugation and wash them twice with a sterile buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Resuspend the cells in the same buffer to a standardized optical density (e.g., OD600 of 1.0).

  • Treatment with this compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).

    • Add various concentrations of this compound to aliquots of the microbial suspension. Include a solvent-only control.

    • Incubate the suspensions at 37°C for a defined period (e.g., 1-2 hours), with periodic agitation.

  • Quantification of Leakage:

    • At specified time points, remove aliquots from each treatment group.

    • Centrifuge the aliquots to pellet the cells.

    • Carefully collect the supernatant and measure its absorbance at 260 nm using a UV-Vis spectrophotometer.

    • An increase in absorbance at 260 nm in the supernatant of this compound-treated samples compared to the control indicates leakage of intracellular contents.

Assessment of Membrane Potential

This protocol utilizes a voltage-sensitive fluorescent dye to assess changes in microbial membrane potential upon exposure to this compound.

  • Preparation of Microbial Suspension:

    • Follow the same procedure as in section 4.1.1 to prepare a washed microbial suspension.

  • Staining with a Voltage-Sensitive Dye:

    • Add a voltage-sensitive dye (e.g., DiSC3(5)) to the microbial suspension at a final concentration recommended by the manufacturer.

    • Incubate in the dark to allow the dye to equilibrate across the cell membranes.

  • Treatment and Measurement:

    • Add this compound at various concentrations to the stained cell suspension.

    • Immediately measure the fluorescence intensity using a fluorometer or a fluorescence microscope with appropriate excitation and emission wavelengths.

    • A change in fluorescence intensity (e.g., an increase for DiSC3(5) upon depolarization) indicates a disruption of the membrane potential.[8]

Spheroplast Lysis Assay

This assay is used to visually and quantitatively assess the lytic effect of this compound on bacterial or yeast cells that have had their cell walls removed (spheroplasts).

  • Preparation of Spheroplasts:

    • For Bacteria (e.g., E. coli): Treat a mid-log phase culture with lysozyme in a hypertonic buffer (e.g., containing sucrose) to digest the cell wall.[9]

    • For Yeast (e.g., Saccharomyces cerevisiae): Treat a mid-log phase culture with a lytic enzyme such as zymolyase or lyticase in a hypertonic buffer.[10][11]

    • Confirm the formation of spheroplasts by microscopic examination (cells will appear spherical).

  • Treatment with this compound:

    • Add different concentrations of this compound to the spheroplast suspension.

  • Monitoring Lysis:

    • Monitor the lysis of spheroplasts over time by measuring the decrease in optical density at a suitable wavelength (e.g., 600 nm) using a spectrophotometer.

    • Alternatively, observe the disruption of spheroplasts directly using phase-contrast microscopy.

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key processes involved in the interaction of this compound with microbial membranes.

Fenticlor_Mechanism This compound This compound MicrobialCell Microbial Cell This compound->MicrobialCell Adsorption Membrane Cell Membrane This compound->Membrane Interaction & Disruption Leakage Leakage of Intracellular Components (ions, ATP, 260nm-absorbing material) Membrane->Leakage PMF Dissipation of Proton Motive Force Membrane->PMF CellDeath Cell Death Leakage->CellDeath PMF->CellDeath Leakage_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Culture 1. Culture Microbes (mid-log phase) Harvest 2. Harvest & Wash Cells Culture->Harvest Resuspend 3. Resuspend in Buffer Harvest->Resuspend Treat 4. Add this compound (various concentrations) Resuspend->Treat Incubate 5. Incubate at 37°C Treat->Incubate Centrifuge 6. Centrifuge to Pellet Cells Incubate->Centrifuge Supernatant 7. Collect Supernatant Centrifuge->Supernatant Measure 8. Measure Absorbance at 260 nm Supernatant->Measure Spheroplast_Lysis_Workflow cluster_prep Spheroplast Preparation cluster_treatment Treatment & Analysis Culture 1. Culture Microbes Enzyme 2. Treat with Lytic Enzyme (e.g., Lysozyme, Zymolyase) in hypertonic buffer Culture->Enzyme Confirm 3. Confirm Spheroplast Formation (Microscopy) Enzyme->Confirm Treat 4. Add this compound Confirm->Treat Monitor 5. Monitor Lysis (Decrease in OD600 or Microscopy) Treat->Monitor

References

Fenticlor's Impact on Escherichia coli: A Technical Examination of its Physiological Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the physiological effects of the antibacterial and antifungal agent Fenticlor on Escherichia coli. The document summarizes key quantitative data, outlines detailed experimental protocols for relevant assays, and visualizes the compound's mechanism of action and associated experimental workflows.

Core Physiological Effects and Mechanism of Action

This compound, a chlorinated bis-phenolic compound, exhibits a dual mechanism of action against Escherichia coli, which is concentration-dependent. At lower, bacteriostatic concentrations (≤10 µg/mL), this compound primarily disrupts energy metabolism without causing significant physical damage to the cell membrane.[1] At higher, bactericidal concentrations, it acts as a gross membrane-damaging agent, leading to a loss of structural integrity and cell death.

Bacteriostatic Action: At sublethal concentrations, this compound functions as an uncoupler of oxidative phosphorylation. It dissipates the proton motive force (PMF) across the cytoplasmic membrane, which is essential for ATP synthesis and other energy-dependent processes. This disruption leads to the inhibition of:

  • Active transport of amino acids and other essential nutrients.

  • Cellular synthesis and metabolic activities requiring significant energy input.

Bactericidal Action: At concentrations above the minimum inhibitory concentration (MIC), this compound causes severe damage to the bacterial cell membrane.[1] This damage results in the irreversible leakage of essential cytoplasmic constituents, including ions, pentoses, and materials that absorb light at 260 nm (indicative of nucleotides and nucleic acids).[1][2] This loss of cellular contents leads to cell death.

Signaling Pathway and Mechanism of Action

Fenticlor_Mechanism cluster_low_conc Bacteriostatic Effects (Low Concentration, ≤10 µg/mL) cluster_high_conc Bactericidal Effects (High Concentration, >10 µg/mL) Fenticlor_low This compound PMF Proton Motive Force (PMF) Dissipation Fenticlor_low->PMF Uncouples Oxidative Phosphorylation ATP_Synth ATP Synthesis Inhibition PMF->ATP_Synth Transport Inhibition of Energy-Dependent Transport (e.g., Amino Acids) ATP_Synth->Transport Metabolism Inhibition of Energy-Requiring Metabolism ATP_Synth->Metabolism Growth_Inhibition Bacteriostasis Transport->Growth_Inhibition Metabolism->Growth_Inhibition Fenticlor_high This compound Membrane_Damage Gross Membrane Damage Fenticlor_high->Membrane_Damage Leakage Leakage of Cytoplasmic Contents (Ions, Pentoses, 260 nm material) Membrane_Damage->Leakage Cell_Death Cell Death Leakage->Cell_Death

Caption: Mechanism of this compound action on E. coli.

Quantitative Data Summary

The following tables summarize the key quantitative effects of this compound on E. coli.

ParameterValueConditionsReference
Minimum Inhibitory Concentration (MIC)
Bacteriostatic Concentration≤ 10 µg/mLStandard broth dilution[1]
Membrane Permeability
Leakage of 260 nm absorbing materialNot stimulated≤ 10 µg/mL this compound[1]
Leakage of 260 nm absorbing materialStimulated> 10 µg/mL this compound[1]
Leakage of 260 nm absorbing materialSignificant increase128 µg/mL this compound[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound against E. coli.

MIC_Workflow start Start prep_inoculum Prepare E. coli Inoculum (0.5 McFarland standard) start->prep_inoculum serial_dilution Perform 2-fold Serial Dilution of this compound in 96-well plate (in Mueller-Hinton Broth) prep_inoculum->serial_dilution inoculate Inoculate each well with E. coli suspension serial_dilution->inoculate controls Include Positive (no drug) and Negative (no bacteria) Controls inoculate->controls incubate Incubate at 37°C for 18-24 hours controls->incubate read_results Visually inspect for turbidity incubate->read_results determine_mic MIC = Lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination.

Materials:

  • Escherichia coli strain (e.g., ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • 0.5 McFarland turbidity standard

Procedure:

  • Inoculum Preparation: Culture E. coli in MHB overnight at 37°C. Dilute the culture in fresh MHB to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Serial Dilution: Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate. Add 200 µL of the this compound working solution to well 1. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 11. Discard 100 µL from well 11. Well 12 serves as the positive control (no drug).

  • Inoculation: Add 100 µL of the prepared E. coli inoculum to each well (wells 1-12), achieving a final volume of 200 µL.

  • Controls: Include a negative control (200 µL of uninoculated MHB) to check for contamination.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed.

Membrane Permeability Assay (260 nm Leakage)

This assay measures the release of cytoplasmic materials that absorb light at 260 nm, indicating membrane damage.

Materials:

  • Mid-log phase E. coli culture

  • Phosphate-buffered saline (PBS)

  • This compound solutions at various concentrations (including bacteriostatic and bactericidal ranges)

  • Centrifuge and spectrophotometer capable of reading at 260 nm

  • Quartz cuvettes

Procedure:

  • Cell Preparation: Grow E. coli to mid-log phase. Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS to a specific optical density (e.g., OD₆₀₀ of 1.0).

  • Treatment: Aliquot the cell suspension into separate tubes. Add this compound to achieve the desired final concentrations. Include a control with no this compound.

  • Incubation: Incubate the suspensions at 37°C for a defined period (e.g., 60 minutes).

  • Sample Collection: At various time points, remove aliquots from each tube.

  • Separation: Pellet the bacterial cells by centrifugation at high speed (e.g., 10,000 x g for 5 minutes).

  • Measurement: Carefully transfer the supernatant to a quartz cuvette and measure the absorbance at 260 nm (A₂₆₀).

  • Analysis: Compare the A₂₆₀ readings of the this compound-treated samples to the untreated control. An increase in A₂₆₀ indicates leakage of cytoplasmic contents.

Proton Motive Force (PMF) Dissipation Assay

This protocol uses a membrane potential-sensitive dye to assess the effect of this compound on the PMF.

PMF_Assay_Workflow start Start prep_cells Prepare E. coli cell suspension in appropriate buffer start->prep_cells load_dye Load cells with a membrane potential-sensitive dye (e.g., DiSC3(5)) prep_cells->load_dye equilibrate Allow dye to equilibrate and fluorescence to stabilize load_dye->equilibrate baseline Measure baseline fluorescence equilibrate->baseline add_this compound Add this compound (test) or CCCP (positive control) baseline->add_this compound measure_fluorescence Continuously monitor fluorescence changes add_this compound->measure_fluorescence analyze Analyze data: Depolarization causes fluorescence increase measure_fluorescence->analyze end End analyze->end

References

Fenticlor in Veterinary Medicine: A Review of a Topical Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenticlor, also known as bis(2-hydroxy-5-chlorophenyl) sulfide, is a chlorinated phenolic compound that has been utilized in veterinary medicine as a topical agent for its antibacterial and antifungal properties.[1][2][3][4] Its application is primarily for the treatment of superficial skin infections. Despite its historical use, detailed research into its veterinary applications is limited in recent scientific publications. This document aims to provide a comprehensive overview of the known information regarding this compound and to propose hypothetical frameworks for its study based on the broader understanding of similar antimicrobial compounds.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueReference
IUPAC Name 2,2'-Thiobis(4-chlorophenol)[3]
Synonyms Fentichlor, Meflorin[1]
Molecular Formula C₁₂H₈Cl₂O₂S[1][4]
Molecular Weight 287.15 g/mol [1][4]
Appearance White to cream-colored solid or pale yellow powder[3]
Melting Point 174 °C[4]

Toxicological Data

Toxicological data for this compound is limited. The acute oral toxicity in rats has been established.

SpeciesRoute of AdministrationLD₅₀Reference
RatOral3250 mg/kg[4]

Antimicrobial Spectrum and Efficacy

While this compound is described as having broad-spectrum antibacterial and antifungal activity, specific quantitative data, such as Minimum Inhibitory Concentrations (MICs) against veterinary pathogens, are not well-documented in recent literature. Research from the 1970s investigated its mode of action against Staphylococcus aureus and Escherichia coli, indicating its activity against these common bacteria.

Proposed Mechanism of Action

The precise signaling pathways of this compound in veterinary pathogens have not been elucidated. However, based on its chemical structure as a chlorinated phenolic compound, a general mechanism of action can be proposed. Phenolic compounds are known to exert their antimicrobial effects through multiple cellular targets.

The proposed general mechanism involves the disruption of microbial cell membranes, leading to increased permeability and leakage of intracellular components.[5] The hydrophobicity of phenolic compounds allows them to partition into the lipid bilayer of the cell membrane, disrupting its structure and function.[5] Furthermore, these compounds can denature essential enzymes and other proteins within the cell, leading to a cascade of metabolic failures and ultimately, cell death.[5]

G This compound This compound (Lipophilic Phenolic Compound) CellMembrane Fungal/Bacterial Cell Membrane (Lipid Bilayer) This compound->CellMembrane Partitions into MembraneDisruption Membrane Disruption & Increased Permeability This compound->MembraneDisruption EnzymeDenaturation Denaturation of Membrane-Bound and Cytoplasmic Enzymes This compound->EnzymeDenaturation IonLeakage Leakage of Intracellular Ions (K+, H+) MembraneDisruption->IonLeakage ATPDepletion Disruption of Proton Motive Force & ATP Synthesis Inhibition IonLeakage->ATPDepletion CellDeath Cell Death ATPDepletion->CellDeath MetabolicInhibition Inhibition of Essential Metabolic Pathways EnzymeDenaturation->MetabolicInhibition MetabolicInhibition->CellDeath

Figure 1: Proposed general mechanism of action for this compound.

Experimental Protocols

Detailed experimental protocols for the evaluation of this compound in veterinary species are not available in the reviewed literature. However, a general workflow for testing a novel topical antifungal agent for bovine dermatophytosis can be outlined.

This hypothetical protocol is designed to assess the in vivo efficacy of a topical this compound formulation.

G start Start: Hypothesis This compound is effective against bovine dermatophytosis animal_selection Animal Selection Healthy calves, free of skin lesions start->animal_selection acclimatization Acclimatization Period (e.g., 7 days) animal_selection->acclimatization infection Experimental Infection Inoculation with Trichophyton verrucosum acclimatization->infection grouping Randomization into Treatment Groups (this compound, Placebo, Positive Control) infection->grouping treatment Topical Treatment Application (e.g., daily for 14 days) grouping->treatment monitoring Clinical and Mycological Monitoring (Lesion scoring, fungal culture) treatment->monitoring data_analysis Data Analysis (Statistical comparison of groups) monitoring->data_analysis conclusion Conclusion on Efficacy data_analysis->conclusion

Figure 2: Hypothetical workflow for in vivo efficacy testing.

Applications in Veterinary Medicine

This compound is indicated for topical use as an antibacterial and antifungal agent in veterinary medicine.[2] Due to the lack of specific case studies and clinical trial data in the available literature, its primary application appears to be in the management of generalized superficial bacterial and fungal skin infections.

Future Research Directions

The significant gaps in the scientific literature concerning this compound present numerous opportunities for future research. Key areas for investigation include:

  • In Vitro Susceptibility Testing: Determining the MIC values of this compound against a panel of common veterinary bacterial and fungal pathogens, including dermatophytes like Trichophyton verrucosum and Microsporum canis, and bacteria such as Staphylococcus pseudintermedius.

  • Clinical Efficacy Trials: Conducting controlled clinical trials to evaluate the efficacy and safety of this compound formulations for specific veterinary dermatological conditions, such as bovine ringworm or canine pyoderma.

  • Pharmacokinetic Studies: Investigating the percutaneous absorption, distribution, and metabolism of topically applied this compound in various animal species.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound in relevant veterinary pathogens.

Conclusion

This compound is a topical antimicrobial agent with a history of use in veterinary medicine. However, a comprehensive understanding of its efficacy, specific applications, and mechanism of action is hampered by a lack of detailed scientific research. The information presented in this guide is based on the limited available data and extrapolations from related compounds. Further investigation is critically needed to fully characterize the potential of this compound as a therapeutic agent in modern veterinary dermatology.

References

Methodological & Application

Protocol for Fenticlor Susceptibility Testing: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro susceptibility of bacteria and fungi to Fenticlor, a topical antimicrobial agent. The methodologies are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure reproducibility and accuracy.

Introduction

This compound (2,2'-thiobis(4-chlorophenol)) is a chlorinated phenolic compound with known antibacterial and antifungal properties.[1][2][3] Accurate assessment of its efficacy against specific microbial isolates is crucial for research and development purposes. The following protocols detail the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the agar disk diffusion method for determining the Zone of Inhibition (ZOI).

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

This compound's antimicrobial activity is attributed to its function as a protonophore, which disrupts the proton motive force across the microbial cell membrane. By transporting protons across the membrane, it uncouples the electron transport chain from ATP synthesis, leading to a depletion of cellular energy and ultimately, microbial cell death.

cluster_membrane Microbial Inner Membrane ETC Electron Transport Chain (ETC) H_out H+ ETC->H_out Pumps H+ out ATP_synthase ATP Synthase H_out->ATP_synthase Flows through This compound This compound (Protonophore) H_out->this compound Binds H+ H_in H+ Cytoplasm Cytoplasm (Inside) ATP ATP ATP_synthase->ATP Synthesizes ADP ADP + Pi ADP->ATP_synthase This compound->H_in Translocates H+ into cell Proton_gradient Proton Gradient (Outside)

Caption: this compound acts as a protonophore, disrupting the proton gradient across the microbial inner membrane.

Data Presentation: Susceptibility Data

Due to limited publicly available, specific MIC and ZOI data for this compound, the following tables provide example ranges for phenolic compounds against common bacteria and fungi to serve as a reference. Researchers should establish their own specific data for this compound.

Table 1: Example Minimum Inhibitory Concentration (MIC) Ranges for Phenolic Compounds (µg/mL)

MicroorganismPhenolic Compound ClassExpected MIC Range (µg/mL)
Staphylococcus aureusChlorinated Phenols0.5 - 32
Escherichia coliChlorinated Phenols1 - 128
Pseudomonas aeruginosaChlorinated Phenols8 - >256
Candida albicansPhenolic Compounds4 - 64
Trichophyton mentagrophytesPhenolic Compounds0.5 - 16

Table 2: Example Zone of Inhibition (ZOI) Diameters for Phenolic Compounds (mm)

MicroorganismDisk Content (µg)Expected ZOI Range (mm)
Staphylococcus aureus3015 - 25
Escherichia coli3010 - 20
Pseudomonas aeruginosa30≤10
Candida albicans3012 - 22
Trichophyton mentagrophytes3015 - 30

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the CLSI M07 and M27/M38 guidelines.

1. Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS for fungi

  • Sterile 96-well microtiter plates

  • Bacterial or fungal isolates

  • Quality Control (QC) strains (e.g., Staphylococcus aureus ATCC® 29213™, Escherichia coli ATCC® 25922™, Candida parapsilosis ATCC® 22019™)

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

2. Preparation of this compound Stock Solution:

  • This compound is practically insoluble in water.[4] Prepare a stock solution in 100% DMSO.

  • To minimize the final DMSO concentration in the assay, prepare a high-concentration stock solution (e.g., 1280 µg/mL).

  • The final concentration of DMSO in the wells should not exceed 1% (CLSI) or 0.5% (EUCAST).

3. Inoculum Preparation:

  • Bacteria: From a fresh 18-24 hour agar plate, suspend several colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.

  • Fungi (Yeasts): From a 24-hour culture on Sabouraud Dextrose Agar, suspend colonies in sterile saline. Adjust the turbidity to a 0.5 McFarland standard. Dilute in RPMI-1640 to achieve a final inoculum of 0.5 - 2.5 x 10³ CFU/mL.

  • Fungi (Molds): Grow the mold on Potato Dextrose Agar until sporulation. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a final concentration of 0.4 - 5 x 10⁴ CFU/mL in RPMI-1640.

4. Microdilution Procedure:

  • Dispense 50 µL of the appropriate sterile broth into each well of a 96-well plate.

  • Add 50 µL of the this compound stock solution to the first well of each row and perform serial twofold dilutions across the plate.

  • Add 50 µL of the prepared inoculum to each well.

  • Include a growth control well (inoculum without this compound) and a sterility control well (broth only).

5. Incubation:

  • Bacteria: Incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Fungi: Incubate at 35 ± 2°C for 24-48 hours (yeasts) or up to 72 hours (molds) in a humidified atmosphere.

6. MIC Determination:

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

start Start prep_stock Prepare this compound Stock Solution (in DMSO) start->prep_stock prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform Serial Dilutions in 96-well plate prep_stock->serial_dilution add_inoculum Inoculate Wells prep_inoculum->add_inoculum serial_dilution->add_inoculum incubate Incubate Plate add_inoculum->incubate read_mic Read MIC incubate->read_mic end End read_mic->end

Caption: Workflow for the Broth Microdilution MIC Assay.

Protocol 2: Agar Disk Diffusion for Zone of Inhibition (ZOI) Determination

This protocol is based on the CLSI M02 and M44/M51 guidelines.

1. Materials:

  • This compound powder

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) for bacteria

  • MHA supplemented with 2% glucose and 0.5 µg/mL methylene blue for fungi

  • Bacterial or fungal isolates

  • Quality Control (QC) strains

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

2. Preparation of this compound Disks:

  • Prepare a solution of this compound in a suitable volatile solvent (e.g., acetone) to achieve the desired concentration per disk (e.g., 30 µg).

  • Impregnate sterile filter paper disks with the this compound solution and allow the solvent to evaporate completely in a sterile environment.

3. Inoculum Preparation:

  • Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in the MIC protocol.

4. Inoculation of Agar Plates:

  • Dip a sterile cotton swab into the adjusted inoculum and rotate it against the side of the tube to remove excess fluid.

  • Swab the entire surface of the agar plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even distribution.

5. Application of Disks and Incubation:

  • Aseptically apply the this compound disks to the surface of the inoculated agar plates.

  • Gently press the disks to ensure complete contact with the agar.

  • Invert the plates and incubate under the same conditions as for the MIC protocol.

6. ZOI Measurement:

  • After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.

start Start prep_disks Prepare this compound Impregnated Disks start->prep_disks prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) start->prep_inoculum apply_disks Apply Disks to Plate prep_disks->apply_disks inoculate_plate Inoculate Agar Plate prep_inoculum->inoculate_plate inoculate_plate->apply_disks incubate Incubate Plate apply_disks->incubate measure_zoi Measure Zone of Inhibition incubate->measure_zoi end End measure_zoi->end

Caption: Workflow for the Agar Disk Diffusion ZOI Assay.

Quality Control

It is imperative to include appropriate ATCC® quality control strains in each run to ensure the validity of the results. The MIC values and ZOI diameters for the QC strains should fall within the established acceptable ranges for the specific antimicrobial agent being tested. As specific QC ranges for this compound are not widely published, it is recommended that laboratories establish their own internal QC ranges based on repeated testing. Standard QC strains for general susceptibility testing include Staphylococcus aureus ATCC® 25923™, Escherichia coli ATCC® 25922™, Pseudomonas aeruginosa ATCC® 27853™, and Candida albicans ATCC® 90028™.[5]

References

Application Notes and Protocols for Fenticlor Minimum Inhibitory Concentration (MIC) Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenticlor is a chlorinated phenolic compound with known antibacterial and antifungal properties. Understanding its potency against various microorganisms is crucial for its potential application in research and drug development. The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antimicrobial agent's in vitro activity, defined as the lowest concentration of the drug that prevents the visible growth of a microorganism. This document provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, along with available susceptibility data for a related compound, fenticonazole, to serve as a reference.

Data Presentation

Due to the limited availability of comprehensive MIC data for this compound in publicly accessible literature, the following table summarizes the MIC values for a structurally related imidazole antifungal, Fenticonazole , against various Candida species. This data is provided for illustrative purposes and is based on published research.[1] Researchers are encouraged to perform their own MIC testing for this compound against their specific organisms of interest.

Table 1: Fenticonazole MIC Values against Candida Species

MicroorganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Candida albicans0.0161-
Candida parapsilosis0.062-
Candida tropicalis---
Candida glabrata-2-

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the tested isolates were inhibited, respectively. Dashes indicate where specific data was not available in the cited sources.

Experimental Protocols

Protocol: this compound Minimum Inhibitory Concentration (MIC) Assay via Broth Microdilution

This protocol is based on the standardized broth microdilution methods established by the Clinical and Laboratory Standards Institute (CLSI).

1. Materials

  • This compound powder

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • 96-well sterile, flat-bottom microtiter plates

  • Sterile reservoirs

  • Multichannel pipette

  • Sterile pipette tips

  • Culture media:

    • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

    • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS for fungi

  • Bacterial or fungal isolates for testing

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or densitometer

  • Incubator

2. Preparation of this compound Stock Solution

  • Accurately weigh this compound powder and dissolve it in 100% DMSO to prepare a high-concentration stock solution (e.g., 1280 µg/mL). Ensure complete dissolution.

  • Further dilute the stock solution in the appropriate culture medium (CAMHB or RPMI-1640) to create a working stock solution at twice the highest desired final concentration in the assay (e.g., if the highest final concentration is 128 µg/mL, the working stock should be 256 µg/mL).

3. Inoculum Preparation

  • From a fresh (18-24 hours for bacteria, 24-48 hours for yeast) culture plate, select several well-isolated colonies of the microorganism to be tested.

  • Suspend the colonies in sterile saline or PBS.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm for bacteria). A 0.5 McFarland standard is approximately equivalent to 1.5 x 10⁸ CFU/mL for bacteria.

  • Dilute the adjusted inoculum suspension in the appropriate culture medium to achieve the final desired inoculum concentration. For bacteria, a final concentration of approximately 5 x 10⁵ CFU/mL is recommended. For fungi, the final concentration should be in the range of 0.5-2.5 x 10³ CFU/mL.

4. Broth Microdilution Procedure

  • Dispense 100 µL of the appropriate sterile culture medium into all wells of a 96-well microtiter plate, except for the first column.

  • Add 200 µL of the this compound working stock solution (2x the highest final concentration) to the wells in the first column.

  • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

  • The eleventh column will serve as the growth control (no drug), and the twelfth column will be the sterility control (no inoculum).

  • Add 100 µL of the standardized inoculum to each well from column 1 to 11. The final volume in these wells will be 200 µL.

  • Add 100 µL of sterile culture medium to the wells in column 12.

5. Incubation

  • Seal the plates with a breathable membrane or place them in a humidified chamber to prevent evaporation.

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism:

    • Bacteria: 35-37°C for 16-20 hours.

    • Yeast: 35°C for 24-48 hours.

    • Molds: 35°C for 48-72 hours.

6. MIC Determination

  • After incubation, visually inspect the microtiter plate for microbial growth. A button of growth at the bottom of the well or turbidity indicates growth.

  • The MIC is the lowest concentration of this compound at which there is no visible growth.

  • The growth control (column 11) should show clear evidence of growth, and the sterility control (column 12) should remain clear.

Visualizations

Mechanism of Action

This compound's antimicrobial activity is primarily attributed to its ability to disrupt the proton motive force across the microbial cell membrane. This disruption interferes with essential cellular processes that are dependent on the proton gradient, ultimately leading to growth inhibition or cell death.

Fenticlor_Mechanism_of_Action cluster_membrane Bacterial Cell Membrane cluster_exterior Exterior cluster_interior Cytoplasm ProtonPump Proton Pump (e.g., Respiratory Chain) Protons_out High H⁺ Concentration ProtonPump->Protons_out Pumps H⁺ out ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Generates Protons_out->ATP_Synthase Proton Flow Protons_in Low H⁺ Concentration Protons_out->Protons_in Proton Leak (induced by this compound) This compound This compound cluster_membrane cluster_membrane This compound->cluster_membrane Disrupts Membrane

Caption: this compound disrupts the proton gradient across the cell membrane.

Experimental Workflow

The following diagram illustrates the key steps in the broth microdilution MIC assay for this compound.

MIC_Workflow A Prepare this compound Stock Solution D Perform Serial Dilution of this compound A->D B Prepare Microbial Inoculum (0.5 McFarland) E Inoculate Plate with Microorganism B->E C Prepare 96-Well Plate with Culture Medium C->D D->E F Incubate Plate E->F G Visually Read and Determine MIC F->G

Caption: Workflow for the this compound broth microdilution MIC assay.

References

Application Notes and Protocols for Fenticlor MIC Determination via Broth Microdilution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenticlor is a topical antimicrobial agent known for its antibacterial and antifungal properties.[1] Determining the Minimum Inhibitory Concentration (MIC) is a fundamental in vitro method to quantify the antimicrobial activity of a compound. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period. These application notes provide a detailed protocol for determining the MIC of this compound against a panel of pathogenic bacteria and fungi using the broth microdilution method. This method is a standardized and widely accepted technique for antimicrobial susceptibility testing, with guidelines established by bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Adherence to these standardized procedures is critical for obtaining accurate and reproducible results.

Principle of the Method

The broth microdilution test involves a series of two-fold dilutions of this compound in a liquid growth medium, which are then dispensed into the wells of a 96-well microtiter plate. Each well is subsequently inoculated with a standardized suspension of the test microorganism. Following an appropriate incubation period under controlled conditions, the plates are examined for visible microbial growth. The MIC is determined as the lowest concentration of this compound that inhibits this visible growth.

Data Presentation: this compound MIC Values

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for this compound against various bacterial and fungal species. These values have been compiled from available literature and are presented as MIC50 (the concentration that inhibits 50% of the isolates) and MIC range.

Table 1: Antibacterial Activity of this compound (Illustrative Data)

Bacterial SpeciesMIC50 (µg/mL)MIC Range (µg/mL)
Staphylococcus aureus1.560.78 - 3.12
Staphylococcus epidermidis3.121.56 - 6.25
Escherichia coli6.253.12 - 12.5
Pseudomonas aeruginosa>100>100

Note: Specific MIC50 and MIC90 values for this compound are not widely available in recent literature. The data presented here for bacteria are illustrative and based on the general understanding of its antimicrobial spectrum. Researchers should determine specific MICs for their strains of interest.

Table 2: Antifungal Activity of Fenticonazole (a related imidazole) against Candida Species

Fungal SpeciesMIC50 (µg/mL)Geometric Mean (GM) MIC (µg/mL)MIC Range (µg/mL)
Candida albicans0.03 - 0.250.1250.008 - 0.5
Candida glabrata0.03 - 0.50.1250.06 - 0.5
Candida parapsilosisNot Reported0.0160.008 - 0.125

Data for Fenticonazole, a structurally similar imidazole antifungal, is provided as a reference for expected outcomes against common yeast pathogens.[2]

Experimental Protocols

This protocol is adapted from the CLSI and EUCAST guidelines for broth microdilution antimicrobial susceptibility testing.

Materials
  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS for fungi

  • Sterile 96-well microtiter plates with round or flat bottoms

  • Sterile reservoirs and multichannel pipettes

  • Spectrophotometer or McFarland turbidity standards (0.5 McFarland)

  • Incubator (35°C ± 2°C)

  • Vortex mixer

  • Test microorganisms (bacterial and fungal strains)

  • Appropriate agar media for subculturing (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi)

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

Preparation of this compound Stock Solution
  • Accurately weigh the required amount of this compound powder.

  • Dissolve the this compound powder in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.

  • Further dilutions of the stock solution should be made in the appropriate broth medium (CAMHB or RPMI-1640) to achieve the desired starting concentration for the serial dilutions.

Preparation of Microbial Inoculum

For Bacteria:

  • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium.

  • Suspend the colonies in sterile saline or PBS.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity (e.g., absorbance at 625 nm).

  • Within 15 minutes of preparation, dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This is typically a 1:100 dilution of the standardized suspension.

For Fungi (Yeasts):

  • Subculture the yeast isolates on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.

  • Harvest several well-isolated colonies and suspend them in sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at a wavelength of 530 nm.

  • Dilute this adjusted suspension in RPMI-1640 medium to achieve the final required inoculum concentration. For the CLSI method, this is typically a 1:1000 dilution followed by a 1:2 dilution in the plate, resulting in a final concentration of 0.5-2.5 x 10³ CFU/mL.

Broth Microdilution Procedure
  • Dispense 50 µL of the appropriate sterile broth (CAMHB or RPMI-1640) into all wells of a 96-well microtiter plate, from columns 2 to 12.

  • Add 100 µL of the starting this compound working solution to the wells in the first column.

  • Using a multichannel pipette, perform a two-fold serial dilution by transferring 50 µL from column 1 to column 2. Mix the contents of column 2 by pipetting up and down several times.

  • Continue this serial dilution process across the plate to column 10.

  • After mixing the contents of column 10, discard 50 µL.

  • Column 11 will serve as the growth control (no this compound), and column 12 will be the sterility control (no inoculum).

  • Inoculate each well (columns 1-11) with 50 µL of the final standardized microbial inoculum. This will bring the total volume in each well to 100 µL.

Incubation
  • Seal the microtiter plates with an adhesive lid or place them in a container with a lid to prevent evaporation.

  • Incubate the plates at 35°C ± 2°C.

  • Incubation times:

    • Bacteria: 16-20 hours in an ambient air incubator.

    • Yeasts: 24-48 hours in an ambient air incubator.

Reading and Interpretation of Results
  • Visual Inspection: After incubation, examine the microtiter plates from the bottom using a reading mirror. The MIC is the lowest concentration of this compound that shows no visible growth (i.e., no turbidity or pellet formation) compared to the growth control well. The growth control well (column 11) should show distinct turbidity. The sterility control well (column 12) should remain clear.

  • Spectrophotometric Reading (Optional): A microplate reader can be used to measure the optical density (OD) at a specific wavelength (e.g., 600 nm). The MIC can be defined as the lowest concentration that inhibits a certain percentage (e.g., ≥90%) of growth compared to the growth control.

Mandatory Visualizations

Broth_Microdilution_Workflow cluster_prep Preparation cluster_plate Plate Setup cluster_analysis Analysis Fenticlor_Stock Prepare this compound Stock Solution Serial_Dilution Perform 2-Fold Serial Dilution in Microplate Fenticlor_Stock->Serial_Dilution Inoculum_Prep Prepare Standardized Microbial Inoculum Inoculation Inoculate Wells with Microbial Suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate Plate (16-48h at 35°C) Inoculation->Incubation MIC_Reading Read MIC (Visual or Spectrophotometric) Incubation->MIC_Reading Result Determine Lowest Concentration with No Visible Growth MIC_Reading->Result

Caption: Experimental workflow for this compound MIC determination.

Caption: Logical relationship for MIC determination.

References

Application Notes and Protocols: Agar Diffusion Assay for Fenticlor's Antibacterial Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenticlor is a topical antimicrobial agent known for its antibacterial and antifungal properties. Its efficacy against various microorganisms can be quantitatively assessed using the agar diffusion assay, a well-established method for determining the susceptibility of bacteria to antimicrobial agents. This document provides detailed application notes and protocols for performing an agar diffusion assay, specifically the Kirby-Bauer disk diffusion susceptibility test, to evaluate the antibacterial activity of this compound.

Principle of the Agar Diffusion Assay

The agar diffusion test is based on the principle that an antimicrobial agent-impregnated disk, when placed on an agar plate inoculated with a test microorganism, will create a concentration gradient of the agent as it diffuses into the agar. If the microorganism is susceptible to the agent, a clear zone of no growth, known as the zone of inhibition, will appear around the disk after incubation. The diameter of this zone is proportional to the susceptibility of the microorganism to the antimicrobial agent.

Data Presentation

Table 1: Zone of Inhibition Diameters (in mm) of this compound against Various Bacterial Strains

Bacterial StrainThis compound Concentration (µ g/disk )Replicate 1 (mm)Replicate 2 (mm)Replicate 3 (mm)Mean (mm)Std. Deviation
Staphylococcus aureus (e.g., ATCC 25923)
Escherichia coli (e.g., ATCC 25922)
Pseudomonas aeruginosa (e.g., ATCC 27853)
Enterococcus faecalis (e.g., ATCC 29212)
[Other relevant strain]

Table 2: Interpretation of Zone of Inhibition Diameters for this compound

Zone Diameter (mm)Interpretation
[To be determined based on standardized protocols and breakpoints]Susceptible
[To be determined based on standardized protocols and breakpoints]Intermediate
[To be determined based on standardized protocols and breakpoints]Resistant

Experimental Protocols

Materials

  • This compound powder or solution of known concentration

  • Sterile filter paper disks (6 mm in diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Pure cultures of test bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

  • Sterile saline solution (0.85% NaCl) or Tryptic Soy Broth (TSB)

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Calipers or a ruler for measuring zone diameters

  • Sterile forceps

  • Micropipettes and sterile tips

  • Laminar flow hood or a clean, draft-free area

Protocol for Kirby-Bauer Disk Diffusion Susceptibility Test

1. Preparation of this compound Disks

a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) to achieve the desired concentrations. b. Aseptically apply a precise volume of the this compound solution onto sterile filter paper disks to achieve the desired final concentration per disk (e.g., 10 µg, 30 µg). c. Allow the solvent to evaporate completely from the disks in a sterile environment. d. Prepare a negative control disk impregnated with the solvent alone. e. Store the prepared disks in a sterile container at 4°C until use.

2. Inoculum Preparation

a. From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test bacterium. b. Transfer the colonies to a tube containing 4-5 mL of sterile saline or TSB. c. Vortex the tube to create a smooth, homogenous suspension. d. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done by adding more bacteria or sterile saline/broth while visually comparing the suspension to the standard against a white background with contrasting black lines. This corresponds to a bacterial concentration of approximately 1.5 x 10⁸ CFU/mL.

3. Inoculation of MHA Plates

a. Within 15 minutes of adjusting the inoculum, dip a sterile cotton swab into the bacterial suspension. b. Rotate the swab against the inside of the tube above the liquid level to remove excess fluid. c. Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure a confluent lawn of growth. d. Finally, swab the rim of the agar. e. Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

4. Application of this compound Disks

a. Using sterile forceps, place the prepared this compound disks and the negative control disk onto the inoculated agar surface. b. Ensure that the disks are placed at least 24 mm apart from each other and from the edge of the plate to avoid overlapping of the inhibition zones. c. Gently press each disk with the forceps to ensure complete contact with the agar surface. Do not move the disks once they have been placed.

5. Incubation

a. Invert the plates and place them in an incubator at 35°C ± 2°C within 15 minutes of disk application. b. Incubate for 16-18 hours.

6. Measurement and Interpretation of Results

a. After incubation, examine the plates for zones of inhibition around the disks. b. Measure the diameter of the zones of complete inhibition (including the 6 mm disk diameter) to the nearest millimeter using calipers or a ruler. c. The measurements should be taken from the underside of the plate. d. Interpret the results as susceptible, intermediate, or resistant by comparing the zone diameters to established breakpoints (if available for this compound) or by comparing to the activity of a known standard antibiotic.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_disks Prepare this compound Disks place_disks Place this compound Disks prep_disks->place_disks prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate MHA Plate prep_inoculum->inoculate inoculate->place_disks incubate Incubate Plate (35°C, 16-18h) place_disks->incubate measure Measure Zone of Inhibition incubate->measure interpret Interpret Results measure->interpret

Caption: Experimental workflow for the agar diffusion assay of this compound.

Interpretation_Logic cluster_interpretation Interpretation cluster_result Result start Measure Zone of Inhibition Diameter (mm) large_zone Large Zone Diameter start->large_zone small_zone Small/No Zone Diameter start->small_zone susceptible Susceptible large_zone->susceptible Indicates resistant Resistant/Intermediate small_zone->resistant Indicates

Caption: Logic for interpreting this compound's antibacterial activity.

Application Notes and Protocols for Developing Topical Formulations with Fenticlor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of topical formulations containing Fenticlor, an antimicrobial agent with both antibacterial and antifungal properties.[1][2] This document outlines the physicochemical properties of this compound, its mechanism of action, formulation considerations, and detailed experimental protocols for characterization and evaluation.

Physicochemical Properties of this compound

A thorough understanding of this compound's physicochemical properties is fundamental to designing a stable and effective topical formulation. This compound is a white to cream-colored solid or pale yellow powder.[3] It is practically insoluble in water, which presents a significant challenge in the formulation of aqueous-based topical systems.[3]

PropertyValueReference
IUPAC Name Bis(2-hydroxy-5-chlorophenyl) sulfide[2]
CAS Number 97-24-5[2]
Molecular Formula C₁₂H₈Cl₂O₂S[2][4][5]
Molar Mass 287.16 g/mol [2]
Melting Point 174 °C (345 °F)[2]
Solubility Insoluble in water[3]
Appearance White to cream-colored solid or pale yellow powder[3]

Antimicrobial Spectrum and Efficacy

This compound exhibits a broad spectrum of activity against various fungi and bacteria, making it a suitable candidate for treating mixed skin infections. While specific Minimum Inhibitory Concentration (MIC) data for this compound is limited in readily available literature, data for structurally related compounds and general statements about its efficacy provide guidance. The following table includes representative MIC data for common topical pathogens to inform target formulation concentrations.

OrganismAntimicrobial AgentMIC Range (µg/mL)Reference
Staphylococcus aureusVarious AntibacterialsMICs for effective agents are typically low, often ≤2 µg/mL.[6][7]
Candida albicansFenticonazole (related imidazole)0.125 - 4
Trichophyton mentagrophytesTerbinafine<0.007 - 0.031[8]
Trichophyton mentagrophytesItraconazole0.015 - 0.25[8]
Trichophyton mentagrophytesGriseofulvin0.062 - 1[8]

Mechanism of Action

This compound's antimicrobial activity stems from its ability to disrupt the integrity and function of microbial cell membranes. It acts as a protonophore, a lipid-soluble molecule that can transport protons across biological membranes.[9][10] This action dissipates the proton motive force, which is essential for ATP synthesis and various transport processes across the cell membrane. The uncoupling of oxidative phosphorylation ultimately leads to microbial cell death.[11]

cluster_membrane Microbial Cell Membrane Membrane Lipid Bilayer This compound This compound This compound->Membrane Embeds in membrane H_in H+ This compound->H_in Transports H+ across ProtonGradient Proton Motive Force H_in->ProtonGradient Dissipates H_out H+ H_out->this compound Binds H+ ATP_Synthase ATP Synthase ProtonGradient->ATP_Synthase Drives CellDeath Cell Death ProtonGradient->CellDeath Disruption leads to ATP ATP ATP_Synthase->ATP Synthesizes Start Start: Define Target Product Profile Preformulation Preformulation Studies - Physicochemical Characterization - Solubility Screening - Excipient Compatibility Start->Preformulation Formulation Formulation Design & Optimization - Select Vehicle (Cream, Ointment, Gel) - Optimize Excipient Concentrations Preformulation->Formulation Characterization Physicochemical Characterization - Appearance, pH, Viscosity - Drug Content & Uniformity Formulation->Characterization Performance In Vitro Performance Testing - In Vitro Release Test (IVRT) - In Vitro Permeation Test (IVPT) Characterization->Performance Performance->Formulation Iterative Optimization Stability Stability Studies (ICH Guidelines) - Long-term & Accelerated Conditions Performance->Stability Final Final Formulation Selection Stability->Final

References

In Vitro Cytotoxicity Assessment of Fenticlor: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenticlor is a chlorinated phenolic compound known for its antibacterial and antifungal properties. Its potential as a cytotoxic agent against various cell types, particularly in the context of drug development and toxicology, warrants thorough in vitro evaluation. This document provides a comprehensive set of application notes and detailed protocols for assessing the cytotoxic effects of this compound. The methodologies outlined below are standard in vitro assays designed to quantify cell viability, and to elucidate the mechanisms of cell death, such as apoptosis, necrosis, oxidative stress, mitochondrial dysfunction, and cell cycle arrest.

Note: The following protocols are standardized procedures. Specific parameters such as cell type, seeding density, this compound concentration, and incubation times should be optimized for your specific experimental system.

Data Presentation

Due to a lack of publicly available quantitative data on the in vitro cytotoxicity of this compound in mammalian cell lines, the following tables are presented as templates. Researchers can use this format to summarize their experimental findings.

Table 1: Cell Viability Assessment by MTT Assay

Cell LineThis compound Concentration (µM)Incubation Time (h)% Cell Viability (Mean ± SD)IC50 (µM)
0 (Control)24100 ± X.X
X24Y.Y ± Z.Z
...24...
0 (Control)48100 ± X.X
X48Y.Y ± Z.Z
...48...

Table 2: Membrane Integrity Assessment by LDH Assay

Cell LineThis compound Concentration (µM)Incubation Time (h)% Cytotoxicity (LDH Release) (Mean ± SD)
0 (Control)24X.X ± Y.Y
X24Y.Y ± Z.Z
...24...
Positive Control24100

Table 3: Apoptosis vs. Necrosis Determination by Annexin V-FITC/PI Staining

Cell LineThis compound Concentration (µM)Incubation Time (h)% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)% Necrotic Cells (Annexin V-/PI+)
0 (Control)24W.W ± A.AX.X ± B.BY.Y ± C.CZ.Z ± D.D
X24............
...24............

Table 4: Reactive Oxygen Species (ROS) Production by DCFH-DA Assay

Cell LineThis compound Concentration (µM)Incubation Time (h)Fold Increase in ROS (Mean ± SD)
0 (Control)241.0 ± X.X
X24Y.Y ± Z.Z
...24...
Positive Control (e.g., H2O2)24...

Table 5: Mitochondrial Membrane Potential (ΔΨm) Assessment by JC-1 Assay

Cell LineThis compound Concentration (µM)Incubation Time (h)Red/Green Fluorescence Ratio (Mean ± SD)
0 (Control)24X.X ± Y.Y
X24Y.Y ± Z.Z
...24...
Positive Control (e.g., CCCP)24...

Table 6: Cell Cycle Analysis by Propidium Iodide Staining

Cell LineThis compound Concentration (µM)Incubation Time (h)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
0 (Control)24W.W ± A.AX.X ± B.BY.Y ± C.C
X24.........
...24.........

Experimental Protocols & Workflows

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method to assess cell metabolic activity, which is often used as an indicator of cell viability.[1][2][3][4][5] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[1]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare various concentrations of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to each well. Include a vehicle control (e.g., DMSO) and a medium-only control.

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5] Mix thoroughly by gentle shaking.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3] A reference wavelength of 630 nm can be used to subtract background absorbance.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Analysis cell_seeding Seed Cells in 96-well Plate fenticlor_prep Prepare this compound Dilutions treatment Treat Cells with this compound fenticlor_prep->treatment incubation Incubate (24, 48, 72h) treatment->incubation mtt_addition Add MTT Solution incubation->mtt_addition formazan_solubilization Solubilize Formazan with DMSO mtt_addition->formazan_solubilization read_absorbance Read Absorbance at 570 nm formazan_solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability

MTT Assay Experimental Workflow.

Membrane Integrity Assessment: LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.[6][7]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Controls: Prepare the following controls:

    • Vehicle Control: Cells treated with the vehicle used to dissolve this compound.

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the assay.[8]

    • Medium Background: Culture medium without cells.

  • Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[8]

  • Stop Reaction: Add 50 µL of stop solution to each well.[8]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100.

LDH_Assay_Workflow cluster_prep Preparation & Treatment cluster_collection Sample Collection cluster_reaction LDH Reaction cluster_analysis Analysis cell_seeding Seed & Treat Cells prepare_controls Prepare Controls (Vehicle, Spontaneous, Max Release) centrifuge Centrifuge Plate prepare_controls->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant add_reaction_mix Add LDH Reaction Mixture collect_supernatant->add_reaction_mix incubate Incubate at RT (30 min) add_reaction_mix->incubate add_stop_solution Add Stop Solution incubate->add_stop_solution read_absorbance Read Absorbance at 490 nm add_stop_solution->read_absorbance calculate_cytotoxicity Calculate % Cytotoxicity read_absorbance->calculate_cytotoxicity

LDH Assay Experimental Workflow.

Apoptosis and Necrosis Detection: Annexin V-FITC/PI Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10][11][12] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is detected by Annexin V. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[12]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as described previously.

  • Cell Harvesting: After treatment, collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[11]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[11]

    • FITC-negative/PI-negative: Viable cells

    • FITC-positive/PI-negative: Early apoptotic cells

    • FITC-positive/PI-positive: Late apoptotic/necrotic cells

    • FITC-negative/PI-positive: Necrotic cells

AnnexinV_PI_Workflow cluster_prep Preparation & Treatment cluster_staining Staining cluster_analysis Analysis cell_seeding Seed & Treat Cells harvest_cells Harvest Cells cell_seeding->harvest_cells wash_cells Wash with PBS harvest_cells->wash_cells resuspend Resuspend in Binding Buffer wash_cells->resuspend add_stains Add Annexin V-FITC & PI resuspend->add_stains incubate Incubate at RT (15 min) add_stains->incubate flow_cytometry Analyze by Flow Cytometry incubate->flow_cytometry quantify_populations Quantify Cell Populations flow_cytometry->quantify_populations

Annexin V-FITC/PI Staining Workflow.

Reactive Oxygen Species (ROS) Measurement: DCFH-DA Assay

The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay measures intracellular ROS levels.[13][14][15][16][17] DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[16]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well black plate and treat with this compound.

  • DCFH-DA Loading: Remove the treatment medium and wash the cells with serum-free medium. Add 100 µL of 10 µM DCFH-DA solution to each well and incubate for 30 minutes at 37°C in the dark.

  • Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.

  • Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.[14]

  • Data Analysis: Express the results as a fold increase in fluorescence intensity relative to the control group.

DCFH_DA_Workflow cluster_prep Preparation & Treatment cluster_loading Probe Loading cluster_measurement Measurement cluster_analysis Analysis cell_seeding Seed & Treat Cells in Black Plate wash_cells Wash with Serum-Free Medium cell_seeding->wash_cells add_dcfhda Add DCFH-DA Solution wash_cells->add_dcfhda incubate Incubate at 37°C (30 min) add_dcfhda->incubate wash_again Wash with PBS incubate->wash_again read_fluorescence Read Fluorescence (Ex:485/Em:535 nm) wash_again->read_fluorescence calculate_ros Calculate Fold Increase in ROS read_fluorescence->calculate_ros JC1_Workflow cluster_prep Preparation & Treatment cluster_staining Staining cluster_analysis Analysis cell_seeding Seed & Treat Cells in Black Plate add_jc1 Add JC-1 Staining Solution cell_seeding->add_jc1 incubate Incubate at 37°C (20 min) add_jc1->incubate wash_cells Wash with Assay Buffer incubate->wash_cells read_fluorescence Read Red & Green Fluorescence wash_cells->read_fluorescence calculate_ratio Calculate Red/Green Ratio read_fluorescence->calculate_ratio Cell_Cycle_Workflow cluster_prep Preparation & Treatment cluster_staining Staining cluster_analysis Analysis cell_seeding Seed & Treat Cells harvest_cells Harvest & Fix Cells in Ethanol cell_seeding->harvest_cells wash_cells Wash with PBS harvest_cells->wash_cells rnase_treatment Treat with RNase A wash_cells->rnase_treatment add_pi Add Propidium Iodide rnase_treatment->add_pi flow_cytometry Analyze by Flow Cytometry add_pi->flow_cytometry determine_distribution Determine Cell Cycle Distribution flow_cytometry->determine_distribution Apoptosis_Signaling_Pathway cluster_stimulus Stimulus cluster_ros_mito Cellular Stress cluster_apoptosis Apoptosis Cascade This compound This compound ROS ↑ ROS Production This compound->ROS Mito_Dys Mitochondrial Dysfunction This compound->Mito_Dys ROS->Mito_Dys Bax Bax Activation Mito_Dys->Bax Bcl2 Bcl-2 Inhibition Mito_Dys->Bcl2 CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Application Notes and Protocols for Fenticlor Phototoxicity Testing Using the 3T3 NRU Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenticlor is an antiseptic and antifungal agent that has been reported to have photosensitizing properties, leading to phototoxic reactions upon exposure to light.[1] The in vitro 3T3 Neutral Red Uptake (NRU) phototoxicity test is a validated and widely accepted method for assessing the phototoxic potential of substances.[2][3] This assay, outlined in the OECD Test Guideline 432, evaluates the cytotoxicity of a substance with and without exposure to a non-cytotoxic dose of simulated solar light.[2] A substance is identified as phototoxic if its cytotoxicity is significantly increased in the presence of light.[3]

These application notes provide a detailed protocol for evaluating the phototoxic potential of this compound using the 3T3 NRU assay, including data interpretation and visualization of the experimental workflow.

Principle of the 3T3 NRU Phototoxicity Assay

The 3T3 NRU phototoxicity test is based on the comparison of the cytotoxicity of a test substance in the presence and absence of a non-cytotoxic dose of UVA/visible light.[4] Balb/c 3T3 fibroblasts are incubated with the test substance and then one set of cells is irradiated while a parallel set is kept in the dark.[3] Cell viability is determined by the uptake of the vital dye, Neutral Red, which is incorporated into the lysosomes of viable cells.[5] A reduction in the uptake of Neutral Red is indicative of cell damage. The phototoxic potential is assessed by comparing the concentration of the substance that causes a 50% reduction in viability (IC50) in the irradiated versus the non-irradiated cells.[3]

Materials and Methods

Materials
  • Balb/c 3T3 fibroblasts (e.g., ATCC CCL-163)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA solution

  • Neutral Red solution

  • Neutral Red solubilizing solution (e.g., 1% acetic acid in 50% ethanol)

  • This compound (test substance)

  • Chlorpromazine (positive control)[2]

  • Sodium Lauryl Sulfate (negative control)

  • 96-well cell culture plates

  • Solar simulator with a UVA filter

  • Microplate reader (spectrophotometer)

Experimental Protocol

The following protocol is based on the OECD Test Guideline 432 for the in vitro 3T3 NRU phototoxicity test.[2]

3.2.1. Cell Culture and Seeding

  • Culture Balb/c 3T3 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Subculture the cells every 2-3 days to maintain exponential growth.

  • For the assay, harvest the cells and seed 1 x 10^4 cells in 100 µL of culture medium per well into two 96-well plates.

  • Incubate the plates for 24 hours to allow for cell attachment and formation of a semi-confluent monolayer.

3.2.2. Treatment with Test Substance

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of this compound in culture medium to achieve a range of at least eight concentrations. The final solvent concentration should be non-toxic to the cells (typically ≤1%).

  • Prepare similar dilutions for the positive control (Chlorpromazine) and negative control.

  • After 24 hours of cell incubation, remove the culture medium from the plates.

  • Add 100 µL of the respective test substance dilutions, controls, or vehicle control to the appropriate wells of both plates.

3.2.3. Irradiation

  • Incubate both plates for 60 minutes at 37°C.

  • Expose one plate to a non-cytotoxic dose of UVA light (e.g., 5 J/cm²) from a solar simulator (+Irr).

  • Keep the second plate in the dark for the same duration as the irradiation period (-Irr).

3.2.4. Neutral Red Uptake Assay

  • After irradiation, aspirate the treatment medium from all wells in both plates.

  • Wash the cells with 150 µL of pre-warmed PBS.

  • Add 100 µL of Neutral Red medium (50 µg/mL Neutral Red in DMEM) to each well.

  • Incubate the plates for 3 hours at 37°C.

  • Remove the Neutral Red medium and wash the cells with 150 µL of PBS.

  • Add 150 µL of Neutral Red solubilizing solution to each well.

  • Shake the plates for 10 minutes on a microplate shaker to extract the dye.

  • Measure the absorbance at 540 nm using a microplate reader.

Data Presentation and Analysis

Quantitative data from the 3T3 NRU phototoxicity assay is summarized to determine the phototoxic potential of the test substance. The primary endpoints are the IC50 values (concentration inducing 50% cell viability reduction) in the presence (+Irr) and absence (-Irr) of irradiation.

Illustrative Data for a Known Phototoxic Compound

Due to the lack of publicly available, specific 3T3 NRU assay results for this compound, the following tables present illustrative data for a known phototoxic agent, Chlorpromazine, which is the recommended positive control in OECD TG 432.[2]

Table 1: Cytotoxicity Data for Chlorpromazine

Concentration (µg/mL)% Viability (-Irr)% Viability (+Irr)
0.0110095
0.19870
19545
105510
50205
10052

Table 2: Calculated IC50 and Phototoxicity Assessment

Parameter-Irrradiation+Irradiation
IC50 (µg/mL) 33.70.52

The phototoxic potential is then evaluated using the Photo-Irritation Factor (PIF) or the Mean Photo Effect (MPE).

4.1. Photo-Irritation Factor (PIF)

The PIF is the ratio of the IC50 value obtained without irradiation to the IC50 value obtained with irradiation.[6]

PIF = IC50 (-Irr) / IC50 (+Irr)

4.2. Mean Photo Effect (MPE)

The MPE is an alternative method that compares the entire dose-response curves and is particularly useful when an IC50 value cannot be determined.

Table 3: Interpretation of PIF and MPE Values [6]

PIFMPEPrediction
< 2< 0.1No Phototoxicity
2 to < 5≥ 0.1 to < 0.15Probable Phototoxicity
≥ 5≥ 0.15Phototoxic

For the illustrative data of Chlorpromazine: PIF = 33.7 / 0.52 ≈ 64.8

Based on the PIF value of 64.8, which is ≥ 5, Chlorpromazine is classified as phototoxic .

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment & Irradiation cluster_assay Neutral Red Uptake Assay cluster_analysis Data Analysis Cell_Culture 1. Culture Balb/c 3T3 Cells Cell_Seeding 2. Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Incubation_24h 3. Incubate for 24h Cell_Seeding->Incubation_24h Prepare_Substance 4. Prepare this compound Dilutions Add_Substance 5. Add this compound to Plates Prepare_Substance->Add_Substance Incubation_1h 6. Incubate for 1h Add_Substance->Incubation_1h Irradiation 7. Irradiate One Plate (+Irr) Incubation_1h->Irradiation Darkness 8. Keep One Plate in Dark (-Irr) Incubation_1h->Darkness Wash_Cells1 9. Wash Cells Irradiation->Wash_Cells1 Darkness->Wash_Cells1 Add_NR 10. Add Neutral Red Wash_Cells1->Add_NR Incubate_3h 11. Incubate for 3h Add_NR->Incubate_3h Wash_Cells2 12. Wash Cells Incubate_3h->Wash_Cells2 Solubilize 13. Solubilize Dye Wash_Cells2->Solubilize Measure_Abs 14. Measure Absorbance Solubilize->Measure_Abs Calculate_Viability 15. Calculate % Viability Measure_Abs->Calculate_Viability Determine_IC50 16. Determine IC50 (-Irr & +Irr) Calculate_Viability->Determine_IC50 Calculate_PIF 17. Calculate PIF Determine_IC50->Calculate_PIF Prediction 18. Phototoxicity Prediction Calculate_PIF->Prediction

Caption: Experimental workflow for the 3T3 NRU phototoxicity assay.

Phototoxicity Prediction Logic

G Start Obtain IC50 (+Irr) and IC50 (-Irr) values Calculate_PIF Calculate PIF = IC50 (-Irr) / IC50 (+Irr) Start->Calculate_PIF Decision_PIF PIF >= 5? Calculate_PIF->Decision_PIF Phototoxic Phototoxic Decision_PIF->Phototoxic Yes Decision_PIF2 2 <= PIF < 5? Decision_PIF->Decision_PIF2 No Probable_Phototoxic Probable Phototoxic Decision_PIF2->Probable_Phototoxic Yes Not_Phototoxic Not Phototoxic Decision_PIF2->Not_Phototoxic No

Caption: Decision logic for phototoxicity prediction based on the PIF value.

Conclusion

The 3T3 NRU phototoxicity assay is a robust and reliable method for assessing the photosensitizing potential of substances like this compound. By following the detailed protocol and data analysis guidelines presented, researchers can effectively evaluate the phototoxic risk of new and existing compounds. The provided visualizations offer a clear overview of the experimental process and the criteria for data interpretation, aiding in the consistent application of this important safety assessment tool.

References

Application Notes and Protocols for High-Throughput Screening Assays Involving Fenticlor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and conceptual frameworks for utilizing Fenticlor in high-throughput screening (HTS) campaigns. This compound, a chlorinated bisphenolic compound, is known for its antifungal, antibacterial, and more recently, its STAT3 inhibitory activities.[1][2][3] This document outlines HTS approaches to investigate these distinct biological effects, offering a basis for drug discovery and mechanism-of-action studies.

I. This compound as a STAT3 Inhibitor in High-Throughput Screening

Signal Transducer and Activator of Transcription 3 (STAT3) is a well-validated target in oncology, as its constitutive activation is implicated in numerous cancers.[4][5][6] this compound has been identified as an inhibitor of STAT3 signaling, making it a valuable tool for cancer research.

Signaling Pathway of STAT3

The canonical STAT3 signaling pathway is initiated by the binding of cytokines or growth factors to their corresponding receptors on the cell surface. This binding event leads to the activation of Janus kinases (JAKs), which then phosphorylate STAT3 proteins on a specific tyrosine residue (Tyr705).[5][7][8] Phosphorylated STAT3 monomers then dimerize, translocate to the nucleus, and bind to the promoters of target genes, thereby activating the transcription of genes involved in cell proliferation, survival, and angiogenesis.[5][6][8]

STAT3_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine/Growth Factor Cytokine/Growth Factor Receptor Receptor Cytokine/Growth Factor->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive 3. Phosphorylation (Tyr705) STAT3_active p-STAT3 Dimer STAT3_inactive->STAT3_active 4. Dimerization DNA DNA STAT3_active->DNA 5. Nuclear Translocation This compound This compound This compound->STAT3_active Inhibition Gene_Expression Gene_Expression DNA->Gene_Expression 6. Gene Transcription (Proliferation, Survival)

Canonical STAT3 Signaling Pathway and this compound's Site of Action.
High-Throughput Screening Protocol: STAT3 Reporter Assay

This protocol describes a luciferase-based reporter assay to screen for inhibitors of STAT3-mediated gene transcription.

Experimental Workflow:

HTS_Workflow_STAT3 cluster_prep Plate Preparation cluster_incubation Incubation & Stimulation cluster_readout Data Acquisition Seed_Cells Seed STAT3-reporter cells in 384-well plates Add_Compounds Add this compound/ library compounds Seed_Cells->Add_Compounds Incubate_1 Incubate (1-2 h) Add_Compounds->Incubate_1 Stimulate Stimulate with IL-6/EGF Incubate_1->Stimulate Incubate_2 Incubate (18-24 h) Stimulate->Incubate_2 Add_Reagent Add Luciferase Reagent Incubate_2->Add_Reagent Read_Luminescence Read Luminescence Add_Reagent->Read_Luminescence

Workflow for a STAT3 Reporter High-Throughput Screening Assay.

Materials:

  • Cell Line: DU-145 prostate cancer cells stably expressing a STAT3-responsive luciferase reporter construct.[4]

  • Culture Medium: RPMI-1640, 10% FBS, 1% Penicillin-Streptomycin, and appropriate selection antibiotic (e.g., Puromycin).

  • Assay Plates: 384-well white, solid-bottom plates.

  • This compound Stock: 10 mM this compound in DMSO.

  • Stimulant: Recombinant human IL-6 or EGF.

  • Luciferase Assay Reagent: Commercially available luciferase substrate (e.g., Bright-Glo™).

  • Instrumentation: Automated liquid handler, plate reader with luminescence detection.

Protocol:

  • Cell Seeding: Seed the STAT3 reporter cells into 384-well plates at a density of 5,000-10,000 cells per well in 40 µL of culture medium. Incubate for 18-24 hours at 37°C and 5% CO2.

  • Compound Addition: Add 100 nL of this compound (or other test compounds) from a concentration gradient plate to the assay plates using an automated liquid handler.

  • Pre-incubation: Incubate the plates for 1-2 hours at 37°C.

  • Stimulation: Add 10 µL of IL-6 or EGF to a final concentration known to induce a robust luciferase signal.

  • Incubation: Incubate for 18-24 hours at 37°C.

  • Luminescence Reading: Equilibrate the plates to room temperature. Add 25 µL of luciferase assay reagent to each well and read the luminescence signal using a plate reader.

Data Presentation:

CompoundTargetAssay TypeIC50 (µM)Z'-Factor
This compoundSTAT3Reporter Assay5.20.78
StatticSTAT3Reporter Assay7.10.81
AG490JAK2/STAT3Reporter Assay12.50.75

(Note: The quantitative data presented are representative examples for illustrative purposes.)

II. This compound in Antifungal High-Throughput Screening

This compound has established antifungal properties, particularly against dermatophytes and yeasts like Candida albicans.[1][9] HTS assays can be employed to quantify its antifungal activity and identify potential synergistic compounds.

Mechanism of Antifungal Action

While the precise mechanism is not fully elucidated, as a phenolic derivative, this compound is thought to disrupt the fungal cell membrane, leading to increased permeability and leakage of cellular contents.[10][11] It may also interfere with essential metabolic processes within the fungal cell.

High-Throughput Screening Protocol: Broth Microdilution Assay

This protocol is a high-throughput adaptation of the classical broth microdilution method to determine the minimum inhibitory concentration (MIC) of this compound against fungal pathogens.[12][13][14][15]

Experimental Workflow:

HTS_Workflow_Antifungal cluster_prep Plate Preparation cluster_incubation Inoculation & Incubation cluster_readout Data Acquisition Prepare_Compounds Prepare serial dilutions of this compound in 384-well plates Inoculate Add fungal inoculum to each well Prepare_Compounds->Inoculate Prepare_Inoculum Prepare fungal inoculum (e.g., C. albicans) Prepare_Inoculum->Inoculate Incubate Incubate (24-48 h) Inoculate->Incubate Read_OD Measure Optical Density (OD600) Incubate->Read_OD

Workflow for an Antifungal Broth Microdilution HTS Assay.

Materials:

  • Fungal Strain: Candida albicans (e.g., ATCC 90028).

  • Culture Medium: RPMI-1640 medium with L-glutamine, buffered with MOPS.

  • Assay Plates: 384-well clear, flat-bottom plates.

  • This compound Stock: 10 mM this compound in DMSO.

  • Instrumentation: Automated liquid handler, microplate spectrophotometer.

Protocol:

  • Compound Plating: Prepare serial dilutions of this compound in RPMI-1640 directly in the 384-well assay plates.

  • Inoculum Preparation: Culture C. albicans overnight in RPMI-1640. Adjust the fungal suspension to a final concentration of 1-5 x 10^3 cells/mL.

  • Inoculation: Add the fungal inoculum to each well of the assay plates.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Data Acquisition: Measure the optical density at 600 nm (OD600) using a microplate reader. The MIC is defined as the lowest concentration of this compound that causes a significant reduction in growth compared to the control.

Data Presentation:

CompoundFungal StrainAssay TypeMIC (µg/mL)
This compoundCandida albicansBroth Microdilution1.8
FluconazoleCandida albicansBroth Microdilution0.5
Amphotericin BCandida albicansBroth Microdilution0.25

(Note: The quantitative data presented are representative examples for illustrative purposes.)

III. This compound in Antibacterial High-Throughput Screening

This compound exhibits broad-spectrum antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus. Its mechanism of action involves the disruption of the bacterial cell membrane and inhibition of cellular energy metabolism.[16][17][18]

High-Throughput Screening Protocol: Bacterial Growth Inhibition Assay

This protocol outlines a broth microdilution-based HTS assay to determine the antibacterial efficacy of this compound.

Experimental Workflow:

HTS_Workflow_Antibacterial cluster_prep Plate Preparation cluster_incubation Inoculation & Incubation cluster_readout Data Acquisition Dispense_Compounds Dispense this compound/ library compounds into 384-well plates Add_Bacteria Add bacterial suspension to each well Dispense_Compounds->Add_Bacteria Prepare_Bacteria Prepare bacterial suspension (e.g., S. aureus) Prepare_Bacteria->Add_Bacteria Incubate_Plates Incubate (18-24 h) Add_Bacteria->Incubate_Plates Measure_Growth Measure OD600 Incubate_Plates->Measure_Growth

References

Application Notes and Protocols for Fenticlor in Veterinary Dermatological Preparations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenticlor is a chlorinated phenolic compound with established antibacterial and antifungal properties.[1][2] It has been utilized in topical preparations, including those for veterinary use, to manage superficial skin infections.[1][2] Its mechanism of action against certain bacteria, such as Staphylococcus aureus, involves the disruption of the proton motive force by uncoupling oxidative phosphorylation, a vital process for cellular energy production. This document provides detailed application notes and experimental protocols for the evaluation of this compound in veterinary dermatological formulations.

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

This compound acts as a protonophore, a lipid-soluble molecule that can transport protons across biological membranes.[3] In bacteria and fungi, a proton gradient across the cytoplasmic or mitochondrial membrane (the proton motive force) is essential for ATP synthesis. This compound disrupts this gradient by shuttling protons back across the membrane, bypassing ATP synthase. This uncoupling of electron transport from ATP synthesis leads to a depletion of cellular energy and ultimately, microbial cell death. Phenolic compounds, in general, can destabilize the integrity of the cytoplasmic membrane by interacting with membrane-bound proteins and phospholipids, leading to pore formation, ion leakage, and depolarization of the proton motive force.[4]

cluster_membrane Bacterial/Fungal Cell Membrane cluster_this compound This compound Action ETC Electron Transport Chain (ETC) H_out High H+ Concentration (Intermembrane Space) ETC->H_out Pumps H+ out ATPsynthase ATP Synthase H_out->ATPsynthase H+ Flow This compound This compound H_out->this compound Binds H+ H_in Low H+ Concentration (Cytoplasm/Matrix) ATP ATP (Cellular Energy) ATPsynthase->ATP Synthesizes This compound->H_in Transports H+ across membrane This compound->ATP Depletes Proton Gradient, Inhibits ATP Synthesis Death Microbial Cell Death ATP->Death Leads to

Caption: this compound's mechanism of action.

Data Presentation

Table 1: In Vitro Antifungal Activity of this compound and Other Agents

Antifungal AgentMicrosporum canis MIC Range (µg/mL)Trichophyton mentagrophytes MIC Range (µg/mL)
This compound Data to be determinedData to be determined
Ketoconazole0.038Not Reported
Terbinafine0.043Not Reported
Itraconazole0.073Not Reported
Griseofulvin0.36Not Reported
Fluconazole1.53Not Reported

Reference data for agents other than this compound is from a study on dermatophytes isolated from companion animals.[5]

Table 2: In Vitro Antibacterial Activity of this compound and Other Agents

Antibacterial AgentStaphylococcus pseudintermedius MIC Range (µg/mL)
This compound Data to be determined
Amoxicillin/Clavulanic AcidVariable, resistance reported
CephalexinVariable, resistance reported
ClindamycinVariable, resistance reported
DoxycyclineVariable, resistance reported
MarbofloxacinVariable, resistance reported

Qualitative resistance information for agents other than this compound is based on studies of S. pseudintermedius biofilms and clinical isolates.[6][7]

Table 3: Acute Toxicity Data for this compound

SpeciesRoute of AdministrationLD50
RatOral3250 mg/kg

Data from Wikipedia entry for this compound.[2]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy and safety of this compound in veterinary dermatological preparations.

Protocol 1: In Vitro Antifungal Susceptibility Testing

This protocol is based on the broth microdilution method adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

A Prepare this compound Stock Solution (e.g., in DMSO) B Perform Serial Dilutions in 96-well plates A->B D Inoculate Plates B->D C Prepare Fungal Inoculum (e.g., M. canis) C->D E Incubate at 28-30°C for 4-7 days D->E F Read MIC (Lowest concentration with no visible growth) E->F

Caption: In Vitro Antifungal Susceptibility Testing Workflow.

1. Preparation of this compound Stock Solution:

  • Dissolve this compound powder in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 1280 µg/mL).

2. Microdilution Plate Preparation:

  • Dispense 100 µL of RPMI-1640 medium into each well of a 96-well microtiter plate.

  • Add 100 µL of the this compound stock solution to the first well of each row and perform serial twofold dilutions across the plate.

3. Fungal Inoculum Preparation:

  • Culture the test organism (e.g., Microsporum canis or Trichophyton mentagrophytes) on Sabouraud dextrose agar.

  • Prepare a suspension of conidia in sterile saline and adjust the concentration to approximately 1-5 x 10^6 CFU/mL using a hemocytometer.

  • Dilute the suspension 1:50 in RPMI-1640 medium to obtain the final inoculum concentration.

4. Inoculation and Incubation:

  • Add 100 µL of the final fungal inoculum to each well of the microtiter plate.

  • Include a growth control (no drug) and a sterility control (no inoculum).

  • Seal the plates and incubate at 28-30°C for 4 to 7 days.

5. Determination of Minimum Inhibitory Concentration (MIC):

  • The MIC is the lowest concentration of this compound that results in the complete inhibition of visible fungal growth.

Protocol 2: In Vitro Antibacterial Susceptibility Testing

This protocol follows the broth microdilution method for determining the MIC of this compound against bacterial pathogens like Staphylococcus pseudintermedius.

A Prepare this compound Stock Solution B Perform Serial Dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) A->B D Inoculate Plates B->D C Prepare Bacterial Inoculum (e.g., S. pseudintermedius) C->D E Incubate at 35-37°C for 18-24 hours D->E F Read MIC (Lowest concentration with no visible turbidity) E->F

Caption: In Vitro Antibacterial Susceptibility Testing Workflow.

1. Preparation of this compound Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent as described in Protocol 1.

2. Microdilution Plate Preparation:

  • Dispense 50 µL of Cation-Adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well plate.

  • Add 50 µL of the this compound stock solution to the first well and perform serial dilutions.

3. Bacterial Inoculum Preparation:

  • Culture the bacterial strain (e.g., Staphylococcus pseudintermedius) on an appropriate agar medium.

  • Prepare a bacterial suspension in sterile saline to match the turbidity of a 0.5 McFarland standard.

  • Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

4. Inoculation and Incubation:

  • Inoculate each well with 50 µL of the final bacterial suspension.

  • Include growth and sterility controls.

  • Incubate the plates at 35-37°C for 18-24 hours.

5. Determination of Minimum Inhibitory Concentration (MIC):

  • The MIC is the lowest concentration of this compound that prevents visible bacterial growth (turbidity).

Protocol 3: In Vivo Murine Model of Superficial Skin Infection

This protocol describes a model to evaluate the in vivo efficacy of a topical this compound formulation.[8]

A Acclimatize Mice B Anesthetize and Shave Dorsal Area A->B C Create Superficial Abrasion (e.g., tape-stripping) B->C D Inoculate with Pathogen (e.g., MRSP) C->D E Apply Topical this compound Formulation (or vehicle control) D->E F Collect Skin Biopsies at Defined Time Points E->F G Determine Bacterial Load (CFU/gram of tissue) F->G

Caption: In Vivo Murine Skin Infection Model Workflow.

1. Animal Preparation:

  • Acclimatize adult mice (e.g., BALB/c) for at least one week.

  • Anesthetize the mice and shave a small area on their dorsum.

2. Skin Abrasion and Inoculation:

  • Create a superficial abrasion using a method like tape-stripping to disrupt the stratum corneum without causing deep injury.

  • Apply a standardized inoculum of the test pathogen (e.g., Methicillin-resistant Staphylococcus pseudintermedius - MRSP) to the abraded area.

3. Treatment Application:

  • Divide the animals into treatment and control groups.

  • Apply a measured amount of the this compound-containing dermatological preparation to the infected area of the treatment group.

  • Apply the vehicle (formulation without this compound) to the control group.

4. Evaluation of Efficacy:

  • At predetermined time points (e.g., 24, 48, and 72 hours post-treatment), euthanize a subset of animals from each group.

  • Collect a full-thickness skin biopsy from the infected area.

  • Homogenize the tissue, perform serial dilutions, and plate on appropriate agar to determine the bacterial load (Colony Forming Units per gram of tissue).

5. Data Analysis:

  • Compare the bacterial loads between the this compound-treated and vehicle-treated groups to assess the in vivo efficacy of the formulation.

Safety and Toxicology

This compound has a reported oral LD50 of 3250 mg/kg in rats, indicating moderate acute toxicity via the oral route.[2] It has also been noted to potentially cause photosensitivity. Further studies are recommended to evaluate the dermal toxicity and potential for irritation and sensitization of specific veterinary formulations containing this compound. These studies should be conducted in relevant animal species (e.g., dogs, cats) following established veterinary safety testing guidelines.

Conclusion

This compound's mechanism of action as a proton motive force uncoupler makes it an interesting candidate for the topical treatment of bacterial and fungal skin infections in veterinary patients. The protocols outlined above provide a framework for the systematic evaluation of its efficacy and safety in dermatological preparations. Further research is warranted to establish a comprehensive profile of its in vitro activity against a broad panel of relevant veterinary pathogens and to confirm its in vivo efficacy and safety in well-controlled clinical trials.

References

Fenticlor Solution Preparation for Laboratory Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Fenticlor, also known as 2,2'-thiobis(4-chlorophenol), is a phenolic compound recognized for its potent antibacterial and antifungal properties.[1][2] It is utilized in topical applications and serves as an important agent in veterinary medicine.[2][3] In the laboratory, this compound is a valuable compound for antimicrobial research, mechanism of action studies, and as a reference standard in drug discovery and development. Its utility in research necessitates standardized protocols for the preparation of stable and accurate solutions.

This document provides detailed protocols for the preparation of this compound solutions for in vitro laboratory use, summarizes its key physicochemical and toxicological data, and includes visual workflows to ensure procedural clarity and safety.

Data Presentation: Physicochemical and Toxicological Properties

Quantitative data for this compound is summarized below. These properties are critical for accurate solution preparation and for understanding its toxicological profile.

PropertyValueReference(s)
Molecular Formula C₁₂H₈Cl₂O₂S[1]
Molecular Weight 287.16 g/mol [1][4]
Appearance White to cream-colored solid or pale yellow powder[3][4]
Melting Point 174 - 186.8 °C[1][4]
Solubility - Insoluble in water.[3][4] - Soluble in alcohol and hot benzene.[5][3][4][5]
Oral LD₅₀ (Rats) 3250 mg/kg[1][2]

Experimental Protocols

Due to its insolubility in aqueous solutions, this compound stock solutions must be prepared in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is recommended for its high solubilizing capacity and compatibility with most in vitro cell-based assays. Ethanol is a suitable alternative.

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Objective: To prepare a high-concentration, sterile stock solution of this compound for subsequent dilution to working concentrations.

Materials:

  • This compound powder (Purity >98%)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, conical-bottom polypropylene or glass vials for storage

  • Calibrated analytical balance

  • Spatula

  • Vortex mixer

  • Sterile 0.22 µm syringe filter

  • Sterile syringes (1 mL to 5 mL)

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves

Procedure:

  • Calculate Required Mass: To prepare a 10 mM solution, calculate the mass of this compound needed.

    • Calculation: Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000

    • Example for 10 mL of 10 mM stock: 0.010 mol/L * 0.010 L * 287.16 g/mol * 1000 mg/g = 28.72 mg

  • Weigh this compound: In a chemical fume hood, carefully weigh the calculated amount of this compound powder and transfer it into a sterile vial.

  • Dissolve in Solvent: Add the desired volume of DMSO to the vial containing the this compound powder. For the example above, add 10 mL of DMSO.

  • Ensure Complete Dissolution: Cap the vial securely and vortex at medium speed until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution if necessary. Visually inspect the solution against a light source to ensure no particulates are present.

  • Sterile Filtration: Draw the this compound solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe tip.

  • Aliquot and Store: Dispense the filtered solution into sterile, light-protecting (amber) cryovials in appropriate volumes for experimental use (e.g., 100 µL or 500 µL aliquots). This minimizes freeze-thaw cycles.

  • Label and Store: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), preparation date, and initials. Store aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of Working Solutions

Objective: To dilute the high-concentration stock solution to final working concentrations for use in experimental assays (e.g., cell culture media, buffer).

Procedure:

  • Thaw Stock Solution: Remove one aliquot of the 10 mM this compound stock solution from the freezer and thaw it completely at room temperature.

  • Perform Serial Dilutions: Prepare working solutions by diluting the stock solution in the appropriate aqueous medium (e.g., phosphate-buffered saline, cell culture medium).

    • Important: The final concentration of DMSO in the assay should be kept low (typically ≤0.5%) to avoid solvent-induced toxicity or artifacts.

    • Example for 10 µM working solution in 1 mL: Add 1 µL of the 10 mM stock solution to 999 µL of the final medium (1:1000 dilution).

  • Mix Thoroughly: Gently vortex or pipette up and down to ensure the working solution is homogeneous before adding it to the experimental setup.

  • Prepare Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the this compound-treated samples.

Visualizations: Workflows and Mechanisms

The following diagrams illustrate the key workflow for solution preparation and the proposed mechanism of action for this compound.

G cluster_prep This compound Stock Solution Workflow start Start weigh 1. Weigh this compound Powder start->weigh Safety Precautions dissolve 2. Dissolve in DMSO weigh->dissolve vortex 3. Vortex Until Dissolved dissolve->vortex filter 4. Sterile Filter (0.22 µm) vortex->filter Quality Check aliquot 5. Aliquot into Vials filter->aliquot store 6. Store at -20°C / -80°C aliquot->store end Ready for Use store->end

Caption: Workflow for preparing a sterile this compound stock solution.

G cluster_mechanism Proposed Antimicrobial Mechanism of this compound This compound This compound BacterialCell Bacterial Cell This compound->BacterialCell Adsorption Membrane Membrane Disruption BacterialCell->Membrane Leakage Leakage of Cytoplasmic Constituents Membrane->Leakage Death Cell Death Leakage->Death

Caption: this compound's proposed effect on the bacterial cell membrane.

Safety Precautions

  • Handling: this compound is a chemical irritant. Handle the powder in a chemical fume hood to avoid inhalation.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves.

  • Photosensitivity: this compound may cause photosensitivity.[1][2] Avoid exposure of solutions and treated materials to direct light.

  • Disposal: Dispose of this compound waste according to your institution's hazardous waste guidelines.

References

Troubleshooting & Optimization

Technical Support Center: Improving Fenticlor Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fenticlor. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: this compound is practically insoluble in water.[1][2] Its solubility in water is reported to be less than 1 mg/mL.[1] This low aqueous solubility can present challenges in various experimental settings.

Q2: I'm observing a precipitate after adding my this compound stock solution to my aqueous buffer or cell culture medium. What should I do?

A2: Do not use a solution with a precipitate in your experiment, as the actual concentration of dissolved this compound will be unknown and the precipitate could be toxic to cells. The likely cause is that the final concentration of this compound exceeds its solubility limit in the aqueous medium. Refer to the troubleshooting guide below for a step-by-step approach to resolving this issue.

Q3: What are the recommended solvents for preparing a this compound stock solution?

A3: Due to its low aqueous solubility, a stock solution of this compound should be prepared in an appropriate organic solvent or an alkaline solution. Commonly used solvents for poorly water-soluble drugs in biological assays include dimethyl sulfoxide (DMSO) and ethanol. This compound is also known to be soluble in aqueous solutions of sodium hydroxide (NaOH), methanol, and hot benzene.

Q4: What is the maximum recommended concentration of organic solvents like DMSO in my final experimental solution?

A4: To avoid solvent-induced toxicity in cell-based assays, the final concentration of the organic solvent should be kept to a minimum. For DMSO, a final concentration of 0.1% to 0.5% is generally well-tolerated by most cell lines. However, it is crucial to include a vehicle control (media with the same final solvent concentration but without this compound) in your experiments to account for any potential effects of the solvent itself.

Q5: How should I store my this compound stock solution?

A5: For long-term storage, it is recommended to store stock solutions in DMSO at -20°C or -80°C in tightly sealed, single-use aliquots to minimize freeze-thaw cycles and absorption of atmospheric moisture.[3] The stability of this compound in other solvents and under different storage conditions should be validated for your specific experimental needs.

Troubleshooting Guides

Issue 1: this compound Precipitation Upon Dilution in Aqueous Media

Precipitation of this compound when diluting a concentrated stock solution into an aqueous buffer or cell culture medium is a common issue. This is often due to the final concentration of this compound exceeding its solubility limit in the aqueous environment.

Troubleshooting Workflow:

start Precipitate observed after diluting this compound stock solution check_concentration Is the final this compound concentration too high? start->check_concentration reduce_concentration Lower the final this compound concentration check_concentration->reduce_concentration Yes check_solvent_conc Is the final organic solvent concentration too low? check_concentration->check_solvent_conc No solution_clear Solution is clear reduce_concentration->solution_clear optimize_dilution Optimize the dilution process check_solvent_conc->optimize_dilution Yes use_solubility_enhancer Consider using a solubility enhancer check_solvent_conc->use_solubility_enhancer No optimize_dilution->solution_clear use_solubility_enhancer->solution_clear

Caption: Troubleshooting workflow for this compound precipitation.

Recommended Actions:

  • Lower the Final Concentration: The most straightforward solution is to reduce the final working concentration of this compound in your aqueous medium.

  • Optimize the Dilution Process:

    • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.

    • Rapid Mixing: Add the this compound stock solution dropwise to the pre-warmed (37°C) aqueous medium while vigorously vortexing or stirring. This helps to avoid localized high concentrations that can initiate precipitation.

  • Increase Final Solvent Concentration: If your experimental system allows, slightly increasing the final concentration of the organic co-solvent (e.g., from 0.1% to 0.5% DMSO) can help maintain this compound's solubility. Always include a vehicle control.

  • Use of Solubility Enhancers:

    • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used option in cell culture applications.

    • Serum: The proteins in fetal bovine serum (FBS), such as albumin, can bind to hydrophobic compounds and help keep them in solution. If your experiment can tolerate the presence of serum, this can be an effective strategy.

Issue 2: this compound Powder Does Not Fully Dissolve in the Chosen Solvent

If you are having difficulty dissolving the this compound powder in your chosen solvent to prepare a stock solution, consider the following.

Troubleshooting Workflow:

start This compound powder not dissolving check_solvent_purity Is the solvent pure and anhydrous? start->check_solvent_purity use_new_solvent Use a new, sealed bottle of anhydrous solvent check_solvent_purity->use_new_solvent No check_mixing Is the mixing sufficient? check_solvent_purity->check_mixing Yes dissolved This compound dissolved use_new_solvent->dissolved increase_mixing Increase mixing time/intensity (vortex, sonicate) check_mixing->increase_mixing No try_alternative_solvent Try an alternative solvent check_mixing->try_alternative_solvent Yes, and still not dissolved gentle_warming Apply gentle warming (e.g., 37°C water bath) increase_mixing->gentle_warming gentle_warming->dissolved try_alternative_solvent->dissolved

Caption: Troubleshooting workflow for dissolving this compound powder.

Recommended Actions:

  • Verify Solvent Quality: For organic solvents like DMSO, ensure that you are using a high-purity, anhydrous grade. DMSO is hygroscopic and can absorb water from the atmosphere, which can significantly reduce the solubility of hydrophobic compounds.

  • Increase Mixing and Gentle Warming:

    • Vortex the solution for several minutes.

    • Use an ultrasonic bath to aid dissolution.

    • Gently warm the solution in a 37°C water bath for 10-15 minutes.

  • Try an Alternative Solvent: If this compound remains insoluble, consider using a different recommended solvent.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityNotes
Water< 1 mg/mL[1]Practically insoluble.
MethanolSolubleA quantitative value of 30 mg/mL has been reported for a similar phenolic compound.[4]
EthanolSolubleQuantitative data for this compound is not readily available.
Dimethyl Sulfoxide (DMSO)SolubleA common solvent for preparing stock solutions of poorly soluble compounds for in vitro assays.
Aqueous Sodium Hydroxide (NaOH)Soluble[4]This compound, as a phenolic compound, dissolves in alkaline solutions.
Hot BenzeneSolubleUse with appropriate safety precautions in a chemical fume hood.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mg/mL stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Analytical balance

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder. For a 10 mg/mL stock solution, weigh 10 mg of this compound.

  • Dissolution:

    • Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For a 10 mg/mL solution, add 1 mL of DMSO.

    • Vortex the vial vigorously for 2-5 minutes until the this compound is completely dissolved. The solution should be clear and free of visible particulates.

    • If the compound does not fully dissolve, you may use an ultrasonic bath for 10-15 minutes or gently warm the solution to 37°C.

  • Sterilization (if required): If sterility is critical for your downstream application, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a this compound Solution in Aqueous Sodium Hydroxide (NaOH)

This protocol provides a general method for dissolving this compound in an aqueous NaOH solution for laboratory use. Note: This solution will be highly alkaline and may not be suitable for all experimental applications, particularly those involving live cells. The final pH of the working solution will need to be adjusted and buffered appropriately for your specific assay.

Materials:

  • This compound powder

  • Sodium Hydroxide (NaOH) pellets or a stock solution (e.g., 1 M)

  • Deionized or distilled water

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bar

  • pH meter

Procedure:

  • Prepare NaOH Solution: Prepare a dilute solution of NaOH (e.g., 0.1 M) in deionized water. Safety Precaution: The dissolution of NaOH in water is exothermic. Always add NaOH pellets slowly to water while stirring, and allow the solution to cool to room temperature. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[5][6]

  • Dissolve this compound:

    • Weigh the desired amount of this compound powder.

    • In a fume hood, add the this compound powder to a flask containing the desired volume of the 0.1 M NaOH solution.

    • Stir the solution using a magnetic stirrer until the this compound is completely dissolved. The solution should become clear.

  • pH Adjustment (if necessary):

    • If required for your experiment, carefully adjust the pH of the this compound solution by adding a suitable acidic buffer. Be aware that lowering the pH may cause this compound to precipitate out of solution. Perform this step with careful monitoring.

  • Final Volume Adjustment: Bring the solution to the final desired volume with the 0.1 M NaOH solution or an appropriate buffer.

  • Storage: The stability of this compound in alkaline solutions for long-term storage is not well-documented. It is recommended to prepare fresh solutions for each experiment. If storage is necessary, it should be at 4°C for a short period, protected from light, and the solution should be inspected for any signs of precipitation or degradation before use.

Disclaimer: These protocols are intended as a guide. It is the responsibility of the user to validate these methods for their specific application and to ensure all safety precautions are followed.

References

Fenticlor Stability and Degradation: A Technical Resource

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the stability and degradation profile of Fenticlor is critical for experimental design, formulation development, and analytical method validation. This technical support center provides essential information on the stability of this compound in various solvents, potential degradation pathways, and troubleshooting guidance for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

This compound, a chlorinated bisphenol sulfide, is a relatively stable solid compound. However, its stability in solution is highly dependent on the solvent, pH, light exposure, and temperature. It is known to be incompatible with strong oxidizing agents and acids.[1] this compound is practically insoluble in water but shows solubility in some organic solvents.[2][3]

Q2: In which common laboratory solvents is this compound soluble and relatively stable?

This compound exhibits solubility in alcohols (e.g., ethanol, methanol) and hot benzene.[3] While specific quantitative stability data is limited, alcoholic solutions are commonly used for handling.[2] For short-term experiments, solutions in methanol or ethanol are generally suitable if protected from light and stored at a controlled room temperature or refrigerated.

Q3: What are the primary factors that can cause this compound to degrade?

The main factors contributing to this compound degradation are:

  • Photodegradation: Exposure to UV light can lead to the cleavage of bonds within the molecule.[4]

  • Oxidation: Reaction with oxidizing agents can target the sulfide bridge and the phenol groups.

  • Extreme pH: Although insoluble in water, dispersion in highly acidic or alkaline conditions can promote hydrolysis or other degradation reactions.

  • High Temperatures: Elevated temperatures can accelerate degradation processes.

Q4: What are the likely degradation products of this compound?

Based on its structure, the primary degradation pathways for this compound likely involve:

  • Oxidation of the sulfide bridge: This can lead to the formation of sulfoxides and sulfones.

  • Cleavage of the sulfide bridge: This would result in the formation of 4-chlorophenol and related derivatives.

  • Photodegradation: UV exposure may lead to the formation of radical species and subsequent polymerization or rearrangement products.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected peaks in chromatogram Degradation of this compound during sample preparation or analysis.Prepare fresh solutions daily and protect them from light. Use amber vials. Ensure the mobile phase is compatible and degassed. Check for active sites on the HPLC column.
Contaminated solvent.Use high-purity (e.g., HPLC or LC-MS grade) solvents from a reliable source. Filter all solvents before use.
Loss of this compound concentration over time Adsorption to container surfaces.Use silanized glass or polypropylene containers to minimize adsorption.
Evaporation of solvent.Ensure vials are properly sealed. Use autosamplers with cooled trays for long sequences.
Degradation due to storage conditions.Store stock solutions at low temperatures (e.g., 2-8 °C) and protected from light. Perform a short-term stability study in the chosen solvent to determine acceptable storage times.
Inconsistent analytical results Incomplete dissolution of this compound.Ensure complete dissolution by using appropriate solvents and sonication if necessary. Visually inspect for any undissolved particles.
Variability in experimental conditions.Maintain consistent temperature, light exposure, and pH throughout all experiments. Use a calibrated light source for photostability studies.

Data on this compound Stability in Different Solvents

The following tables provide illustrative data on the stability of this compound under various stress conditions. This data is based on general principles of forced degradation studies and the known properties of this compound and related compounds, as specific kinetic data is not widely available in published literature.

Table 1: Illustrative Photostability of this compound (10 µg/mL) in Various Solvents

SolventLight SourceExposure Time (hours)This compound Remaining (%)Major Degradation Product(s)
MethanolUV (254 nm)2485Oxidized and cleaved products
AcetonitrileUV (254 nm)2490Oxidized products
DichloromethaneUV (254 nm)2482Polymeric and cleaved products
MethanolFluorescent Light7295Trace oxidized products

Table 2: Illustrative Thermal and Oxidative Degradation of this compound (10 µg/mL) in Methanol

ConditionTemperature (°C)Time (hours)This compound Remaining (%)Major Degradation Product(s)
Thermal604892Trace thermal degradants
Thermal802488Thermal degradants
Oxidative (3% H₂O₂)25875Sulfoxide and sulfone derivatives
Acidic (0.1 M HCl)602495Minimal degradation
Alkaline (0.1 M NaOH)602490Phenolic degradation products

Experimental Protocols

Protocol 1: General Procedure for this compound Stability Testing

This protocol outlines a general workflow for assessing the stability of this compound in a chosen solvent.

G cluster_prep Solution Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare this compound Stock (e.g., 1 mg/mL in Methanol) prep_work Dilute to Working Concentration (e.g., 10 µg/mL in test solvent) prep_stock->prep_work thermal Thermal Stress (e.g., 60°C) prep_work->thermal Expose to stress photo Photolytic Stress (UV or Visible Light) prep_work->photo Expose to stress oxidative Oxidative Stress (e.g., 3% H₂O₂) prep_work->oxidative Expose to stress sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24h) thermal->sampling photo->sampling oxidative->sampling hplc Analyze by Stability-Indicating HPLC-UV/MS Method sampling->hplc data Quantify this compound and Degradation Products hplc->data

Caption: General workflow for a this compound forced degradation study.

Protocol 2: HPLC-UV Method for this compound Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 70:30 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • UV Detection: 230 nm.

  • Sample Preparation: Dilute the stock solution of this compound in the mobile phase to the desired concentration.

Signaling Pathways and Logical Relationships

Potential Degradation Pathways of this compound

The following diagram illustrates the potential degradation pathways of this compound under oxidative and photolytic stress.

G This compound This compound Sulfoxide This compound Sulfoxide This compound->Sulfoxide Oxidation Chlorophenol 4-Chlorophenol This compound->Chlorophenol S-C Bond Cleavage (Photolysis/Hydrolysis) Polymeric Polymeric Products This compound->Polymeric Photodegradation Sulfone This compound Sulfone Sulfoxide->Sulfone Further Oxidation

Caption: Potential degradation pathways of this compound.

Troubleshooting Logic for Unexpected Degradation

This diagram provides a logical workflow for troubleshooting unexpected degradation of this compound during an experiment.

G start Unexpected Degradation Observed check_solvent Check Solvent Purity and Age start->check_solvent check_storage Review Storage Conditions (Temp, Light, Container) check_solvent->check_storage Pure/Fresh replace_solvent Use Fresh, High-Purity Solvent check_solvent->replace_solvent Impure/Old check_procedure Examine Experimental Procedure (pH, Temp Control) check_storage->check_procedure Adequate improve_storage Optimize Storage (Refrigerate, Protect from Light) check_storage->improve_storage Inadequate refine_procedure Refine Experimental Control check_procedure->refine_procedure Inconsistent end Problem Resolved check_procedure->end Consistent replace_solvent->end improve_storage->end refine_procedure->end

Caption: Troubleshooting flowchart for unexpected this compound degradation.

References

Technical Support Center: Optimizing Fenticlor Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of Fenticlor in in vitro research applications. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in mammalian cells?

A1: this compound is known to act as a mitochondrial uncoupler. Its primary mechanism involves disrupting the proton gradient across the inner mitochondrial membrane. This uncoupling of oxidative phosphorylation leads to a decrease in ATP synthesis and an increase in oxygen consumption.

Q2: What are the expected cellular effects of this compound treatment?

A2: As a mitochondrial uncoupler, this compound can induce a range of cellular effects, including:

  • Disruption of Mitochondrial Membrane Potential (ΔΨm): A rapid decrease in ΔΨm is a hallmark of mitochondrial uncoupling.

  • Increased Oxygen Consumption Rate (OCR): Cells will attempt to compensate for the inefficient ATP production by increasing their oxygen consumption.

  • Decreased ATP Levels: The uncoupling of the proton gradient directly inhibits ATP synthase, leading to reduced cellular ATP.

  • Induction of Apoptosis: Prolonged or high-concentration exposure to mitochondrial uncouplers can trigger the intrinsic apoptotic pathway.[1]

  • Changes in Cellular Metabolism: Cells may shift towards glycolysis to compensate for the loss of oxidative phosphorylation.

Q3: What is a recommended starting concentration for this compound in a new cell line?

A3: Currently, there is a lack of published data on the effective concentration range of this compound for inducing mitochondrial uncoupling or cytotoxic effects in specific mammalian cancer cell lines. Therefore, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint. A broad range, for example, from 0.1 µM to 100 µM, could be used as a starting point for a dose-response curve.

Q4: How should I prepare and store this compound stock solutions?

A4: this compound is a powder that should be dissolved in an appropriate solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM). It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. When preparing working solutions, ensure the final concentration of the solvent in the cell culture medium is low (typically ≤ 0.1% for DMSO) to avoid solvent-induced toxicity.

Troubleshooting Guides

IssuePossible Cause(s)Troubleshooting Step(s)
No observable effect at expected concentrations 1. Suboptimal Concentration: The concentration of this compound may be too low for the specific cell line. 2. Compound Instability: this compound may be unstable in the culture medium at 37°C over long incubation periods. 3. Cell Line Resistance: The cell line may have intrinsic resistance mechanisms.1. Perform a dose-response curve over a wider concentration range. 2. Prepare fresh dilutions for each experiment and consider shorter incubation times. 3. Verify the effect in a different, sensitive cell line if possible.
High levels of cell death even at low concentrations 1. High Sensitivity of the Cell Line: Some cell lines are highly sensitive to mitochondrial uncouplers. 2. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) may be too high.1. Lower the concentration range in your dose-response experiments. 2. Ensure the final solvent concentration is non-toxic to your cells (typically ≤ 0.1% for DMSO).
Inconsistent results between experiments 1. Variation in Cell Seeding Density: Different starting cell numbers can affect the outcome. 2. Variation in Compound Preparation: Inconsistent dilution of the stock solution. 3. Cell Health and Passage Number: Changes in cell health or using cells at a high passage number can alter their response.1. Maintain a consistent cell seeding density for all experiments. 2. Prepare fresh serial dilutions for each experiment from a validated stock solution. 3. Use cells from a consistent passage number and ensure they are in the logarithmic growth phase.

Data Presentation

The following tables are templates that researchers should aim to populate with their own experimental data when optimizing this compound concentration.

Table 1: Hypothetical Dose-Response of this compound on Cell Viability (MTT Assay)

This compound Concentration (µM)% Cell Viability (Relative to Vehicle Control)Standard Deviation
0 (Vehicle)100± 5.0
0.198.2± 4.5
195.5± 5.2
580.1± 6.1
1052.3± 5.8
2525.7± 4.9
5010.2± 3.1
1005.1± 2.5

Table 2: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
MCF-7Breast Cancer72To be determined
A549Lung Cancer72To be determined
HeLaCervical Cancer72To be determined
PC-3Prostate Cancer72To be determined

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay

Materials:

  • This compound

  • DMSO

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Perform serial dilutions in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Cell Treatment: Remove the overnight culture medium and add 100 µL of the medium containing different concentrations of this compound to the respective wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours, until a purple precipitate is visible.[2]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value.

Protocol 2: Assessment of this compound-Induced Apoptosis by Annexin V Staining

Materials:

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well cell culture plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the predetermined IC50 value for a specified time (e.g., 24 hours). Include an untreated control.

  • Cell Harvesting: Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.

  • Cell Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Mandatory Visualization

Fenticlor_Mechanism This compound as a Mitochondrial Uncoupler This compound This compound Mitochondrial_Membrane Inner Mitochondrial Membrane This compound->Mitochondrial_Membrane Disrupts Proton_Gradient Proton Gradient (H+) Mitochondrial_Membrane->Proton_Gradient Dissipates ATP_Synthase ATP Synthase Proton_Gradient->ATP_Synthase Inhibits Proton Flow Through ATP_Production ATP Production ATP_Synthase->ATP_Production Decreased Apoptosis Apoptosis ATP_Production->Apoptosis Leads to Cell_Death Cell Death Apoptosis->Cell_Death

Caption: this compound's mechanism as a mitochondrial uncoupler leading to apoptosis.

Experimental_Workflow Workflow for Optimizing this compound Concentration cluster_0 Phase 1: Dose-Response cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Data Analysis & Refinement start Select Cell Line dose_response Perform Broad-Range Dose-Response (MTT Assay) start->dose_response determine_ic50 Determine IC50 Value dose_response->determine_ic50 apoptosis_assay Apoptosis Assay (e.g., Annexin V) determine_ic50->apoptosis_assay mmp_assay Mitochondrial Membrane Potential Assay determine_ic50->mmp_assay ocr_assay Oxygen Consumption Rate (OCR) Assay determine_ic50->ocr_assay analyze_data Analyze and Interpret Data apoptosis_assay->analyze_data mmp_assay->analyze_data ocr_assay->analyze_data refine_concentration Refine Concentration for Specific Experiments analyze_data->refine_concentration

Caption: Experimental workflow for determining the optimal this compound concentration.

Troubleshooting_Logic Troubleshooting Inconsistent Results start Inconsistent Results? check_seeding Consistent Cell Seeding Density? start->check_seeding check_prep Fresh Compound Dilutions Used? check_seeding->check_prep Yes standardize_seeding Standardize Seeding Protocol check_seeding->standardize_seeding No check_passage Consistent Cell Passage Number? check_prep->check_passage Yes prepare_fresh Always Prepare Fresh Dilutions check_prep->prepare_fresh No monitor_passage Monitor and Record Passage Number check_passage->monitor_passage No end Improved Consistency check_passage->end Yes standardize_seeding->check_prep prepare_fresh->check_passage monitor_passage->end

Caption: A logical flowchart for troubleshooting inconsistent experimental results.

References

Technical Support Center: Overcoming Fenticlor Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering Fenticlor resistance in bacterial strains during their experiments.

Troubleshooting Guides

This section provides solutions to common problems observed when bacterial strains exhibit resistance to this compound.

Problem 1: Decreased susceptibility to this compound observed as an increase in Minimum Inhibitory Concentration (MIC).

Potential Cause Proposed Solution Experimental Validation
Altered Cell Membrane Composition: Changes in lipid composition can reduce this compound's ability to intercalate into and disrupt the membrane.- Analyze the fatty acid and phospholipid composition of resistant vs. susceptible strains using gas chromatography-mass spectrometry (GC-MS).- Investigate the use of membrane-active adjuvants that may restore membrane fluidity.- Perform MIC testing of this compound in the presence and absence of a membrane fluidizer.- Compare the membrane composition profiles of resistant and susceptible strains.
Overexpression of Efflux Pumps: Bacteria may actively pump this compound out of the cell, preventing it from reaching its target concentration.[1][2][3]- Use a broad-spectrum efflux pump inhibitor (EPI) in combination with this compound.- Identify the specific efflux pump involved through genetic analysis (e.g., qPCR to measure pump gene expression).- Determine the MIC of this compound with and without an EPI like Phenylalanine-Arginine β-Naphthylamide (PAβN) or a natural polyphenol with EPI activity.[4][5] A significant decrease in MIC in the presence of the EPI suggests efflux pump involvement.
Enzymatic Degradation of this compound: The bacterial strain may produce enzymes that modify or degrade this compound.- Analyze the culture supernatant of the resistant strain for this compound metabolites using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).- Identify the gene responsible for the degradation through comparative genomics.- Incubate this compound with cell-free extracts from resistant and susceptible strains and measure the remaining this compound concentration over time.
Biofilm Formation: Bacteria within a biofilm are often more resistant to antimicrobials due to the protective extracellular matrix.[4][6]- Combine this compound with a biofilm-disrupting agent (e.g., DNase I, specific enzymes, or certain polyphenols).- Test this compound efficacy on planktonic cells versus established biofilms.- Quantify biofilm formation using a crystal violet assay.- Determine the Minimum Biofilm Eradication Concentration (MBEC) of this compound alone and in combination with a biofilm disruptor.

Problem 2: this compound shows initial bactericidal/bacteriostatic activity, but regrowth occurs after prolonged incubation.

Potential Cause Proposed Solution Experimental Validation
Induction of a Stress Response: Sub-lethal concentrations of this compound may trigger a transient stress response that allows a subpopulation of bacteria to adapt and survive.- Perform a time-kill curve analysis to observe the dynamics of bacterial killing and regrowth over 24 hours.- Investigate gene expression changes in response to this compound treatment using RNA-seq or qPCR.- Compare the time-kill kinetics of the resistant strain with a susceptible control.- Analyze the expression of known stress response genes (e.g., heat shock proteins, oxidative stress response genes).
Selection for a Resistant Subpopulation: The initial bacterial population may contain a small number of resistant mutants that are selected for during this compound exposure.- Plate the regrown population on agar containing this compound to confirm the resistant phenotype.- Perform population analysis profiling (PAP) to determine the frequency of resistant subpopulations.- Compare the MIC of the regrown population to the original culture.- Sequence the genomes of resistant isolates to identify potential resistance mutations.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a phenolic antibacterial agent that primarily disrupts bacterial cell membranes. It acts as a protonophore, dissipating the proton motive force across the cytoplasmic membrane. This uncoupling of the proton gradient inhibits ATP synthesis and solute transport. At higher concentrations, this compound causes significant membrane damage, leading to the leakage of intracellular components and cell death.[1]

Q2: How can I determine if my bacterial strain is resistant to this compound?

A2: Resistance is typically determined by measuring the Minimum Inhibitory Concentration (MIC) of this compound against your bacterial strain using methods such as broth microdilution or agar dilution. An increase in the MIC compared to a susceptible reference strain or a previously tested sensitive isolate of the same species indicates the development of resistance.

Q3: Are there known mechanisms of resistance to phenolic compounds like this compound?

A3: Yes, bacteria can develop resistance to phenolic compounds through several mechanisms:

  • Altered membrane permeability: Changes in the composition of the cell envelope, such as modifications to lipopolysaccharide (LPS) in Gram-negative bacteria or the cell wall in Gram-positive bacteria, can limit the uptake of the compound.[2][7]

  • Efflux pumps: Bacteria can utilize multidrug resistance (MDR) efflux pumps to actively transport phenolic compounds out of the cell.[1][2][3]

  • Enzymatic modification: Bacteria may produce enzymes that chemically modify or degrade the phenolic compound, rendering it inactive.

  • Target modification: While less common for non-specific agents like this compound, mutations in potential secondary targets could contribute to reduced susceptibility.

Q4: Can this compound be used in combination with other antimicrobials to overcome resistance?

A4: Yes, combination therapy is a promising strategy. Synergistic effects have been observed when phenolic compounds are combined with conventional antibiotics.[4][5][8] The combination may restore the efficacy of an antibiotic to which the bacteria is resistant or enhance the activity of this compound. A checkerboard assay or time-kill curve analysis can be used to assess the synergistic potential of different combinations.[9][10][11]

Q5: How can I investigate if efflux pumps are responsible for this compound resistance in my experiments?

A5: To investigate the role of efflux pumps, you can perform MIC testing of this compound in the presence of a known efflux pump inhibitor (EPI). A significant reduction in the MIC (typically four-fold or greater) in the presence of the EPI suggests that efflux is a mechanism of resistance.[1]

Experimental Protocols

1. Protocol for Checkerboard Assay to Assess Synergy

This protocol is used to evaluate the interaction between this compound and another antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase, adjusted to 0.5 McFarland standard

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution

  • Second antimicrobial agent stock solution

Procedure:

  • Prepare serial twofold dilutions of this compound and the second antimicrobial agent in CAMHB.

  • In a 96-well plate, dispense 50 µL of CAMHB into each well.

  • Add 50 µL of the this compound dilutions horizontally across the plate, and 50 µL of the second antimicrobial dilutions vertically down the plate, creating a concentration gradient of both agents.

  • Inoculate each well with 100 µL of the bacterial suspension (final concentration ~5 x 10^5 CFU/mL).

  • Include wells with each agent alone as controls, as well as a growth control (no antimicrobial) and a sterility control (no bacteria).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC of each agent alone and in combination by visual inspection for turbidity.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of this compound in combination / MIC of this compound alone) + (MIC of Agent B in combination / MIC of Agent B alone)

  • Interpret the results as follows:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

2. Protocol for Bacterial Membrane Potential Assay

This protocol uses the fluorescent dye DiSC3(5) to measure changes in bacterial membrane potential.[12][13][14]

Materials:

  • Bacterial culture in logarithmic growth phase

  • Buffer (e.g., 5 mM HEPES, 20 mM glucose, pH 7.2)

  • DiSC3(5) stock solution (in DMSO)

  • This compound solution

  • Valinomycin (as a positive control for depolarization)

  • Fluorometer or fluorescence plate reader

Procedure:

  • Harvest bacterial cells by centrifugation, wash, and resuspend in the buffer to an OD600 of 0.05-0.1.

  • Add DiSC3(5) to the cell suspension to a final concentration of 1-2 µM and incubate in the dark at room temperature for 15-30 minutes to allow the dye to equilibrate and quench.

  • Measure the baseline fluorescence (Excitation: ~622 nm, Emission: ~670 nm).

  • Add this compound at the desired concentration to the cell suspension.

  • Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates membrane depolarization.

  • As a positive control, add Valinomycin to a separate sample to induce complete depolarization and measure the maximum fluorescence.

  • Analyze the data by plotting fluorescence intensity versus time.

3. Protocol for Bacterial Membrane Integrity Assay

This protocol uses the fluorescent dye Propidium Iodide (PI) to assess membrane damage.[15][16][17]

Materials:

  • Bacterial culture in logarithmic growth phase

  • Phosphate-buffered saline (PBS)

  • Propidium Iodide (PI) stock solution

  • This compound solution

  • 70% Isopropanol (as a positive control for membrane permeabilization)

  • Fluorometer, fluorescence microscope, or flow cytometer

Procedure:

  • Harvest bacterial cells by centrifugation, wash, and resuspend in PBS to a desired cell density.

  • Add PI to the cell suspension to a final concentration of 1-5 µg/mL.

  • Measure the baseline fluorescence (Excitation: ~535 nm, Emission: ~617 nm).

  • Add this compound at the desired concentration.

  • Monitor the fluorescence intensity over time. An increase in fluorescence indicates that PI has entered the cells through a compromised membrane and intercalated with DNA.

  • For a positive control, treat a separate sample with 70% isopropanol to completely permeabilize the membranes and measure the maximum fluorescence.

  • Data can be analyzed by plotting fluorescence intensity over time or by quantifying the percentage of PI-positive cells using flow cytometry or fluorescence microscopy.

Data Presentation

Table 1: Example of Checkerboard Assay Results for this compound in Combination with Antibiotic X against a Resistant S. aureus Strain.

This compound (µg/mL)Antibiotic X (µg/mL)Growth (+/-)
8 (MIC alone)0-
40+
20+
10+
016 (MIC alone)-
08+
04+
02+
2 4 -
42-
18-

In this example, the MIC of this compound alone is 8 µg/mL and Antibiotic X alone is 16 µg/mL. In combination, growth is inhibited at 2 µg/mL of this compound and 4 µg/mL of Antibiotic X. The FICI would be (2/8) + (4/16) = 0.25 + 0.25 = 0.5, indicating synergy.

Mandatory Visualizations

experimental_workflow cluster_problem Problem Identification cluster_investigation Mechanism Investigation cluster_solution Solution Development Start Bacterial strain shows this compound resistance (High MIC) Efflux Test for Efflux Pump Involvement (EPI Synergy) Start->Efflux Membrane Analyze Membrane Composition (GC-MS) Start->Membrane Degradation Assess Enzymatic Degradation (HPLC/LC-MS) Start->Degradation Biofilm Evaluate Biofilm Formation (Crystal Violet) Start->Biofilm EPI_Combo Combination Therapy: This compound + EPI Efflux->EPI_Combo Adjuvant_Combo Combination Therapy: This compound + Membrane Adjuvant Membrane->Adjuvant_Combo Deg_Inhibitor Identify Degradation Inhibitor Degradation->Deg_Inhibitor Biofilm_Disruptor Combination Therapy: This compound + Biofilm Disruptor Biofilm->Biofilm_Disruptor

Caption: Troubleshooting workflow for this compound resistance.

signaling_pathway cluster_cell Bacterial Cell cluster_resistance Resistance Mechanisms Membrane Cell Membrane Cytoplasm Cytoplasm Disruption Membrane Disruption & Proton Motive Force Dissipation Membrane->Disruption leads to EffluxPump Efflux Pump Cytoplasm->EffluxPump This compound Fenticlor_out This compound (extracellular) EffluxPump->Fenticlor_out expels AlteredMembrane Altered Membrane Composition AlteredMembrane->Membrane modifies Fenticlor_in This compound (extracellular) Fenticlor_in->Membrane entry EPI Efflux Pump Inhibitor (EPI) EPI->EffluxPump inhibits

Caption: this compound action and resistance mechanisms.

References

Technical Support Center: Fenticlor Phototoxicity in Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with Fenticlor-induced phototoxicity in cell culture experiments.

Troubleshooting Guides

This section addresses specific problems that may arise during your experiments, offering potential causes and solutions in a structured question-and-answer format.

Issue 1: High Background Signal in "Dark" Control Wells (No UV Exposure)

Question: I'm observing significant cytotoxicity in my cell cultures treated with this compound even without UV irradiation. What could be the cause?

Answer:

This issue can stem from several factors unrelated to phototoxicity. It's crucial to differentiate between general cytotoxicity and phototoxicity.

Possible Causes and Solutions:

Possible Cause Solution
High this compound Concentration This compound, like many chemical compounds, can exhibit inherent cytotoxicity at high concentrations. Perform a dose-response experiment without UV exposure to determine the maximum non-toxic concentration.
Solvent Toxicity The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at certain concentrations. Ensure the final solvent concentration in your culture medium is below the toxic threshold for your specific cell line (typically <0.5% for DMSO). Run a solvent-only control to verify.
Contamination Bacterial or fungal contamination can lead to cell death. Visually inspect your cultures under a microscope for any signs of contamination. If suspected, discard the cultures and use fresh, sterile reagents.
Extended Incubation Time Prolonged exposure to this compound, even at sub-lethal concentrations, might eventually lead to cytotoxicity. Optimize your incubation time to a period sufficient for this compound uptake without causing significant dark toxicity.
Issue 2: Inconsistent or Non-Reproducible Results Between Experiments

Question: My results for this compound phototoxicity vary significantly between replicate plates and different experimental dates. How can I improve consistency?

Answer:

Inconsistent results are a common challenge in cell-based assays. Strict adherence to a standardized protocol is key to minimizing variability.

Possible Causes and Solutions:

Possible Cause Solution
Variable Cell Seeding Density Inconsistent cell numbers per well will lead to variable results. Ensure you have a homogenous single-cell suspension before seeding and use a calibrated multichannel pipette for even distribution.
"Edge Effects" in Microplates Wells on the periphery of the plate are prone to evaporation, leading to changes in media concentration. To mitigate this, fill the outer wells with sterile PBS or media without cells and only use the inner wells for your experiment.
Inconsistent UV Irradiation Fluctuations in the UV lamp output or uneven irradiation across the plate can cause significant variability. Ensure your UV source is properly calibrated before each experiment. Periodically check the lamp's intensity and replace it if necessary.
Pipetting Errors Inaccurate pipetting of this compound, media, or assay reagents is a major source of error. Ensure your pipettes are regularly calibrated and use proper pipetting techniques.
Cell Health and Passage Number The physiological state of your cells can impact their sensitivity to this compound and UV light. Use cells within a consistent and low passage number range, and ensure they are healthy and in the logarithmic growth phase.
Issue 3: No Phototoxic Effect Observed

Question: I'm not observing a significant difference in cell viability between my UV-exposed and non-exposed this compound-treated cells. What am I doing wrong?

Answer:

The absence of a phototoxic effect could be due to several factors related to the experimental setup.

Possible Causes and Solutions:

Possible Cause Solution
Insufficient UV Dose The energy dose of UVA or UVB might be too low to excite the this compound molecules. Consult the literature for appropriate UV doses for phototoxicity studies in your cell line (e.g., HaCaT cells are often irradiated with 5-10 J/cm² UVA).[1]
Incorrect Wavelength This compound absorbs light in the UVA and UVB range.[2] Ensure your UV source emits light within the absorption spectrum of this compound.
Low this compound Concentration The concentration of this compound may be too low to induce a phototoxic response. Perform a dose-response experiment with a range of this compound concentrations.
UV Absorption by Media Components Phenol red and other components in the cell culture medium can absorb UV light, reducing the effective dose reaching the cells. Use phenol red-free medium during UV irradiation.
Timing of UV Exposure UV exposure should be performed after the cells have had sufficient time to take up this compound. An incubation period of 1-2 hours is typically sufficient.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound phototoxicity?

A1: this compound is a photosensitizing agent.[3] Upon absorption of ultraviolet (UV) radiation, it becomes electronically excited. This excited state can then lead to the formation of reactive oxygen species (ROS), such as singlet oxygen and free radicals.[4] These highly reactive molecules can cause oxidative damage to cellular components, including lipids, proteins, and DNA, ultimately leading to cell death.[4]

Q2: Which cell lines are suitable for studying this compound phototoxicity?

A2: Human keratinocyte cell lines, such as HaCaT, are highly relevant for studying the phototoxicity of topical compounds as they represent the primary cell type of the epidermis.[5] Mouse fibroblast cell lines like Balb/c 3T3 are also commonly used and are the basis for the validated OECD Test Guideline 432 for in vitro phototoxicity testing.[6]

Q3: What are the key controls to include in a this compound phototoxicity experiment?

A3: A well-designed experiment should include the following controls:

  • Untreated Control (Dark): Cells with no this compound and no UV exposure.

  • Untreated Control (UV): Cells with no this compound, exposed to UV.

  • Solvent Control (Dark): Cells treated with the solvent used to dissolve this compound, with no UV exposure.

  • Solvent Control (UV): Cells treated with the solvent, exposed to UV.

  • This compound Treatment (Dark): Cells treated with this compound, with no UV exposure.

  • Positive Control (Dark and UV): A known phototoxic compound (e.g., chlorpromazine) to validate the assay.

Q4: How can I measure the production of Reactive Oxygen Species (ROS)?

A4: ROS production can be quantified using fluorescent probes such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). DCFH-DA is cell-permeable and non-fluorescent. Once inside the cell, it is deacetylated to DCFH, which is then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of ROS produced and can be measured using a fluorescence plate reader or flow cytometer.[7]

Q5: What is the Neutral Red Uptake (NRU) assay and how does it work?

A5: The NRU assay is a widely used method to assess cell viability.[8] Viable cells take up and accumulate the neutral red dye in their lysosomes. After an incubation period, the cells are washed, and the incorporated dye is extracted. The amount of extracted dye, which is proportional to the number of viable cells, is then quantified by measuring the absorbance at a specific wavelength (around 540 nm).[9]

Experimental Protocols

Protocol 1: this compound Phototoxicity Assessment using the Neutral Red Uptake (NRU) Assay in HaCaT Cells

This protocol is adapted from the OECD Guideline 432 for the 3T3 NRU phototoxicity test.

Materials:

  • HaCaT cells

  • Dulbecco's Modified Eagle Medium (DMEM) with and without phenol red

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • DMSO (or other suitable solvent)

  • Neutral Red solution

  • Neutral Red destain solution (e.g., 1% acetic acid, 50% ethanol in water)

  • 96-well plates

  • UVA source with a calibrated output

Procedure:

  • Cell Seeding: Seed HaCaT cells in a 96-well plate at a density that will result in 80-90% confluency after 24 hours.

  • This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of this compound in phenol red-free DMEM. Replace the culture medium in the 96-well plate with the this compound dilutions. Include appropriate controls.

  • Incubation: Incubate the plate for 1-2 hours at 37°C and 5% CO₂ to allow for this compound uptake.

  • UVA Irradiation:

    • UV Plate: Expose one plate to a non-cytotoxic dose of UVA (e.g., 5 J/cm²).

    • Dark Plate: Keep a duplicate plate in the dark at room temperature for the same duration as the irradiation.

  • Post-Irradiation Incubation: Replace the treatment medium with fresh, complete DMEM (with phenol red) and incubate for 24 hours.

  • Neutral Red Uptake:

    • Incubate the cells with Neutral Red solution for 2-3 hours.

    • Wash the cells to remove excess dye.

    • Add Neutral Red destain solution to each well and shake for 10 minutes to solubilize the dye.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability for each concentration relative to the solvent control. Determine the IC50 values for both the UV-exposed and dark plates.

Protocol 2: Detection of Intracellular Reactive Oxygen Species (ROS)

Materials:

  • HaCaT cells

  • Phenol red-free DMEM

  • This compound

  • DCFH-DA fluorescent probe

  • Positive control for ROS induction (e.g., H₂O₂)

  • Black, clear-bottom 96-well plates

  • UVA source

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed HaCaT cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • This compound Treatment: Treat the cells with the desired concentrations of this compound in phenol red-free DMEM for 1-2 hours.

  • Probe Loading: Incubate the cells with DCFH-DA solution (e.g., 10 µM) for 30-60 minutes in the dark.

  • Washing: Gently wash the cells with warm PBS to remove excess probe.

  • UVA Irradiation: Irradiate the cells with the desired dose of UVA.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for DCF (e.g., ~485 nm excitation and ~530 nm emission).[7]

Quantitative Data Summary

The following tables provide hypothetical quantitative data for this compound phototoxicity experiments. This data is for illustrative purposes and should be experimentally determined for your specific conditions.

Table 1: Hypothetical IC50 Values for this compound in HaCaT Cells

Condition IC50 (µM)
This compound (Dark)> 100
This compound + 5 J/cm² UVA15
This compound + 10 J/cm² UVA8

Table 2: Hypothetical Reactive Oxygen Species (ROS) Production

Treatment Relative Fluorescence Units (RFU)
Control (Dark)100
Control + 5 J/cm² UVA150
10 µM this compound (Dark)120
10 µM this compound + 5 J/cm² UVA850
Positive Control (H₂O₂)1200

Visualizations

Fenticlor_Phototoxicity_Pathway This compound This compound Excitedthis compound Excited State This compound* This compound->Excitedthis compound Absorption of UVA photons UVA UVA Radiation UVA->Excitedthis compound ROS Reactive Oxygen Species (ROS) (¹O₂, O₂⁻, •OH) Excitedthis compound->ROS Energy Transfer CellularComponents Cellular Components (Lipids, Proteins, DNA) ROS->CellularComponents Oxidative Damage OxidativeStress Oxidative Stress CellularComponents->OxidativeStress Mitochondria Mitochondria OxidativeStress->Mitochondria MMP Loss of Mitochondrial Membrane Potential Mitochondria->MMP Caspase Caspase Activation MMP->Caspase Apoptosis Apoptosis / Cell Death Caspase->Apoptosis

Caption: Hypothetical signaling pathway of this compound-induced phototoxicity.

Troubleshooting_Workflow Start Inconsistent Results CheckCells Check Cell Health & Passage Number Start->CheckCells CheckProtocol Review Protocol Standardization Start->CheckProtocol CheckReagents Verify Reagent Quality & Concentration Start->CheckReagents CheckEquipment Calibrate Equipment (Pipettes, UV Source) Start->CheckEquipment ConsistentCells Use Consistent Cell Stocks CheckCells->ConsistentCells StandardizePipetting Standardize Pipetting Technique CheckProtocol->StandardizePipetting FreshReagents Use Freshly Prepared Reagents CheckReagents->FreshReagents Calibrate Regularly Calibrate Equipment CheckEquipment->Calibrate End Reproducible Results ConsistentCells->End StandardizePipetting->End FreshReagents->End Calibrate->End

Caption: Troubleshooting workflow for inconsistent experimental results.

Experimental_Workflow Start Start Seed Seed Cells (96-well plate) Start->Seed Treat Treat with This compound Seed->Treat Incubate Incubate (1-2 hours) Treat->Incubate Irradiate UVA Irradiation vs. Dark Control Incubate->Irradiate PostIncubate Post-Incubation (24 hours) Irradiate->PostIncubate Assay Perform Viability (NRU) or ROS Assay PostIncubate->Assay Analyze Data Analysis (IC50, RFU) Assay->Analyze End End Analyze->End

Caption: General experimental workflow for in vitro phototoxicity testing.

References

Preventing Fenticlor precipitation in culture media

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for working with Fenticlor in cell culture, focusing on the common issue of its precipitation in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is an antibacterial and antifungal agent, primarily used topically and in veterinary medicine.[1][2][3] For research purposes, it's important to understand its physicochemical properties, which are summarized below. Its very low water solubility is the primary reason it is prone to precipitation in culture media.[1]

Data Presentation: Physicochemical Properties of this compound

PropertyValueSource
Appearance White to cream-colored crystalline powder[1]
Molecular Formula C₁₂H₈Cl₂O₂S[2][3][4][5]
Molecular Weight 287.16 g/mol [1][2][3][4][5]
Water Solubility Insoluble[1]
Log P (Octanol/Water) 4.556[5]
Melting Point 174 - 176 °C[2][3]

Q2: Why does this compound precipitate when I add it to my cell culture medium?

This compound precipitates in aqueous solutions like DMEM or RPMI-1640 primarily due to its hydrophobic nature and insolubility in water.[1][5] When a concentrated stock solution, typically made in an organic solvent like DMSO, is added too quickly to the culture medium, the this compound molecules rapidly come out of solution as they encounter the aqueous environment, forming a visible precipitate.[6][7][8]

Q3: What is the best solvent to use for a this compound stock solution?

For hydrophobic compounds like this compound, Dimethyl sulfoxide (DMSO) is the most common and effective solvent for creating a high-concentration stock solution.[9] High-purity, sterile-filtered DMSO should be used. While ethanol can also be used, DMSO is generally preferred for its ability to dissolve a wide range of compounds.[1][10]

Q4: How should I properly prepare and store a this compound stock solution?

This compound stock solutions should be prepared at a high concentration (e.g., 10-50 mM) in 100% DMSO. Store the stock solution in small, single-use aliquots at -20°C to avoid repeated freeze-thaw cycles.[11] Since this compound may cause photosensitivity, protecting the stock solution from light by wrapping vials in foil is a recommended precaution.[3][12]

Troubleshooting Guide: Preventing Precipitation

Problem: My this compound precipitates immediately upon addition to the culture medium.

This is the most common issue and is typically caused by improper dilution technique. The localized concentration of this compound at the point of addition exceeds its solubility limit in the aqueous medium.

Solutions:

  • Modify Dilution Technique: Instead of adding the this compound stock directly to the full volume of medium, add the culture medium drop-wise into the this compound stock solution while vortexing or stirring vigorously.[8] This prevents the compound from crashing out of solution.

  • Pre-warm the Medium: Gently warming the culture medium to 37°C before adding the this compound stock can sometimes help improve solubility.[13]

  • Ensure Low Final Solvent Concentration: The final concentration of DMSO in your culture medium should not exceed 0.5%, and ideally should be kept below 0.1% to prevent solvent-induced cytotoxicity.[6][14] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

  • Perform Serial Dilutions: Create an intermediate dilution of your this compound stock in pure culture medium. This new, lower-concentration stock can then be more easily diluted to the final working concentration without precipitation.

Problem: I observe fine crystals or a cloudy haze in my culture plates after several hours of incubation.

This delayed precipitation can occur if the compound is not fully solubilized or if it interacts with components in the medium over time, such as salts or proteins from Fetal Bovine Serum (FBS).[7][13]

Solutions:

  • Filter Sterilize the Final Medium: After preparing your final this compound-containing medium, pass it through a 0.22 µm sterile filter. This will remove any microscopic precipitate that may have formed during preparation.

  • Reduce FBS Concentration (If Possible): If your cell line tolerates it, try reducing the FBS concentration. High protein content can sometimes contribute to the precipitation of hydrophobic compounds.

  • Check Medium pH: Ensure the pH of your medium has not shifted significantly after the addition of this compound, as pH changes can affect the solubility of salts like calcium phosphate, which can precipitate out of solution.[13]

Experimental Protocols

Protocol 1: Preparation of a 20 mM this compound Stock Solution in DMSO

  • Preparation: Work in a sterile biosafety cabinet. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Weighing: Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance. Carefully weigh 5.74 mg of this compound powder (MW = 287.16 g/mol ) into the tube.

  • Dissolving: Add 1.0 mL of high-purity, sterile-filtered DMSO to the tube.

  • Mixing: Cap the tube securely and vortex at high speed for 1-2 minutes until the this compound powder is completely dissolved. The solution should be clear. If necessary, gentle warming in a 37°C water bath can be applied.

  • Aliquoting & Storage: Dispense the stock solution into sterile, light-protecting (amber or foil-wrapped) microcentrifuge tubes in single-use volumes (e.g., 20 µL). Store aliquots at -20°C for up to 6 months.

Protocol 2: Diluting this compound Stock into Culture Medium (to a 20 µM final concentration)

This protocol uses the "reverse dilution" method to prevent precipitation.

  • Preparation: Warm your complete culture medium (e.g., DMEM + 10% FBS) to 37°C in a water bath.

  • Stock Addition: In a sterile conical tube, add the required volume of your 20 mM this compound stock solution. For example, to make 10 mL of 20 µM medium, you would add 10 µL of the 20 mM stock.

  • Slow Dilution: While vigorously vortexing the conical tube containing the DMSO stock, slowly add the first 1 mL of the pre-warmed culture medium drop by drop.

  • Final Dilution: Once the initial dilution is complete and the solution is clear, you can add the remaining volume of culture medium (9 mL in this example) at a faster rate.

  • Final Mix & Use: Cap the tube and invert several times to mix thoroughly. The medium is now ready for use. For best results, use the prepared medium immediately.

Visualizations

Experimental Workflow: Preparing this compound-Dosed Culture Medium

G cluster_prep Stock Solution Preparation (20 mM) cluster_dilution Working Solution Preparation (20 µM) weigh Weigh 5.74 mg this compound add_dmso Add 1 mL sterile DMSO weigh->add_dmso vortex Vortex until dissolved add_dmso->vortex aliquot Aliquot & Store at -20°C vortex->aliquot get_stock Pipette 10 µL of Stock aliquot->get_stock add_medium Drop-wise add 1 mL warm medium with vortexing get_stock->add_medium add_rest Add remaining 9 mL medium add_medium->add_rest final_medium Final Medium Ready for Use add_rest->final_medium

Caption: Workflow for preparing this compound stock and final medium.

Potential Signaling Pathway Affected by this compound

Based on its classification as a phenolic compound, this compound may activate stress-related signaling pathways like the MAPK/ERK pathway, a mechanism observed with other phenolic environmental agents.[15]

G This compound This compound (Phenolic Compound) Membrane Cell Membrane Stress (Potential Mechanism) This compound->Membrane RAS RAS Membrane->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., AP-1, c-Myc) ERK->TF Response Cellular Responses (Proliferation, Stress, Inflammation) TF->Response

References

Technical Support Center: Enhancing the Antifungal Efficacy of Fenticlor

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the antifungal efficacy of Fenticlor.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed in a question-and-answer format to directly address common challenges.

Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Values for this compound

  • Question: We are observing significant well-to-well and experiment-to-experiment variability in our this compound MIC assays. What could be the cause?

  • Answer: High variability in MIC values can stem from several factors. This compound's mechanism of action, which involves membrane disruption, can be sensitive to assay conditions.[1] Here are some common causes and solutions:

    • Inconsistent Inoculum Preparation: Ensure a standardized inoculum density, typically using a spectrophotometer to adjust to a 0.5 McFarland standard. A dense inoculum can artificially elevate the MIC.

    • Subjective Endpoint Reading: Visual determination of growth inhibition can be subjective. Consider using a plate reader to measure optical density (OD) at a specific wavelength (e.g., 600 nm) and define the MIC as a specific percentage of growth inhibition (e.g., 50% or 90%) compared to the positive control.

    • Precipitation of this compound: this compound is a phenolic compound and may have limited solubility in aqueous media.[2] Visually inspect your dilution series for any signs of precipitation. Using a small percentage of a solvent like DMSO to prepare the stock solution is common, but ensure the final concentration in the assay does not affect fungal growth. It is crucial to run a solvent control.

    • Inconsistent Incubation Conditions: Maintain consistent temperature and incubation times for all assays. Fluctuations can affect fungal growth rates and, consequently, the apparent MIC.

Issue 2: No Apparent Synergistic Effect in Combination Studies

  • Question: We are combining this compound with another antifungal agent in a checkerboard assay, but we do not observe a synergistic effect (Fractional Inhibitory Concentration Index - FICI > 0.5). What could be the reason?

  • Answer: A lack of synergy can be due to several factors, from the mechanism of the combined drugs to technical aspects of the assay.

    • Antagonistic or Indifferent Interaction: Not all drug combinations are synergistic. The combined agent might have a mechanism that does not complement this compound's membrane-disrupting action. For instance, if both agents target the cell membrane, they might compete for binding sites.

    • Suboptimal Concentration Ranges: Ensure the concentration ranges tested for both this compound and the partner drug bracket their individual MICs. The synergistic effect may only be apparent within a narrow concentration window.

    • Incorrect FICI Calculation: Double-check the calculation of the FICI. The FICI is the sum of the MIC of each drug in combination divided by its MIC when used alone. A common error is misidentifying the MIC in the combination wells.

    • "Skipped Wells" or Paradoxical Growth: Some antifungal combinations can lead to paradoxical growth at higher concentrations. Carefully document the growth in all wells. The MIC should be recorded as the lowest concentration with significant growth inhibition, even if growth reappears at higher concentrations.

Issue 3: Difficulty in Interpreting Results of Membrane Integrity Assays

  • Question: We are trying to confirm this compound's membrane-disrupting activity using a fluorescent dye like propidium iodide, but the results are ambiguous. What are the best practices for this type of assay?

  • Answer: Membrane integrity assays with this compound require careful optimization.

    • Timing of Measurement: this compound's effect on membrane permeability can be rapid.[1] It is advisable to perform kinetic measurements, taking readings at multiple time points after adding this compound to the fungal suspension.

    • Dye Concentration and Incubation: Optimize the concentration of the fluorescent dye and the incubation time. High concentrations of the dye can be toxic to the cells, while insufficient incubation may not allow for adequate uptake in compromised cells.

    • Appropriate Controls: Include untreated cells (negative control) and cells treated with a known membrane-disrupting agent or heat-killed cells (positive control) to validate the assay window.

    • Microscopy Confirmation: Supplement spectrofluorometric readings with fluorescence microscopy to visually confirm dye uptake and localize it within the fungal cells.

Quantitative Data on Antifungal Efficacy

Disclaimer: Specific, publicly available Minimum Inhibitory Concentration (MIC) data for this compound against a wide range of fungal species is limited. The following tables are illustrative examples based on typical MIC values for phenolic compounds and other topical antifungals against common fungal pathogens. Researchers should determine the MIC of this compound for their specific strains of interest.

Table 1: Example MICs of a Hypothetical Phenolic Antifungal Agent against Candida Species

Fungal SpeciesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Candida albicans1 - 1648
Candida glabrata2 - 32816
Candida parapsilosis1 - 824
Candida tropicalis2 - 1648

Table 2: Example MICs of a Hypothetical Phenolic Antifungal Agent against Dermatophytes

Fungal SpeciesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Trichophyton rubrum0.5 - 824
Trichophyton mentagrophytes0.5 - 412
Microsporum canis1 - 1648
Epidermophyton floccosum0.5 - 824

Experimental Protocols

Protocol 1: Broth Microdilution Assay for Determining Minimum Inhibitory Concentration (MIC)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeast.

  • Preparation of this compound Stock Solution: Dissolve this compound in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 1280 µg/mL).

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Harvest colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer (OD at 530 nm). This corresponds to approximately 1-5 x 106 CFU/mL for yeast.

    • Dilute this suspension in RPMI 1640 medium to achieve the final inoculum concentration of 0.5-2.5 x 103 CFU/mL.

  • Assay Setup:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in RPMI 1640 medium to achieve the desired final concentrations (e.g., 0.25 to 128 µg/mL).

    • Add the standardized fungal inoculum to each well.

    • Include a positive control (fungal inoculum in medium without this compound) and a negative control (medium only).

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth (e.g., ≥50% reduction) compared to the positive control. This can be determined visually or by reading the optical density at 600 nm.

Protocol 2: Checkerboard Assay for Antifungal Synergy Testing

This protocol is used to assess the interaction between this compound and a second antifungal agent.

  • Preparation of Drug Solutions: Prepare stock solutions of this compound and the partner antifungal agent at concentrations that are multiples of their respective MICs.

  • Assay Setup:

    • In a 96-well plate, dispense the culture medium (e.g., RPMI 1640) into all wells.

    • Along the x-axis, create serial dilutions of this compound.

    • Along the y-axis, create serial dilutions of the partner antifungal agent.

    • The result is a matrix of wells containing various combinations of concentrations of the two drugs.

  • Inoculation: Inoculate all wells with a standardized fungal suspension as described in the MIC protocol.

  • Incubation: Incubate the plate under the same conditions as the MIC assay.

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug in a given well:

      • FICA = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FICB = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • Calculate the FIC Index (FICI) for each combination: FICI = FICA + FICB.

  • Interpretation of Results:

    • Synergy: FICI ≤ 0.5

    • Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Visualizations

Fenticlor_Mechanism_of_Action cluster_fungal_cell Fungal Cell cluster_membrane Cell Membrane ProtonPump Proton Pump ATP_Synthase ATP Synthase ProtonGradient Proton Motive Force (H+ Gradient) ProtonPump->ProtonGradient Establishes ATP ATP Production ATP_Synthase->ATP Synthesizes ProtonGradient->ATP_Synthase This compound This compound Leakage Proton Leakage (H+ Influx) This compound->Leakage Induces Leakage->ProtonGradient Disrupts Dissipation Dissipation of Proton Motive Force Leakage->Dissipation Dissipation->ATP Inhibits Uncoupling Uncoupling of Oxidative Phosphorylation Dissipation->Uncoupling CellDeath Fungal Cell Death Uncoupling->CellDeath

Caption: Mechanism of action of this compound on the fungal cell membrane.

Synergistic_Enhancement_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Strain Select Fungal Strain Fenticlor_Stock Prepare this compound Stock MIC_F Determine MIC of this compound Strain->MIC_F MIC_A Determine MIC of Potentiator Strain->MIC_A Agent_Stock Prepare Potentiator Agent Stock Fenticlor_Stock->MIC_F Checkerboard Perform Checkerboard Assay Fenticlor_Stock->Checkerboard Agent_Stock->MIC_A Agent_Stock->Checkerboard MIC_F->Checkerboard MIC_A->Checkerboard FICI Calculate FIC Index (FICI) Checkerboard->FICI Interpretation Interpret Synergy/ Antagonism/ Indifference FICI->Interpretation

Caption: Experimental workflow for assessing synergistic antifungal activity.

Troubleshooting_Logic Start High Variability in MIC? Inoculum Standardize Inoculum (0.5 McFarland) Start->Inoculum Yes Reading Use Plate Reader for OD Measurement Start->Reading Yes Solubility Check for Precipitation Run Solvent Control Start->Solubility Yes Incubation Ensure Consistent Incubation T°/Time Start->Incubation Yes NoSynergy No Synergy Observed (FICI > 0.5)? Mechanism Consider Drug Mechanism Compatibility NoSynergy->Mechanism Yes Concentration Optimize Drug Concentration Ranges NoSynergy->Concentration Yes Calculation Verify FICI Calculation NoSynergy->Calculation Yes

References

Technical Support Center: Fenticlor and Potential Assay Interference

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to navigate potential interference of Fenticlor and structurally related phenolic compounds in common laboratory assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate assay artifacts, ensuring the integrity of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my assays?

This compound is a phenolic compound with antibacterial and antifungal properties. Like many phenolic compounds, its chemical structure contains features that can lead to assay interference. These features include the presence of hydroxyl groups on an aromatic ring, which can lead to antioxidant activity and reactivity, and a conjugated system that can possess inherent optical properties.[1][2] These characteristics can lead to false positives or false negatives in various assay formats.

Q2: I'm seeing unexpected activity with this compound in my fluorescence-based assay. What could be the cause?

Phenolic compounds like this compound can interfere with fluorescence-based assays through two primary mechanisms:

  • Autofluorescence: The compound itself may absorb light at the excitation wavelength and emit it in the detection range of your assay, leading to a false-positive signal.[3]

  • Fluorescence Quenching: The compound may absorb the excitation light or the emitted light from your fluorescent probe, leading to a decrease in signal and a potential false-negative result.[4][5]

Q3: My luciferase reporter assay is showing inhibition with this compound. Is this a real effect?

It's possible, but caution is warranted. Firefly luciferase, a common reporter enzyme, is susceptible to inhibition by a variety of small molecules, including some phenolic compounds.[6][7] This direct inhibition of the reporter enzyme can be mistaken for a true biological effect on your target of interest. It is crucial to perform a counter-screen against purified luciferase to rule out this artifact.[8]

Q4: Could the antioxidant properties of this compound affect my assay?

Yes, the phenolic hydroxyl groups in this compound can act as antioxidants by scavenging free radicals.[9][10] This can interfere with assays that measure or involve reactive oxygen species (ROS), such as some cell viability assays (e.g., those using resazurin), oxidative stress assays, and some enzyme assays where redox reactions are part of the detection mechanism.[11][12] This can lead to a reduction in signal that may be misinterpreted as a specific biological activity.

Q5: How can I determine if this compound is a Pan-Assay Interference Compound (PAIN)?

Pan-Assay Interference Compounds (PAINs) are molecules that show activity in multiple assays through non-specific mechanisms.[3] If you observe that this compound is active in numerous, unrelated screening campaigns, it may be a PAIN. A critical step is to perform counter-screens and orthogonal assays to confirm any observed activity.[13]

Troubleshooting Guides

If you suspect this compound or a similar compound is interfering with your assay, follow this step-by-step guide to diagnose and mitigate the issue.

Initial Troubleshooting Workflow

This workflow provides a general approach to identifying and addressing potential assay interference.

G A Unexpected 'Hit' with this compound B Is the assay fluorescence-based? A->B C Perform Autofluorescence & Quenching Check (Protocol 1) B->C Yes D Is the assay luciferase-based? B->D No H Is interference confirmed? C->H E Perform Luciferase Counter-Screen (Protocol 2) D->E Yes F Does the assay involve redox chemistry? D->F No E->H G Assess Antioxidant/Redox Interference (Protocol 3) F->G Yes J Proceed with Hit Validation F->J No G->H I Mitigation Strategies: - Use orthogonal assay - Modify assay readout - Flag compound H->I Yes K No Interference Detected H->K No K->J

Caption: A logical workflow for troubleshooting potential assay interference.

Identifying the Type of Interference

This decision tree can help you pinpoint the specific mechanism of interference.

G A Start Here: Unexpected Assay Result B Read compound plate without reagents. Is there a signal? A->B C Autofluorescence B->C Yes D Add compound to assay with fluorescent probe. Is signal reduced? B->D No E Fluorescence Quenching D->E Yes F Run assay with purified reporter enzyme (e.g., Luciferase). Is there inhibition? D->F No G Direct Enzyme Inhibition F->G Yes H Does compound affect a redox-sensitive control reaction? F->H No I Antioxidant/Redox Activity H->I Yes J Consider other mechanisms (e.g., aggregation, reactivity) H->J No

Caption: Decision tree for identifying the type of assay interference.

Data on Potential Interference by Phenolic Compounds

Interference TypeAssay Technology AffectedPotential OutcomeTypical Concentration Range for Interference
Autofluorescence Fluorescence Intensity, FRET, TR-FRET, FPFalse Positive (increased signal)Micromolar to millimolar
Fluorescence Quenching Fluorescence Intensity, FRET, TR-FRET, FPFalse Negative (decreased signal)Micromolar to millimolar
Luciferase Inhibition Luciferase-based reporter assaysFalse Positive (apparent inhibition)Nanomolar to micromolar
Antioxidant Activity Assays measuring ROS, redox-sensitive assaysFalse Positive (apparent protective effect)Micromolar to millimolar
Chemical Reactivity Assays with reactive components (e.g., thiol groups)False Positive or NegativeVaries widely

Experimental Protocols

Here are detailed protocols for key experiments to identify and confirm suspected assay interference.

Protocol 1: Autofluorescence and Fluorescence Quenching Assessment

Objective: To determine if a test compound is autofluorescent or quenches the fluorescence of the assay's probe.

Materials:

  • Test compound (e.g., this compound)

  • Assay buffer

  • Fluorescent probe used in the primary assay

  • Black, clear-bottom microplates

  • Fluorescence plate reader

Methodology:

Part A: Autofluorescence Check

  • Prepare a serial dilution of the test compound in assay buffer.

  • Add the compound dilutions to the wells of a microplate.

  • Include wells with assay buffer only (vehicle control).

  • Read the fluorescence of the plate using the same excitation and emission wavelengths as your primary assay.[14]

  • Data Analysis: A significant increase in fluorescence in the compound-containing wells compared to the vehicle control indicates autofluorescence.

Part B: Quenching Check

  • Prepare a solution of your fluorescent probe in assay buffer at the same concentration used in the primary assay.

  • Add this solution to all wells of a new microplate.

  • Add the serial dilutions of your test compound to the wells.

  • Include wells with the fluorescent probe and vehicle only (positive control).

  • Read the fluorescence of the plate.

  • Data Analysis: A dose-dependent decrease in fluorescence in the compound-containing wells compared to the positive control indicates fluorescence quenching.[5]

Protocol 2: Luciferase Counter-Screen

Objective: To determine if a test compound directly inhibits firefly luciferase.

Materials:

  • Test compound

  • Purified recombinant firefly luciferase

  • Luciferase assay buffer

  • Luciferin substrate

  • White, opaque microplates

  • Luminometer

Methodology:

  • Prepare a serial dilution of the test compound in the luciferase assay buffer.

  • Add the compound dilutions to the wells of the microplate.

  • Add a fixed amount of purified firefly luciferase to each well and incubate for a short period (e.g., 15 minutes).

  • Initiate the reaction by injecting the luciferin substrate.

  • Immediately measure the luminescence signal using a luminometer.[15]

  • Data Analysis: A dose-dependent decrease in luminescence compared to a vehicle control indicates direct inhibition of luciferase.

Protocol 3: Assessment of Antioxidant/Redox Activity

Objective: To determine if a test compound has antioxidant properties that could interfere with a redox-based assay. A common method is the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

Materials:

  • Test compound

  • DPPH solution in methanol or ethanol

  • Methanol or ethanol

  • Microplate reader capable of measuring absorbance at ~517 nm

Methodology:

  • Prepare a serial dilution of the test compound in methanol or ethanol.

  • Add the compound dilutions to the wells of a clear microplate.

  • Add a fixed volume of the DPPH solution to each well.

  • Incubate the plate in the dark for a specified time (e.g., 30 minutes).

  • Measure the absorbance at ~517 nm.

  • Data Analysis: A dose-dependent decrease in absorbance (due to the reduction of DPPH) indicates antioxidant activity.[1]

Signaling Pathway Considerations

Phenolic compounds can modulate various signaling pathways, often through their antioxidant and anti-inflammatory properties.[16][17] When investigating a compound like this compound, it is important to consider that observed effects on pathways involving redox signaling, such as the NF-κB or MAPK pathways, could be influenced by non-specific antioxidant effects.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor IKK IKK Receptor->IKK IkB IκB IKK->IkB phosphorylates ROS ROS IKK->ROS NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc ROS->IKK activates Gene Target Gene Expression NFkB_nuc->Gene Stimulus Inflammatory Stimulus Stimulus->Receptor This compound This compound (Phenolic Compound) This compound->ROS scavenges IkB_NFkB IκB-NF-κB Complex

Caption: Hypothetical interference of a phenolic compound with the NF-κB pathway via ROS scavenging.

By following these guidelines and protocols, researchers can more confidently assess the biological activity of this compound and other phenolic compounds, distinguishing true biological effects from assay artifacts.

References

Adjusting pH for optimal Fenticlor activity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments with Fenticlor. Here you will find troubleshooting guidance and frequently asked questions to address common challenges, particularly concerning the critical role of pH in modulating this compound's activity.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound activity?

A1: The optimal pH for this compound has not been definitively established across all applications. However, as a phenolic compound, its antimicrobial activity is highly dependent on its ionization state, which is governed by the pH of the medium. This compound is a weak acid with a predicted pKa of approximately 7.91.[1] Its activity is generally expected to be higher at a pH below its pKa, where the un-ionized, more lipophilic form predominates, allowing for easier passage across microbial cell membranes.[2][3][4]

Q2: How does pH affect the mechanism of action of this compound?

A2: The antimicrobial action of phenolic compounds like this compound is primarily attributed to the un-ionized form of the molecule.[3][4] This form is more soluble in lipids and is therefore better able to penetrate the lipid-rich cell membranes of bacteria and fungi.[3] Once inside the cell, the molecule can dissociate, leading to acidification of the cytoplasm, disruption of membrane potential, and denaturation of essential proteins and enzymes, ultimately causing cell death.[2][4][5][6] At a pH significantly above the pKa, this compound will exist predominantly in its ionized (phenolate) form, which is less lipophilic and has greater difficulty crossing the cell membrane, potentially reducing its antimicrobial efficacy.

Q3: Is this compound stable at different pH values?

A3: this compound is generally a stable compound under standard room temperature conditions.[1][7] However, like many phenolic compounds, its solubility and activity can be affected by the pH of the solution. While its chemical structure is stable across a range of pH values, its effectiveness is functionally dependent on pH as described above. For experimental consistency, it is crucial to prepare fresh solutions and validate the pH of the medium before each experiment.

Q4: My experiment is conducted at physiological pH (~7.4). Will this compound be effective?

A4: At a pH of 7.4, which is slightly below its predicted pKa of 7.91, a significant portion of this compound will be in its active, un-ionized form.[1] Therefore, it is expected to exhibit antimicrobial activity. However, its potency might be even greater at a slightly more acidic pH. If you observe lower-than-expected activity, a pH optimization experiment is recommended to determine the ideal conditions for your specific microbial strain and medium.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue / Observation Potential Cause & Explanation Recommended Action
Inconsistent Minimum Inhibitory Concentration (MIC) values across experiments. The most likely cause is variability in the final pH of the culture medium. Small shifts in pH can significantly alter the ratio of ionized to un-ionized this compound, thereby affecting its biological activity.1. Strictly control and measure the final pH of your medium after all components, including this compound, have been added. 2. Use buffered media (e.g., MES for acidic, HEPES for neutral, TAPS for alkaline ranges) appropriate for your target pH. Ensure the buffer itself does not interfere with the assay. 3. Refer to the experimental protocol below to systematically determine the optimal pH.
This compound shows lower-than-expected potency against the target organism. The experimental pH may be too high (alkaline), leading to a higher concentration of the less active, ionized form of this compound. Phenolic compounds are often less effective in alkaline media.[8]1. Verify the pH of your experimental medium. 2. Conduct a pilot experiment by testing this compound's activity across a pH gradient (e.g., pH 6.0, 7.0, 8.0) to identify a more effective range. 3. Ensure that components of your medium, such as serum proteins, are not inactivating the compound.
Precipitation is observed after adding this compound to the medium. This compound is very slightly soluble in water.[1] The pH of the medium can affect its solubility. Changes in pH upon addition of this compound stock (often dissolved in an organic solvent like DMSO) can cause it to precipitate.1. Ensure the concentration of the organic solvent (e.g., DMSO) is kept to a minimum (typically <1%) in the final medium. 2. Prepare a more dilute stock solution of this compound. 3. After adding this compound to the medium, mix thoroughly and check for precipitation before inoculating with microorganisms. Adjusting the pH after adding this compound may help improve solubility in some cases.
Data Presentation

The antimicrobial activity of phenolic compounds is often pH-dependent. The following table provides an illustrative example of how the Minimum Inhibitory Concentration (MIC) of this compound could vary with the pH of the growth medium against a hypothetical bacterium. Researchers should generate their own data for their specific experimental system.

Table 1: Illustrative pH-Dependent Activity of this compound against Staphylococcus aureus

pH of MediumPredominant Form of this compound (pKa ≈ 7.91)Expected Membrane PermeabilityIllustrative MIC (µg/mL)
6.0Un-ionized (>98%)High2
7.0Un-ionized (≈89%)High4
7.4Un-ionized (≈76%)Moderate-High8
8.0~50% Ionized / 50% Un-ionizedModerate16
9.0Ionized (>90%)Low>64

Note: This table is for illustrative purposes only and is based on the general principles of phenolic antimicrobials. Actual MIC values must be determined experimentally.

Experimental Protocols
Protocol: Determination of Optimal pH for this compound Activity via Broth Microdilution MIC Assay

This protocol outlines a method to determine the MIC of this compound against a target microorganism at different pH values.

1. Materials:

  • This compound powder

  • DMSO (or other suitable solvent)

  • Target microorganism culture

  • Sterile 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)

  • Sterile buffers (e.g., 0.1 M MES, 0.1 M HEPES, 0.1 M TAPS)

  • Sterile 1 M HCl and 1 M NaOH for pH adjustment

  • Sterile deionized water

  • Spectrophotometer or microplate reader

2. Preparation of Media:

  • Prepare aliquots of your chosen broth medium.

  • For each target pH (e.g., 6.0, 6.5, 7.0, 7.5, 8.0, 8.5), create a separate batch of buffered medium. To do this, add the appropriate buffer to the broth to a final concentration of 10-20 mM.

  • Adjust the pH of each batch precisely using sterile HCl or NaOH.

  • Sterilize the buffered media by filtration (0.22 µm filter) to avoid pH changes that can occur during autoclaving.

3. Preparation of this compound Stock Solution:

  • Prepare a high-concentration stock solution of this compound (e.g., 1280 µg/mL) in DMSO.

4. Broth Microdilution Procedure:

  • This procedure should be repeated for each buffered medium (i.e., for each pH value being tested).

  • Dispense 50 µL of the appropriate pH-buffered broth into wells A1 through A12 of a 96-well plate.

  • Add an additional 50 µL of this compound stock solution (at 2x the highest desired final concentration) to well A1. This will be your starting concentration.

  • Perform a 2-fold serial dilution by transferring 50 µL from well A1 to A2, mix, then 50 µL from A2 to A3, and so on, up to well A10. Discard the final 50 µL from well A10.

  • Wells A11 will serve as the growth control (no this compound), and well A12 will be the sterility control (no this compound, no inoculum).

  • Prepare a standardized inoculum of the target microorganism (e.g., to 1 x 10^6 CFU/mL). Dilute this suspension so that the final concentration in the wells will be 5 x 10^5 CFU/mL.

  • Add 50 µL of the final bacterial inoculum to wells A1 through A11. Add 50 µL of sterile broth to well A12.

  • The final volume in each well is 100 µL.

5. Incubation and Analysis:

  • Cover the plates and incubate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determine the MIC for each pH value. The MIC is the lowest concentration of this compound that completely inhibits visible growth.

  • Compare the MIC values obtained at different pH levels. The pH that yields the lowest MIC is the optimal pH for this compound activity under these conditions.

Mandatory Visualizations

Fenticlor_pH_Mechanism Figure 1: this compound Activity vs. pH cluster_0 Extracellular Environment (Variable pH) cluster_1 Microbial Cell Membrane cluster_2 Intracellular Space pH_low Low pH (pH < pKa) Fent_un Un-ionized This compound pH_low->Fent_un Favors Un-ionized This compound (Lipophilic) pH_high High pH (pH > pKa) Fent_ion Ionized This compound pH_high->Fent_ion Favors Ionized This compound (Hydrophilic) membrane Lipid Bilayer activity High Antimicrobial Activity membrane->activity no_activity Low Antimicrobial Activity Fent_un->membrane Easily Crosses Membrane Fent_ion->membrane Poorly Crosses Membrane Fent_ion->no_activity

Caption: Figure 1: Effect of pH on this compound's ionization state and membrane permeability.

Experimental_Workflow Figure 2: Workflow for pH Optimization start Start: Define pH Range (e.g., 6.0 - 8.5) prep_media Prepare & Buffer Broth Media at Each Target pH start->prep_media mic_assay Perform Broth Microdilution (MIC Assay) for Each pH prep_media->mic_assay prep_this compound Prepare this compound Stock Solution prep_this compound->mic_assay incubate Incubate Plates (e.g., 37°C, 24h) mic_assay->incubate read_mic Read & Record MIC for Each pH Value incubate->read_mic analyze Analyze Data: Plot MIC vs. pH read_mic->analyze end Determine Optimal pH (Lowest MIC) analyze->end

Caption: Figure 2: Experimental workflow for determining the optimal pH for this compound.

Troubleshooting_Logic Figure 3: Troubleshooting pH-Related Issues start Problem: Inconsistent or Low This compound Activity q1 Is the pH of the final medium measured and controlled? start->q1 a1_no Action: Measure and buffer the medium. Re-run experiment. q1->a1_no No q2 Is the experimental pH > 8.0? q1->q2 Yes a1_no->q1 Then... a2_yes Action: Test at a lower pH. Activity is likely reduced in alkaline conditions. q2->a2_yes Yes q3 Are interfering substances present (e.g., high protein)? q2->q3 No end Issue Resolved or Further Investigation Needed a2_yes->end a3_yes Action: Run a control in a minimal medium to assess interference. q3->a3_yes Yes q3->end No a3_yes->end

Caption: Figure 3: Logic diagram for troubleshooting common pH-related this compound issues.

References

Fenticlor: Safe Handling and Disposal Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive information for researchers, scientists, and drug development professionals on the safe handling and disposal of Fenticlor in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

This compound, also known as 2,2'-Thiobis(4-chlorophenol), is an antibacterial and antifungal agent.[1][2] In the laboratory, it is a white to cream-colored solid or pale yellow powder.[1] The primary hazards associated with this compound are:

  • Irritation: It is irritating to the eyes, respiratory system, and skin.[3]

  • Photosensitivity: It may cause photosensitivity.[2][4]

Q2: What are the essential personal protective equipment (PPE) requirements when handling this compound?

Due to its irritant nature, the following PPE is mandatory when handling this compound:

  • Eye/Face Protection: Wear safety glasses with side-shields or goggles.

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.

The safety phrase S36/37/39 recommends wearing suitable protective clothing, gloves, and eye/face protection.[3]

Q3: What should I do in case of accidental exposure to this compound?

Immediate action is crucial in case of exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical advice.[3]

  • Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water.

  • Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

Q4: How should I properly store this compound in the lab?

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

Troubleshooting Guides

Issue: I observe skin irritation after handling a solution containing this compound.

  • Immediate Action: Cease work immediately and wash the affected area with copious amounts of soap and water.

  • PPE Check: Review the type of gloves being used. Ensure they are appropriate for handling this compound and are not compromised (e.g., no pinholes).

  • Procedural Review: Re-evaluate your handling technique to minimize the risk of skin contact. Consider using double gloves.

  • Seek Medical Advice: If irritation persists, seek medical attention.

Issue: A this compound solution has spilled on the lab bench.

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.

  • Containment: Cordon off the spill area to prevent further spread.

  • Cleanup Protocol:

    • Wear appropriate PPE (gloves, goggles, lab coat).

    • Cover the spill with an absorbent material (e.g., vermiculite, sand, or earth).

    • Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

    • Clean the spill area with 60-70% ethanol followed by a thorough wash with soap and water.[1]

  • Disposal: Dispose of the contaminated materials as hazardous waste according to your institution's guidelines.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₂H₈Cl₂O₂S[1][3][4]
Molar Mass287.16 g/mol [3][4]
AppearanceWhite to cream-colored solid or pale yellow powder[1]
Melting Point174-175.8 °C[2][3]
SolubilityInsoluble in water. Soluble in aqueous solutions of NaOH, alcohol, and hot benzene.[1][5]
Vapor Pressure1.55E-07 mmHg at 25°C[3]

Table 2: Toxicological Data of this compound

MetricValueSpeciesRouteReference
LD₅₀3250 mg/kgRatsOral[2][4]

Table 3: Chemical Incompatibilities of this compound

Incompatible MaterialPotential Hazard
AcidsMay generate heat and toxic or flammable gases.[1]
Diazo and Azo CompoundsMay generate heat and toxic or flammable gases.[1]
HalocarbonsMay generate heat and toxic or flammable gases.[1]
IsocyanatesMay generate heat and toxic or flammable gases.[1]
AldehydesMay generate heat and toxic or flammable gases.[1]
Alkali MetalsMay generate heat and toxic or flammable gases.[1]
NitridesMay generate heat and toxic or flammable gases.[1]
HydridesMay generate heat and toxic or flammable gases.[1]
Strong Reducing AgentsMay generate heat and toxic or flammable gases.[1]
Strong Oxidizing AgentsStable, but incompatible.[3]

Experimental Protocols

Protocol 1: Standard Handling Procedure for this compound

  • Preparation:

    • Designate a specific area for handling this compound.

    • Ensure a safety shower and eyewash station are readily accessible.

    • Assemble all necessary materials, including this compound, solvents, and required labware.

    • Put on all required PPE: lab coat, safety goggles, and chemical-resistant gloves.

  • Weighing and Solution Preparation:

    • If working with powdered this compound, conduct all weighing operations within a chemical fume hood to avoid inhalation of dust.

    • Use a spatula for transferring the powder. Avoid creating dust clouds.

    • When preparing solutions, add this compound slowly to the solvent to prevent splashing.

  • Experimental Use:

    • Conduct all experimental procedures involving this compound within a well-ventilated area or a fume hood.

    • Keep all containers with this compound sealed when not in use.

  • Post-Experiment:

    • Decontaminate all non-disposable labware that came into contact with this compound.

    • Wipe down the work area with 60-70% ethanol followed by soap and water.

    • Dispose of all waste (solid and liquid) in appropriately labeled hazardous waste containers.

    • Remove PPE and wash hands thoroughly.

Protocol 2: Disposal of this compound Waste

  • Waste Segregation:

    • Collect all this compound-contaminated waste separately from other laboratory waste streams. This includes unused product, contaminated labware (e.g., pipette tips, gloves), and spill cleanup materials.

  • Solid Waste Disposal:

    • Place solid this compound waste and contaminated materials in a clearly labeled, sealed, and puncture-resistant hazardous waste container.

    • If required by institutional guidelines, mix the solid waste with an inert, non-combustible absorbent material.

  • Liquid Waste Disposal:

    • Collect all liquid waste containing this compound in a labeled, leak-proof, and chemically compatible hazardous waste container.

    • Do not pour this compound solutions down the drain.

  • Final Disposal:

    • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.

    • Follow all local, state, and federal regulations for the disposal of chemical waste. In the absence of specific institutional guidelines, incineration at a licensed facility is a preferred method for the disposal of expired pharmaceuticals.[6]

Visualizations

Fenticlor_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_final Final Steps prep_area Designate Work Area ppe Don PPE prep_area->ppe materials Gather Materials ppe->materials weigh Weigh this compound in Fume Hood materials->weigh prepare_solution Prepare Solution weigh->prepare_solution experiment Conduct Experiment prepare_solution->experiment decontaminate Decontaminate Labware experiment->decontaminate clean_area Clean Work Area decontaminate->clean_area dispose_waste Dispose of Waste clean_area->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands

Caption: Workflow for the safe handling of this compound in a laboratory setting.

Fenticlor_Disposal_Decision_Tree cluster_waste_type Identify Waste Type cluster_solid_disposal Solid Waste Disposal cluster_liquid_disposal Liquid Waste Disposal start This compound Waste Generated is_solid Solid Waste? start->is_solid is_liquid Liquid Waste? start->is_liquid collect_solid Collect in Labeled, Sealed Container is_solid->collect_solid Yes collect_liquid Collect in Labeled, Leak-Proof Container is_liquid->collect_liquid Yes contact_ehs_solid Contact EHS for Pickup collect_solid->contact_ehs_solid end Proper Disposal contact_ehs_solid->end contact_ehs_liquid Contact EHS for Pickup collect_liquid->contact_ehs_liquid contact_ehs_liquid->end

Caption: Decision tree for the proper disposal of this compound waste.

References

Validation & Comparative

A Comparative Guide to HPLC Analysis for Fenticlor Purity and Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fenticlor, a chlorinated bisphenolic sulfide with established antibacterial and antifungal properties, requires robust analytical methods for purity assessment and quantification to ensure its quality and efficacy in pharmaceutical and veterinary applications.[1] High-Performance Liquid Chromatography (HPLC) stands as a primary technique for this purpose. This guide provides a comprehensive comparison of a proposed HPLC method for this compound analysis with alternative analytical techniques, supported by experimental data derived from structurally similar compounds due to the limited availability of a specific validated method for this compound in published literature.

Proposed High-Performance Liquid Chromatography (HPLC) Method for this compound Analysis

Given the chemical structure of this compound (bis(2-hydroxy-5-chlorophenyl) sulfide), a reversed-phase HPLC (RP-HPLC) method is the most appropriate approach. This is based on methodologies developed for similar phenolic and chlorinated compounds.

Experimental Protocol: Proposed RP-HPLC Method
  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its versatility in separating moderately non-polar compounds.

  • Mobile Phase: A gradient elution using a mixture of acetonitrile (ACN) and water (acidified with a small amount of an acid like formic or phosphoric acid to improve peak shape) is proposed. A starting gradient could be 60% ACN and 40% acidified water, gradually increasing the ACN percentage.

  • Flow Rate: A typical flow rate of 1.0 mL/min would be a suitable starting point.

  • Detection Wavelength: Based on the phenolic structure, a UV detection wavelength in the range of 220-280 nm should be evaluated to find the absorbance maximum for this compound.

  • Sample Preparation: this compound standard and sample solutions should be prepared in a suitable solvent such as methanol or acetonitrile and filtered through a 0.45 µm filter before injection.

  • Quantification: Quantification can be achieved by creating a calibration curve using this compound standards of known concentrations and analyzing the peak area of the analyte.

Comparison with Alternative Analytical Techniques

While HPLC is a powerful tool, other techniques can also be employed for the analysis of this compound and its impurities. The following table provides a comparative overview.

Analytical Technique Principle Advantages for this compound Analysis Disadvantages for this compound Analysis Typical Performance
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a liquid mobile phase and a solid stationary phase.High resolution and sensitivity, suitable for non-volatile compounds, well-established for phenolic compounds.May require longer analysis times, solvent consumption.High precision and accuracy, with detection limits typically in the low µg/mL range.
Gas Chromatography (GC) Separation based on volatility and partitioning between a gaseous mobile phase and a stationary phase.Excellent for volatile and semi-volatile impurities, high sensitivity with appropriate detectors (e.g., ECD for chlorinated compounds).Requires derivatization for the non-volatile this compound, potential for thermal degradation.Detection limits can reach the ng/mL level, especially with an Electron Capture Detector (ECD).[2]
Capillary Electrophoresis (CE) Separation based on the differential migration of charged species in an electric field.High efficiency, low sample and reagent consumption, can be an alternative for charged impurities.May have lower sensitivity compared to HPLC and GC, reproducibility can be challenging.Offers high-resolution separations, particularly for closely related charged impurities.[3]
UV-Vis Spectrophotometry Measurement of the absorption of ultraviolet or visible radiation by a substance.Simple, rapid, and cost-effective for quantification of the pure substance.Lacks specificity for purity analysis in the presence of interfering substances with similar chromophores.Good for assay of the bulk drug but not suitable for impurity profiling.

Potential Impurities in this compound

The synthesis of this compound typically involves the reaction of 4-chlorophenol with sulfur dichloride or the chlorination of bis(2-hydroxyphenyl)sulfide.[1] Potential impurities may include:

  • Unreacted starting materials: 4-chlorophenol and bis(2-hydroxyphenyl)sulfide.

  • Isomeric byproducts: Positional isomers of this compound.

  • Over-chlorinated products: Trichlorinated or tetrachlorinated bisphenolic sulfides.

  • Related substances: Diphenyl sulfide and other related compounds.

Data Presentation: Hypothetical HPLC Performance Data

The following table summarizes hypothetical performance data for the proposed HPLC method, based on typical values for the analysis of related chlorinated phenolic compounds.

Parameter This compound Potential Impurity 1 (e.g., 4-chlorophenol) Potential Impurity 2 (e.g., Over-chlorinated byproduct)
Retention Time (min) 8.53.210.1
Resolution (Rs) -> 2.0 (from this compound)> 2.0 (from this compound)
Limit of Detection (LOD) (µg/mL) 0.10.050.2
Limit of Quantification (LOQ) (µg/mL) 0.30.150.6
Linearity (r²) > 0.999> 0.999> 0.999
Recovery (%) 98-10297-10395-105

Visualizations

HPLC Analysis Workflow for this compound

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare this compound Standard Solutions filter Filter through 0.45 µm filter prep_standard->filter prep_sample Prepare this compound Sample Solution prep_sample->filter injection Inject Sample onto HPLC System filter->injection Prepared Sample separation Separation on C18 Column injection->separation detection UV Detection separation->detection chromatogram Obtain Chromatogram detection->chromatogram Detector Signal integration Integrate Peak Areas chromatogram->integration quantification Quantify this compound and Impurities integration->quantification report report quantification->report Final Report

Caption: Workflow for HPLC analysis of this compound.

Decision Tree for Analytical Method Selection

Method_Selection start Start: Need to analyze this compound q1 Purpose of Analysis? start->q1 q2 Are Impurities Volatile? q1->q2 Purity & Quantification uv_vis Use UV-Vis q1->uv_vis Quantification of Pure Substance Only q3 Need for High Throughput? q2->q3 No gc Use GC q2->gc Yes hplc Use HPLC q3->hplc No ce Consider CE q3->ce Yes

Caption: Decision tree for selecting an analytical method for this compound.

References

Unveiling the Molecular Identity of Fenticlor: A Comparative Guide to NMR and Mass Spectrometry Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of active pharmaceutical ingredients (APIs) is a cornerstone of quality, safety, and efficacy. Fenticlor, a potent antifungal and antibacterial agent, is no exception. This guide provides a detailed comparison of two primary analytical techniques for its structural elucidation and confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We further explore alternative methods like High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectroscopy to offer a comprehensive analytical perspective.

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the molecular structure of a compound by probing the magnetic properties of atomic nuclei. For this compound, ¹H and ¹³C NMR are instrumental in confirming the connectivity and chemical environment of each atom in the molecule.

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.

While NMR and MS are primary methods for structural confirmation, other chromatographic and spectroscopic techniques offer complementary data for quantification and routine analysis.

Comparative Analysis of Analytical Techniques
TechniqueInformation ProvidedStrengthsLimitations
¹H and ¹³C NMR Detailed molecular structure, connectivity of atoms, chemical environment of nuclei.Non-destructive, provides unambiguous structure elucidation.Lower sensitivity compared to MS, requires higher sample concentration.
Mass Spectrometry (GC-MS, LC-MS) Molecular weight, elemental composition (with high resolution), fragmentation pattern for structural clues.High sensitivity, suitable for trace analysis, can be coupled with chromatographic separation.Isomeric and isobaric compounds can be difficult to distinguish without tandem MS.
HPLC Separation and quantification of this compound in a mixture, purity analysis.High resolution for complex mixtures, well-established for quantitative analysis.Does not provide direct structural information.
UV-Vis Spectroscopy Information about conjugated systems within the molecule, quantitative analysis.Simple, rapid, and cost-effective for quantitative analysis.Low specificity, many compounds absorb in the same UV-Vis region.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

Quantitative Data

The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for this compound.

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not explicitly available in search results

Table 2: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
Data not explicitly available in search results
Experimental Protocol: ¹H and ¹³C NMR

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆)) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (typically δ = 0.00 ppm).

2. Instrument Parameters (Example for a 400 MHz Spectrometer):

  • Spectrometer: 400 MHz NMR Spectrometer

  • Nuclei: ¹H and ¹³C

  • Solvent: CDCl₃ or DMSO-d₆

  • Temperature: 298 K (25 °C)

  • ¹H NMR Parameters:

    • Pulse Program: Standard single pulse (zg30)

    • Number of Scans: 16-64 (signal-to-noise dependent)

    • Relaxation Delay (d1): 1-5 seconds

    • Acquisition Time: 3-4 seconds

    • Spectral Width: -2 to 12 ppm

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled single pulse (zgpg30)

    • Number of Scans: 1024 or more (due to low natural abundance of ¹³C)

    • Relaxation Delay (d1): 2 seconds

    • Acquisition Time: 1-2 seconds

    • Spectral Width: 0 to 200 ppm

3. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift axis using the internal standard (TMS at 0.00 ppm).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to elucidate the structure.

Mass Spectrometry (MS) of this compound

Quantitative Data

Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of semi-volatile compounds like this compound. The following table presents the major mass-to-charge ratios (m/z) observed in the electron ionization (EI) mass spectrum of this compound.

Table 3: GC-MS Fragmentation Data for this compound

m/zRelative IntensityPossible Fragment
286Moderate[M]⁺ (Molecular ion)
128High[C₆H₄ClO]⁺
130ModerateIsotope peak of m/z 128
Experimental Protocol: GC-MS

1. Sample Preparation:

  • Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol or acetone.

  • If necessary, derivatization may be performed to increase volatility and thermal stability, though it is not always required for this compound.

2. Instrument Parameters:

  • Gas Chromatograph (GC):

    • Injector Temperature: 250-280 °C

    • Injection Mode: Splitless or split (e.g., 10:1 split ratio)

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Column: A non-polar or semi-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: Increase to 280 °C at a rate of 10-20 °C/min.

      • Final hold: Hold at 280 °C for 5-10 minutes.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Mass Range: m/z 40-500

    • Scan Speed: 1000 amu/s

3. Data Analysis:

  • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

  • Analyze the mass spectrum of the this compound peak.

  • Identify the molecular ion peak to confirm the molecular weight.

  • Interpret the fragmentation pattern to gain structural information and compare it with library spectra for confirmation.

Workflow and Pathway Visualizations

Fenticlor_Characterization_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Analysis cluster_result Final Confirmation Sample This compound API Sample Dissolution Dissolution in Deuterated Solvent (NMR) or Volatile Solvent (MS) Sample->Dissolution NMR_Acq NMR Data Acquisition (¹H, ¹³C, 2D) Dissolution->NMR_Acq MS_Acq MS Data Acquisition (GC-MS or LC-MS) Dissolution->MS_Acq NMR_Proc NMR Spectrum Processing (FT, Phasing, Calibration) NMR_Acq->NMR_Proc MS_Proc MS Data Analysis (Chromatogram, Spectrum) MS_Acq->MS_Proc NMR_Interp Structure Elucidation (Chemical Shifts, Coupling) NMR_Proc->NMR_Interp MS_Interp Structure Confirmation (Molecular Ion, Fragmentation) MS_Proc->MS_Interp Confirmation Structure Confirmation & Purity Assessment NMR_Interp->Confirmation MS_Interp->Confirmation

General workflow for this compound characterization.

Fenticlor_Fragmentation This compound This compound [M]⁺˙ m/z 286 Fragment1 Chlorophenoxy Radical [C₆H₄ClO]• This compound->Fragment1 C-S Bond Cleavage Fragment2 Chlorophenoxy Cation [C₆H₄ClO]⁺ m/z 128 This compound->Fragment2 C-S Bond Cleavage

Proposed MS fragmentation of this compound.

Fenticlor and Chlorhexidine: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the antimicrobial efficacy of Fenticlor and Chlorhexidine, prepared for researchers, scientists, and drug development professionals. This guide synthesizes available experimental data on their performance, outlines detailed experimental protocols, and visualizes their mechanisms of action.

Introduction

This compound and Chlorhexidine are both recognized antimicrobial agents utilized in various applications. This compound, a chlorinated bis-phenol, possesses antibacterial and antifungal properties. Chlorhexidine, a cationic polybiguanide, is a broad-spectrum biocide widely used as a topical antiseptic and disinfectant. This guide provides a comparative analysis of their efficacy, drawing upon available scientific literature.

Data Presentation

The following tables summarize the available quantitative data for Chlorhexidine's efficacy against key microorganisms.

Chlorhexidine: Minimum Inhibitory Concentration (MIC)
MicroorganismMIC (µg/mL)Reference
Staphylococcus aureus0.3 - 8[1][2][3]
Escherichia coli≤ 0.002%[4]
Candida albicans3.03 (Geometric Mean)[5]
Chlorhexidine: Zone of Inhibition
MicroorganismZone of Inhibition (mm)ConcentrationReference
Staphylococcus aureusNot specifiedNot specified
Escherichia coliNot specifiedNot specified
Candida albicans> Control10%[6]
Chlorhexidine: Time-Kill Kinetics
MicroorganismTime to >3-log10 reduction (99.9% killing)ConcentrationReference
Staphylococcus aureusNot specifiedNot specified
Escherichia coli< 2 hours10 µg/mL[7]
Candida albicansDose-dependent25 µM[8]

Mechanism of Action

This compound

This compound's primary mechanism of action is believed to be the disruption of the bacterial cell membrane's integrity and function. It acts as a protonophore, which means it can transport protons across the lipid bilayer of the cell membrane. This dissipates the proton motive force (PMF), which is essential for ATP synthesis and other vital cellular processes. The uncoupling of oxidative phosphorylation ultimately leads to cell death.[9] At bactericidal concentrations, this compound induces the leakage of essential intracellular components, such as 260-nm-absorbing material (indicative of nucleic acids).[9]

Chlorhexidine

Chlorhexidine's mechanism of action is concentration-dependent. At low concentrations, it is bacteriostatic and causes the leakage of intracellular components, including potassium ions. At higher concentrations, chlorhexidine is bactericidal, causing the precipitation of cytoplasmic contents. Its cationic nature facilitates its binding to the negatively charged bacterial cell wall, leading to a disruption of the cell membrane's integrity.[10]

Mandatory Visualization

Fenticlor_Mechanism cluster_membrane Bacterial Cell Membrane Lipid_Bilayer Lipid Bilayer This compound This compound This compound->Lipid_Bilayer Embeds in membrane H_in H+ Intracellular This compound->H_in Transports H+ across membrane H_out H+ Extracellular H_out->this compound Binds H+ PMF_Disruption Dissipation of Proton Motive Force H_in->PMF_Disruption ATP_Production_Inhibition Inhibition of ATP Synthesis PMF_Disruption->ATP_Production_Inhibition ATP_Synthase ATP Synthase ATP_Synthase->ATP_Production_Inhibition Cell_Death Cell Death ATP_Production_Inhibition->Cell_Death

Caption: this compound's protonophore mechanism of action.

Chlorhexidine_Mechanism cluster_cell_wall Bacterial Cell Wall (Negatively Charged) Cell_Wall Membrane_Disruption Cell Membrane Disruption Cell_Wall->Membrane_Disruption Chlorhexidine Chlorhexidine (Cationic) Chlorhexidine->Cell_Wall Binds to Leakage Leakage of Intracellular Components (e.g., K+) Membrane_Disruption->Leakage Precipitation Precipitation of Cytoplasmic Contents Membrane_Disruption->Precipitation Bacteriostatic Bacteriostatic Effect (Low Concentration) Leakage->Bacteriostatic Bactericidal Bactericidal Effect (High Concentration) Precipitation->Bactericidal

Caption: Chlorhexidine's concentration-dependent mechanism.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
  • Preparation of Antimicrobial Stock Solution: Prepare a stock solution of the antimicrobial agent (this compound or Chlorhexidine) in a suitable solvent at a concentration at least 10 times the highest concentration to be tested.

  • Preparation of Microtiter Plates: Dispense sterile cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) into the wells of a 96-well microtiter plate.

  • Serial Dilutions: Perform serial twofold dilutions of the antimicrobial stock solution across the wells of the microtiter plate to achieve a range of desired concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: Incubate the microtiter plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for yeast.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Zone of Inhibition (Agar Disk Diffusion Method)
  • Inoculation of Agar Plates: Aseptically swab a standardized inoculum of the test microorganism (equivalent to a 0.5 McFarland standard) evenly across the surface of a Mueller-Hinton agar plate.

  • Application of Antimicrobial Disks: Place paper disks impregnated with a known concentration of the antimicrobial agent (this compound or Chlorhexidine) onto the surface of the inoculated agar plate.

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Measurement of Inhibition Zone: Measure the diameter of the zone of complete inhibition around each disk in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the antimicrobial agent.

Time-Kill Kinetic Assay
  • Preparation of Test Suspensions: Prepare tubes containing a standardized inoculum of the test microorganism (approximately 1-5 x 10^6 CFU/mL) in a suitable broth medium.

  • Addition of Antimicrobial Agent: Add the antimicrobial agent (this compound or Chlorhexidine) to the test tubes at desired concentrations (e.g., 1x, 2x, 4x MIC). A growth control tube without the antimicrobial agent should also be included.

  • Incubation and Sampling: Incubate the tubes at 35-37°C with agitation. At predetermined time intervals (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

  • Neutralization and Plating: Immediately neutralize the antimicrobial activity in the collected aliquot using a suitable neutralizer. Perform serial dilutions of the neutralized sample and plate onto appropriate agar plates.

  • Colony Counting: After incubation, count the number of viable colonies (CFU/mL) on each plate.

  • Data Analysis: Plot the log10 CFU/mL against time for each concentration of the antimicrobial agent to generate a time-kill curve. A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

References

Fenticlor Versus Triclosan: A Comparative Antimicrobial Study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antimicrobial properties of fenticlor and triclosan, focusing on their mechanisms of action, antimicrobial efficacy, and the experimental protocols used to determine their activity. This document is intended to serve as a valuable resource for researchers and professionals in the fields of microbiology, pharmacology, and drug development.

Introduction

This compound and triclosan are both chlorinated aromatic compounds that have been utilized for their antimicrobial properties. While triclosan has seen widespread use in consumer products and healthcare settings, this compound has been more traditionally used as a topical antiseptic and antifungal agent, particularly in veterinary medicine.[1][2] Understanding the differences in their mechanisms of action and antimicrobial spectra is crucial for the informed selection and development of antimicrobial agents.

Mechanisms of Action

The antimicrobial activity of this compound and triclosan stems from distinct molecular mechanisms, targeting different essential functions within microbial cells.

This compound: Disruption of Cellular Energy

This compound's primary mechanism of action is the disruption of the proton motive force across the bacterial cell membrane. It acts as a protonophore, transporting protons across the lipid bilayer and dissipating the electrochemical gradient. This uncoupling of oxidative phosphorylation inhibits ATP synthesis and disrupts pH homeostasis, ultimately leading to a shutdown of cellular energy production and cell death. At higher concentrations, this compound can also cause significant damage to the cell membrane, leading to the leakage of intracellular components.

Fenticlor_Mechanism cluster_membrane Bacterial Cell Membrane PMF Proton Motive Force (H+ Gradient) ATP_Synthase ATP Synthase PMF->ATP_Synthase Drives Transport Active Transport PMF->Transport Drives ATP_Production ATP Production ATP_Synthase->ATP_Production Cell_Death Cell Death Transport->Cell_Death Inhibition leads to This compound This compound H_ion_in H+ This compound->H_ion_in H+ Carrier H_ion_out H+ H_ion_in->PMF Dissipates ATP_Production->Cell_Death Inhibition leads to

This compound's protonophore mechanism of action.
Triclosan: Inhibition of Fatty Acid Synthesis

Triclosan exhibits a more specific mechanism of action, primarily targeting the bacterial enzyme enoyl-acyl carrier protein reductase (ENR), which is encoded by the fabI gene.[3] This enzyme is a critical component of the type II fatty acid synthase (FAS-II) system, which is essential for the biosynthesis of fatty acids, key components of bacterial cell membranes. By inhibiting ENR, triclosan disrupts the production of these vital building blocks, leading to the cessation of membrane synthesis and ultimately inhibiting bacterial growth. At higher concentrations, triclosan can also exhibit broader biocidal activity, affecting multiple cytoplasmic and membrane targets.

Triclosan_Mechanism cluster_pathway Fatty Acid Synthesis (FAS-II) Pathway Acetyl_CoA Acetyl-CoA Malonyl_ACP Malonyl-ACP Acetyl_CoA->Malonyl_ACP Elongation_Cycle Elongation Cycle Malonyl_ACP->Elongation_Cycle Enoyl_ACP Enoyl-ACP Elongation_Cycle->Enoyl_ACP FabI FabI (ENR) Enoyl_ACP->FabI Acyl_ACP Acyl-ACP FabI->Acyl_ACP Acyl_ACP->Elongation_Cycle Fatty_Acids Fatty Acids Acyl_ACP->Fatty_Acids Triclosan Triclosan Triclosan->FabI Inhibits Membrane_Synthesis Cell Membrane Synthesis Fatty_Acids->Membrane_Synthesis Growth_Inhibition Bacterial Growth Inhibition Membrane_Synthesis->Growth_Inhibition Disruption leads to

Triclosan's inhibition of fatty acid synthesis.

Antimicrobial Efficacy: A Comparative Analysis

The following tables summarize the available data on the minimum inhibitory concentration (MIC) of this compound and triclosan against a range of microorganisms. It is important to note that comprehensive, directly comparable MIC data for this compound is limited in publicly available literature, reflecting its less widespread contemporary use and study compared to triclosan.

Antibacterial Activity
MicroorganismThis compound MIC (µg/mL)Triclosan MIC (µg/mL)
Staphylococcus aureusData not readily available0.016 - 2[4]
Staphylococcus epidermidisData not readily available0.12 - 8
Escherichia coliData not readily available0.5 - 64[5]
Pseudomonas aeruginosaData not readily available>1000
Antifungal Activity
MicroorganismThis compound MIC (µg/mL)Triclosan MIC (µg/mL)
Candida albicansData not readily available16 (Fungicidal)[6]
Aspergillus nigerData not readily availableData not readily available
Trichophyton spp.Data not readily availableData not readily available

Note: The lack of readily available, tabulated MIC data for this compound is a significant limitation in a direct quantitative comparison. The provided triclosan data is compiled from various studies and can vary based on the specific strain and testing methodology.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental technique in antimicrobial susceptibility testing. The following are detailed protocols for the broth microdilution and agar dilution methods.

Broth Microdilution Method

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.

Broth_Microdilution_Workflow A Prepare serial two-fold dilutions of the antimicrobial agent in broth in a 96-well microtiter plate. C Inoculate each well with the bacterial suspension. A->C B Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard). B->C D Include a growth control (no antimicrobial) and a sterility control (no inoculum). C->D E Incubate the plate at the appropriate temperature and duration (e.g., 37°C for 18-24 hours). D->E F Visually inspect the plate for turbidity. The MIC is the lowest concentration with no visible growth. E->F

Workflow for Broth Microdilution MIC Determination.

Protocol:

  • Preparation of Antimicrobial Solutions: Prepare a stock solution of the antimicrobial agent in a suitable solvent. Perform serial two-fold dilutions in a liquid growth medium (e.g., Mueller-Hinton Broth) in the wells of a 96-well microtiter plate.

  • Inoculum Preparation: From a fresh culture (18-24 hours old), suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Inoculation: Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation. Add the diluted inoculum to each well of the microtiter plate.

  • Controls: Include a positive control well containing only inoculated broth (to confirm bacterial growth) and a negative control well with uninoculated broth (to ensure medium sterility).

  • Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC: After incubation, determine the MIC by visually identifying the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Agar Dilution Method

This method involves incorporating the antimicrobial agent into an agar medium, upon which the test microorganisms are inoculated.

Agar_Dilution_Workflow A Prepare a series of agar plates each containing a different concentration of the antimicrobial agent. C Spot-inoculate a small volume of each bacterial suspension onto the surface of each agar plate. A->C B Prepare standardized inocula of the test microorganisms. B->C D Include a control plate with no antimicrobial agent. C->D E Incubate the plates under appropriate conditions. D->E F Observe for bacterial growth. The MIC is the lowest concentration that inhibits visible growth. E->F

Workflow for Agar Dilution MIC Determination.

Protocol:

  • Preparation of Antimicrobial-Containing Agar: Prepare a series of molten agar (e.g., Mueller-Hinton Agar) and add the antimicrobial agent to each batch to achieve the desired final concentrations. Pour the agar into sterile petri dishes and allow them to solidify.

  • Inoculum Preparation: Prepare standardized inocula of the test microorganisms as described for the broth microdilution method.

  • Inoculation: Using a multipoint inoculator or a micropipette, spot-inoculate a small, defined volume (e.g., 1-2 µL) of each bacterial suspension onto the surface of the agar plates, including a control plate without any antimicrobial.

  • Incubation: Allow the inocula to dry, then invert the plates and incubate at 35-37°C for 16-20 hours.

  • Reading the MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the test organism. A faint haze or a single colony at the inoculation spot is generally disregarded.

Conclusion

This compound and triclosan are both effective antimicrobial agents, but they operate through fundamentally different mechanisms. This compound acts as a general disruptor of cellular energy metabolism by dissipating the proton motive force, while triclosan has a more specific target in the fatty acid synthesis pathway. This difference in mechanism likely influences their respective antimicrobial spectra and potential for resistance development.

The available quantitative data clearly demonstrates the potent activity of triclosan against a range of bacteria, with particularly low MICs for staphylococci. However, a significant gap exists in the publicly available, structured MIC data for this compound, which hinders a direct and comprehensive comparison of their potencies. Further research to generate and publish this data for this compound would be invaluable for a more complete understanding of its antimicrobial profile relative to other agents.

This guide provides researchers and drug development professionals with a foundational understanding of these two compounds, highlighting their distinct properties and providing the necessary experimental context for future investigations.

References

The Untapped Potential of Fenticlor: A Comparative Guide to Synergistic Antibiotic Combinations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the synergistic effects of Fenticlor with other antibiotics is not currently available in the public domain. This guide provides a comparative analysis based on the known antimicrobial mechanisms of this compound and the documented synergistic activities of structurally and functionally related phenolic and bisphenolic compounds. The presented data should be considered predictive and serve as a foundation for future research into this compound combination therapies.

This compound, a chlorinated bisphenolic compound, has a history of use as a topical antibacterial and antifungal agent. Its primary mechanism of action involves the disruption of bacterial cell membranes and key metabolic processes. While its efficacy as a standalone agent is established, its potential to act synergistically with other antibiotics to combat resistant pathogens remains a compelling area of investigation. This guide explores this potential by examining the synergistic effects observed with similar phenolic compounds, providing a framework for designing future studies on this compound.

Synergistic Activity of Phenolic Compounds with Antibiotics: A Data-Driven Overview

The following tables summarize the synergistic effects observed in studies of phenolic compounds, structurally analogous to this compound, when combined with various classes of antibiotics. The primary method for quantifying synergy is the checkerboard assay, with the Fractional Inhibitory Concentration Index (FICI) being the key metric. A FICI of ≤ 0.5 is indicative of a synergistic interaction.

Table 1: Synergistic Effects of Phenolic Compounds against Gram-Positive Bacteria

Phenolic Compound/ExtractAntibioticBacterial StrainFICI ValueReference
Grape Pomace ExtractAmpicillinStaphylococcus aureus0.031 - 0.155[1]
Grape Pomace ExtractCiprofloxacinStaphylococcus aureus0.031 - 0.155[1]
Grape Pomace ExtractChloramphenicolStaphylococcus aureus0.031 - 0.155[1]
Gallic AcidAmpicillinEscherichia coli0.281 - 1.008[2]
HamamelitanninErythromycinEscherichia coli0.281 - 1.008[2]
Caffeic AcidNorfloxacinStaphylococcus aureusSynergistic[3]
LuteolinCiprofloxacinStaphylococcus aureusSynergistic[3]
(+)-MedioresinolAmpicillinAntibiotic-Resistant Pseudomonas aeruginosa≤ 0.5[4]
(+)-MedioresinolCefotaximeAntibiotic-Resistant Pseudomonas aeruginosa≤ 0.5[4]
(+)-MedioresinolChloramphenicolAntibiotic-Resistant Pseudomonas aeruginosa≤ 0.5[4]

Table 2: Synergistic Effects of Phenolic Compounds against Gram-Negative Bacteria

Phenolic Compound/ExtractAntibioticBacterial StrainFICI ValueReference
Grape Pomace ExtractNalidixic AcidEscherichia coli0.031 - 0.155[1]
Grape Pomace ExtractTetracyclineEscherichia coli0.031 - 0.155[1]
Gallic AcidThiamphenicolEscherichia coli0.281[5]
HamamelitanninThiamphenicolEscherichia coli0.50[5]
ResveratrolPolymyxin BMultidrug-Resistant Klebsiella pneumoniae0.25 (median)[6]
KaempferolColistinMultidrug-Resistant Klebsiella pneumoniae0.26 (median)[6]
EugenolColistinMultidrug-Resistant Klebsiella pneumoniae0.27 (median)[6]
Sinapic AcidCiprofloxacinKlebsiella pneumoniaeSynergistic[3]
Sinapic AcidGentamicinPseudomonas aeruginosaSynergistic[3]

Experimental Protocols

A detailed understanding of the methodologies used to assess antibiotic synergy is crucial for replicating and expanding upon existing research. The checkerboard assay is the gold standard for in vitro synergy testing.

Checkerboard Assay Protocol

This protocol outlines the steps for determining the synergistic interaction between two antimicrobial agents.

1. Preparation of Materials:

  • 96-well microtiter plates.

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.

  • Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL), which is then further diluted to a final concentration of 5 x 10⁵ CFU/mL in the wells.[7]

  • Stock solutions of the test compounds (e.g., this compound and an antibiotic) at a known concentration.

2. Plate Setup:

  • A two-dimensional serial dilution of the two test agents is performed.

  • Agent A (e.g., this compound) is serially diluted along the y-axis (rows), and Agent B (e.g., an antibiotic) is serially diluted along the x-axis (columns).[8]

  • Each well will contain a unique combination of concentrations of the two agents.

  • Control wells containing each agent alone are included to determine their individual Minimum Inhibitory Concentrations (MICs).[8] A growth control well without any antimicrobial agent and a sterility control well with only broth are also included.

3. Inoculation and Incubation:

  • Each well is inoculated with the standardized bacterial suspension.[7]

  • The plates are incubated at 37°C for 18-24 hours.[5]

4. Data Analysis:

  • After incubation, the wells are visually inspected for bacterial growth (turbidity).

  • The MIC of each agent alone and in combination is determined as the lowest concentration that inhibits visible growth.

  • The Fractional Inhibitory Concentration (FIC) for each agent is calculated using the following formulas:

    • FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone)

    • FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)

  • The FICI is the sum of the individual FICs: FICI = FIC of Agent A + FIC of Agent B.[1][5]

  • The interaction is interpreted as follows:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4

    • Antagonism: FICI > 4[5][7]

Visualizing the Workflow and Mechanisms

Experimental Workflow: Checkerboard Assay

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis A1 Prepare Bacterial Inoculum B3 Inoculate Wells A1->B3 A2 Prepare Stock Solutions B1 Serial Dilution of Agent A (Rows) A2->B1 B2 Serial Dilution of Agent B (Columns) A2->B2 B1->B3 B2->B3 C1 Incubate at 37°C for 18-24h B3->C1 D1 Read MICs C1->D1 D2 Calculate FICI D1->D2 D3 Interpret Results (Synergy, Additive, Antagonism) D2->D3

Caption: Workflow of the checkerboard assay for antibiotic synergy testing.

Hypothesized Synergistic Mechanism of this compound-like Compounds

The synergistic effects of phenolic compounds are often attributed to their ability to disrupt the bacterial cell envelope, thereby facilitating the entry and action of other antibiotics. Two primary mechanisms are proposed:

  • Membrane Permeabilization: Phenolic compounds can intercalate into the bacterial cell membrane, leading to a loss of structural integrity and increased permeability. This allows antibiotics that might otherwise be excluded to enter the cell and reach their intracellular targets.

  • Efflux Pump Inhibition: Many bacteria possess efflux pumps that actively expel antibiotics from the cell, conferring resistance. Phenolic compounds have been shown to inhibit the activity of these pumps, leading to an accumulation of the co-administered antibiotic within the bacterium.[9]

Synergistic_Mechanism cluster_extracellular Extracellular cluster_cell Bacterial Cell This compound This compound-like Phenolic Compound Membrane Cell Membrane This compound->Membrane Disrupts Integrity EffluxPump Efflux Pump This compound->EffluxPump Inhibits Antibiotic Antibiotic Antibiotic->EffluxPump Substrate for Target Intracellular Target Antibiotic->Target Binds to Membrane->Antibiotic Increased Permeability

Caption: Proposed synergistic mechanisms of this compound-like phenolic compounds.

Conclusion and Future Directions

The available evidence from studies on structurally similar phenolic compounds strongly suggests that this compound has the potential to act synergistically with a range of antibiotics against both Gram-positive and Gram-negative bacteria. The primary mechanisms underlying this synergy are likely the disruption of the bacterial cell membrane and the inhibition of efflux pumps.

This comparative guide provides a solid foundation for initiating research into this compound combination therapies. Future studies should focus on:

  • Directly evaluating the synergistic activity of this compound with a broad panel of antibiotics against clinically relevant, multidrug-resistant bacterial strains using the checkerboard assay and time-kill curve analyses.

  • Elucidating the precise molecular mechanisms of this compound's synergistic action, including its effects on membrane potential, specific efflux pump proteins, and other potential cellular targets.

  • Investigating the potential for in vivo efficacy of this compound-antibiotic combinations in animal models of infection.

By systematically exploring these avenues of research, the full therapeutic potential of this compound as a synergistic partner in the fight against antibiotic resistance can be realized.

References

Validating Fenticlor's Mechanism of Action: A Proteomics-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the mechanism of action of the topical antifungal agent, Fenticlor, using modern proteomic approaches. Due to a lack of contemporary research on this compound's specific molecular targets, this document outlines a proposed mechanism based on historical studies and compares it with well-characterized antifungal agents, namely Fluconazole (an azole) and Caspofungin (an echinocandin). Detailed experimental protocols for a proteomics-based validation workflow are provided, alongside visualizations of the proposed signaling pathways and experimental designs.

Comparative Overview of Antifungal Mechanisms of Action

This compound is a chlorinated phenolic compound with known antibacterial and antifungal properties. Early studies suggest its mechanism of action involves the disruption of the fungal cell membrane, leading to leakage of cytoplasmic contents and subsequent cell death.[1][2] This proposed mechanism is distinct from those of two major classes of systemic antifungal drugs, the azoles and the echinocandins.

Table 1: Comparison of Antifungal Agents

FeatureThis compound (Hypothesized)Fluconazole (Azole)Caspofungin (Echinocandin)
Primary Target Fungal Cell MembraneLanosterol 14-α-demethylase (Erg11p)β-(1,3)-D-glucan synthase
Primary Effect Membrane disruption, loss of integrityInhibition of ergosterol biosynthesisInhibition of cell wall biosynthesis
Cellular Consequence Leakage of intracellular components, cell lysisDepletion of ergosterol, accumulation of toxic sterols, altered membrane fluidityWeakened cell wall, osmotic instability, cell lysis
Proteomic Signature (Expected) Upregulation of proteins involved in membrane stress response, cell wall remodeling, and osmotic stress.Upregulation of Erg11p and other ergosterol biosynthesis enzymes; upregulation of stress response proteins.[3][4]Upregulation of chitin synthesis enzymes and other cell wall stress response proteins.[5][6]

Proposed Signaling Pathway for this compound

Based on its hypothesized mechanism, this compound is believed to directly interact with and disrupt the fungal cell membrane. This disruption would likely trigger a cascade of cellular stress responses as the fungus attempts to repair the damage and maintain homeostasis. A proposed signaling pathway is illustrated below.

Fenticlor_Pathway This compound This compound CellMembrane Fungal Cell Membrane This compound->CellMembrane Interacts with MembraneDisruption Membrane Disruption & Permeabilization CellMembrane->MembraneDisruption IonLeakage Ion & Solute Leakage MembraneDisruption->IonLeakage CellLysis Cell Lysis MembraneDisruption->CellLysis OsmoticStress Osmotic Stress IonLeakage->OsmoticStress StressResponse Cellular Stress Response Pathways (e.g., HOG pathway) OsmoticStress->StressResponse ProteinUpregulation Upregulation of Stress Response Proteins StressResponse->ProteinUpregulation

Caption: Hypothesized mechanism of this compound action on fungal cells.

Experimental Protocols for Proteomic Validation

To validate the hypothesized mechanism of this compound, a quantitative proteomic workflow can be employed to analyze the changes in the fungal proteome upon treatment. Candida albicans is a suitable model organism for these studies.

Fungal Culture and Treatment
  • Culture Preparation: Candida albicans (e.g., strain SC5314) is cultured in a standard growth medium (e.g., Yeast Peptone Dextrose - YPD) at 30°C with shaking to mid-logarithmic phase.

  • Drug Treatment: The culture is divided into experimental and control groups. The experimental group is treated with a sub-lethal concentration of this compound (determined by prior minimum inhibitory concentration assays). The control group receives a vehicle control (e.g., DMSO).

  • Time-Course Sampling: Samples are collected at multiple time points (e.g., 0, 2, 4, 8 hours) post-treatment to capture the dynamic proteomic response.

  • Cell Harvesting: Cells are harvested by centrifugation, washed with phosphate-buffered saline (PBS), and flash-frozen in liquid nitrogen for subsequent protein extraction.

Protein Extraction and Preparation
  • Cell Lysis: Fungal cell pellets are resuspended in a lysis buffer containing protease and phosphatase inhibitors. Lysis is achieved by mechanical disruption (e.g., bead beating or sonication).

  • Protein Quantification: The total protein concentration in the lysate is determined using a standard protein assay (e.g., BCA assay).

  • Protein Digestion: An equal amount of protein from each sample is reduced, alkylated, and digested into peptides using trypsin.

  • Peptide Cleanup and Labeling: Peptides are desalted using C18 columns. For quantitative proteomics, peptides can be labeled with isobaric tags (e.g., TMT or iTRAQ) for multiplexed analysis.

Mass Spectrometry and Data Analysis
  • LC-MS/MS Analysis: The labeled peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer (e.g., Orbitrap).

  • Protein Identification and Quantification: The raw mass spectrometry data is processed using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer). Peptides are identified by searching against a Candida albicans protein database. The relative abundance of proteins across different conditions is determined from the reporter ion intensities of the isobaric tags.

  • Bioinformatic Analysis: Differentially expressed proteins are identified based on statistical significance (e.g., p-value < 0.05) and fold-change thresholds. Functional enrichment analysis (e.g., Gene Ontology, KEGG pathways) is performed to identify the biological processes and pathways affected by this compound treatment.

Proteomics_Workflow Culture Fungal Culture (C. albicans) Treatment This compound Treatment & Time-Course Sampling Culture->Treatment Harvesting Cell Harvesting & Washing Treatment->Harvesting Lysis Cell Lysis & Protein Extraction Harvesting->Lysis Digestion Protein Digestion (Trypsin) Lysis->Digestion Labeling Peptide Labeling (e.g., TMT) Digestion->Labeling LCMS LC-MS/MS Analysis Labeling->LCMS DataAnalysis Data Analysis: Protein ID & Quant LCMS->DataAnalysis Bioinformatics Bioinformatic Analysis: Pathway & GO Enrichment DataAnalysis->Bioinformatics Validation Mechanism Validation Bioinformatics->Validation

Caption: Experimental workflow for proteomic validation of this compound's mechanism.

Expected Proteomic Signatures and Comparison

The proteomic data obtained from the proposed experiments would be compared with the known signatures of Fluconazole and Caspofungin to validate this compound's hypothesized mechanism.

Table 2: Expected Changes in Protein Abundance

Protein Class/PathwayThis compound (Hypothesized)FluconazoleCaspofungin
Ergosterol Biosynthesis No direct effect expectedUpregulated (compensatory)No direct effect
Cell Wall Biosynthesis Upregulated (stress response)Upregulated (stress response)Downregulated (target inhibition), Upregulated chitin synthesis (compensatory)
Membrane Transport Proteins Upregulated (ion homeostasis)Altered expressionNo direct effect
Heat Shock & Stress Proteins UpregulatedUpregulatedUpregulated
Glycolysis & Energy Metabolism Downregulated (cellular stress)Altered expressionAltered expression
Ribosomal Proteins Downregulated (growth arrest)Downregulated (growth arrest)Downregulated (growth arrest)

Conclusion

While this compound has a history of use as a topical antimicrobial, its precise molecular mechanism of action remains to be fully elucidated by modern techniques. The application of quantitative proteomics offers a powerful approach to validate its hypothesized membrane-disrupting activity. By comparing the proteomic signature of this compound-treated fungi with those of well-characterized antifungal agents like Fluconazole and Caspofungin, researchers can gain definitive insights into its mechanism, identify potential biomarkers of its activity, and pave the way for the development of new or improved antifungal therapies. The experimental framework provided in this guide offers a robust starting point for such investigations.

References

Comparative Analysis of Cross-Resistance Between Fenticlor and Other Phenolic Antimicrobials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Fenticlor and other phenolic compounds, focusing on cross-resistance patterns in bacteria. Due to a lack of recent, direct comparative studies, this document synthesizes available data from various sources to offer insights into their relative performance and mechanisms of action.

Introduction to this compound and Other Phenols

This compound is a chlorinated phenolic compound that has been used as an antibacterial and antifungal agent.[1] Like other phenols, its antimicrobial activity is generally attributed to the disruption of microbial cell walls and the inhibition of enzyme functions.[2][3] Understanding the potential for cross-resistance between this compound and other commonly used phenolic compounds, such as Bithionol, Triclosan, and Chloroxylenol, is crucial for effective antimicrobial stewardship and the development of new therapeutic agents.

Summary of Antimicrobial Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound, Bithionol, Triclosan, and Chloroxylenol against various bacterial strains as reported in the literature. It is important to note that these values are from different studies and may not be directly comparable due to variations in experimental methodologies.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound

BacteriumMIC (µg/mL)Reference
Staphylococcus aureusData not available in recent literature
Escherichia coliData not available in recent literature

Table 2: Minimum Inhibitory Concentrations (MIC) of Bithionol

BacteriumMIC (µM)MIC (µg/mL)Reference
Mycobacterium abscessus0.625 - 2.50.22 - 0.88[6][7][8]
Acinetobacter calcoaceticus2 ± 1~0.7[9]
Staphylococcus aureus (clinical isolates)12.5 (MIC₅₀/MIC₉₀)~4.4[8]

Table 3: Minimum Inhibitory Concentrations (MIC) of Triclosan

BacteriumMIC (µg/mL)Reference
Staphylococcus aureus (clinical isolates)0.016 - 2[10]
Staphylococcus aureus (MRSA)100 (ng/mL)[11]
Escherichia coli200 (ng/mL)[11]
Klebsiella pneumoniae≥32.0[12]
Hand bacteria isolates0.6 - >40[13]

Table 4: Minimum Inhibitory Concentrations (MIC) of Chloroxylenol (PCMX)

BacteriumMIC (mg/L)Reference
Hand bacteria isolates12.5 - 200[13]
Staphylococcus aureus(Not specified)[14]
Staphylococcus epidermidis(Not specified)[14]

Mechanisms of Action and Resistance

Phenolic compounds generally exert their antimicrobial effects by disrupting the bacterial cell membrane, leading to the leakage of intracellular components and inhibition of essential enzymes.[2][3] Resistance to these compounds can arise from various mechanisms, including changes in the cell envelope, efflux pump activation, and biofilm formation.

General Signaling Pathway for Phenolic Compound Action

Phenolic_Action cluster_environment External Environment cluster_cell Bacterial Cell Phenolic_Compound Phenolic Compound (e.g., this compound) Cell_Wall Cell Wall Phenolic_Compound->Cell_Wall Adsorption Cell_Membrane Cell Membrane Cell_Wall->Cell_Membrane Penetration Cytoplasm Cytoplasm Cell_Membrane->Cytoplasm Disruption & Permeability Increase Enzymes Essential Enzymes Cell_Membrane->Enzymes Inhibition Cytoplasm->Enzymes Leakage of contents Cell_Lysis Cell Lysis / Death Cytoplasm->Cell_Lysis Enzymes->Cell_Lysis

Caption: General mechanism of action for phenolic compounds against bacteria.

Cross-Resistance

While direct evidence for cross-resistance between this compound and other phenols is scarce in recent literature, the shared mechanisms of action suggest a potential for it. Bacteria that develop resistance to one phenolic compound by altering their cell membrane or upregulating efflux pumps may exhibit reduced susceptibility to other phenols that target these same structures. For instance, some bacteria tolerant to chloroxylenol and triclosan have been isolated from industrial sources, though cross-tolerance was not consistently observed.[15]

Experimental Protocols

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of phenolic compounds against bacteria, based on standard laboratory methods.

Determination of Minimum Inhibitory Concentration (MIC)
  • Preparation of Bacterial Inoculum:

    • A pure culture of the test bacterium is grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth).

    • The bacterial suspension is then diluted to a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Preparation of Phenolic Compound Dilutions:

    • A stock solution of the phenolic compound is prepared in an appropriate solvent (e.g., ethanol or DMSO).

    • A series of twofold dilutions of the stock solution is prepared in a 96-well microtiter plate using the broth medium.

  • Inoculation and Incubation:

    • Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

    • The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the phenolic compound that completely inhibits visible bacterial growth.[16][17]

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare bacterial inoculum (0.5 McFarland) C Inoculate wells with bacterial suspension A->C B Prepare serial dilutions of phenolic compound in 96-well plate B->C D Incubate plate (e.g., 37°C, 24h) C->D E Observe for visible growth D->E F Determine MIC: Lowest concentration with no growth E->F

Caption: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC).

Determination of Minimum Bactericidal Concentration (MBC)
  • Subculturing from MIC Plate:

    • Following the MIC determination, a small aliquot (e.g., 10 µL) is taken from each well that showed no visible growth.

  • Plating and Incubation:

    • The aliquot is plated onto an appropriate agar medium (e.g., Mueller-Hinton Agar).

    • The plates are incubated under suitable conditions to allow for bacterial growth.

  • Determination of MBC:

    • The MBC is the lowest concentration of the phenolic compound that results in a significant reduction (e.g., ≥99.9%) in the number of viable bacteria compared to the initial inoculum.[17]

Conclusion

The available data, though not from direct comparative studies, suggests that phenolic compounds like this compound, Bithionol, Triclosan, and Chloroxylenol share a common mechanism of action which could lead to cross-resistance. However, the susceptibility of different bacterial species and strains to these agents varies significantly. Further research involving direct, side-by-side comparisons of these compounds against a panel of clinically relevant and resistant bacterial strains is necessary to fully elucidate the patterns of cross-resistance and to guide the appropriate use of these important antimicrobial agents.

References

Fenticlor's In Vivo Efficacy in Animal Models of Infection: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenticlor is a topical antimicrobial agent with established antibacterial and antifungal properties.[1][2] While its use in veterinary medicine is acknowledged, a comprehensive understanding of its in vivo efficacy in preclinical animal models of infection is crucial for evaluating its potential in drug development. This guide provides a comparative analysis of this compound's performance against common pathogens, juxtaposed with established alternative treatments. Due to the limited availability of direct in vivo studies for this compound, this guide leverages its in vitro activity profile and compares it with the well-documented in vivo efficacy of standard-of-care topical agents for similar indications.

Mechanism of Action: A Comparative Overview

This compound's primary mechanism of action is believed to be the uncoupling of oxidative phosphorylation in microbial cells.[3][4][5][6] As a protonophore, it disrupts the proton gradient across the mitochondrial membrane, leading to a depletion of ATP and subsequent cell death. This broad mechanism contrasts with the more specific targets of comparator drugs.

Mupirocin , an antibiotic used for staphylococcal skin infections, selectively inhibits bacterial isoleucyl-tRNA synthetase, thereby halting protein synthesis.

Azoles , such as Clotrimazole , and allylamines , like Terbinafine , target the fungal cell membrane. Azoles inhibit the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol synthesis. Terbinafine inhibits squalene epoxidase, an earlier step in the same pathway. Both actions lead to a defective fungal cell membrane.

cluster_this compound This compound cluster_mupirocin Mupirocin cluster_azoles_allylamines Azoles (Clotrimazole) & Allylamines (Terbinafine) This compound This compound Mitochondrial_Membrane Mitochondrial Membrane This compound->Mitochondrial_Membrane Acts as a protonophore Proton_Gradient Proton Gradient Mitochondrial_Membrane->Proton_Gradient Disrupts ATP_Synthase ATP Synthase Proton_Gradient->ATP_Synthase Inhibits proton flow through ATP_Production ATP Production ATP_Synthase->ATP_Production Inhibits Mupirocin Mupirocin Isoleucyl_tRNA_Synthetase Isoleucyl-tRNA Synthetase Mupirocin->Isoleucyl_tRNA_Synthetase Inhibits Protein_Synthesis Protein Synthesis Isoleucyl_tRNA_Synthetase->Protein_Synthesis Blocks Clotrimazole Clotrimazole Lanosterol_14a_demethylase Lanosterol 14α- demethylase Clotrimazole->Lanosterol_14a_demethylase Inhibits Terbinafine Terbinafine Squalene_Epoxidase Squalene Epoxidase Terbinafine->Squalene_Epoxidase Inhibits Ergosterol_Synthesis Ergosterol Synthesis Lanosterol_14a_demethylase->Ergosterol_Synthesis Blocks Squalene_Epoxidase->Ergosterol_Synthesis Blocks Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol_Synthesis->Fungal_Cell_Membrane Disrupts

Figure 1: Comparative Mechanisms of Action.

Comparative Efficacy Data

Antibacterial Performance: this compound vs. Mupirocin

While direct in vivo comparative studies are unavailable, in vitro data provides a basis for assessing this compound's potential against bacterial pathogens like Staphylococcus aureus.

Table 1: In Vitro Antibacterial Activity

Compound Organism MIC Range (µg/mL) Reference

| this compound | Staphylococcus aureus | 0.25 - 0.5 |[7] |

Table 2: In Vivo Efficacy of Mupirocin in a Murine Skin Infection Model

Treatment Organism Log Reduction in CFU/wound Animal Model Reference
2% Mupirocin Ointment S. aureus > 4.0 Mouse surgical wound [7]
2% Mupirocin Cream S. aureus > 4.5 Mouse surgical wound [7]

| 2% Mupirocin Ointment | Mupirocin-Resistant S. aureus | No significant reduction | Mouse tape-stripping |[8] |

Experimental Protocol: Murine Model of Staphylococcal Skin Infection [7][8][9][10]

A representative experimental workflow for evaluating topical antibacterial agents is outlined below.

cluster_workflow Experimental Workflow: Murine Staphylococcal Skin Infection Model Animal_Prep 1. Anesthetize and shave the backs of mice Wounding 2. Create a superficial abrasion or surgical wound Animal_Prep->Wounding Inoculation 3. Inoculate the wound with a suspension of S. aureus (e.g., 10^5 - 10^8 CFU) Wounding->Inoculation Treatment 4. Apply topical treatment (e.g., this compound, Mupirocin) at specified intervals Inoculation->Treatment Evaluation 5. Euthanize animals at defined endpoints Treatment->Evaluation Analysis 6. Excise wound tissue, homogenize, and perform serial dilutions for CFU counting Evaluation->Analysis

Figure 2: Workflow for Murine Bacterial Skin Infection Model.

Antifungal Performance: this compound vs. Clotrimazole and Terbinafine

This compound has demonstrated broad-spectrum antifungal activity in vitro. This section compares its activity with the in vivo performance of the commonly used topical antifungals, clotrimazole and terbinafine.

Table 3: In Vitro Antifungal Activity

Compound Organism MIC Range (µg/mL) Reference
This compound Candida albicans Not specified [11]
This compound Trichophyton spp. Not specified [11]
Clotrimazole Trichophyton mentagrophytes 0.125 - 2 [12]
Clotrimazole Candida albicans 2 [13]

| Terbinafine | Trichophyton mentagrophytes | 0.008 - 0.031 |[14] |

Table 4: In Vivo Efficacy in a Guinea Pig Model of Dermatophytosis (T. mentagrophytes)

Treatment Clinical Score Reduction Mycological Cure Rate Animal Model Reference
1% Clotrimazole Cream Significant improvement Culture negative after 4 treatments Guinea Pig [15]
1% Terbinafine Cream Faster and more significant improvement than control 100% after 2 weeks Guinea Pig [4]

| Nano-liposomal Terbinafine | Faster reduction in lesion score than conventional terbinafine | Not specified | Guinea Pig |[16][17] |

Experimental Protocol: Guinea Pig Model of Dermatophytosis [1][2][16][17][18]

The evaluation of antifungal efficacy in a dermatophytosis model typically follows the protocol outlined below.

cluster_workflow_fungal Experimental Workflow: Guinea Pig Dermatophytosis Model Animal_Prep_Fungal 1. Anesthetize and shave the backs of guinea pigs Abrasion_Fungal 2. Create a superficial abrasion on the skin Animal_Prep_Fungal->Abrasion_Fungal Inoculation_Fungal 3. Inoculate the abraded area with a suspension of Trichophyton mentagrophytes (e.g., 10^7 CFU/mL) Abrasion_Fungal->Inoculation_Fungal Treatment_Fungal 4. Initiate topical treatment (e.g., this compound, Clotrimazole, Terbinafine) once clinical signs appear Inoculation_Fungal->Treatment_Fungal Evaluation_Fungal 5. Monitor clinical signs (erythema, scaling, crusting) and assign a clinical score Treatment_Fungal->Evaluation_Fungal Analysis_Fungal 6. Collect skin scrapings or hair for mycological examination (culture and microscopy) to determine fungal clearance Evaluation_Fungal->Analysis_Fungal

Figure 3: Workflow for Guinea Pig Dermatophytosis Model.

Conclusion

For bacterial skin infections, mupirocin demonstrates significant efficacy in reducing S. aureus burden in murine models.[7] However, the emergence of mupirocin resistance highlights the need for alternative therapies.[8] this compound's different mechanism of action could offer an advantage in this regard.

In the context of fungal skin infections, both clotrimazole and terbinafine show effective fungal clearance and clinical improvement in guinea pig models of dermatophytosis.[4][15] Terbinafine, in particular, exhibits very potent in vitro activity against dermatophytes.[14]

To definitively establish the in vivo efficacy of this compound and its comparative performance against these established agents, further studies utilizing standardized animal models, such as those described in this guide, are warranted. Such studies would be invaluable for guiding future drug development efforts and exploring the full therapeutic potential of this compound.

References

Comparative Analysis of Fenticlor's Antifungal Spectrum: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antifungal performance of Fenticlor against other common antifungal agents. The analysis is supported by experimental data, detailed methodologies, and visualizations of key pathways.

This compound, a topical antimicrobial agent, demonstrates a broad spectrum of activity against various fungal pathogens.[1] This guide delves into a comparative analysis of its antifungal efficacy, primarily focusing on its activity against clinically relevant yeasts and dermatophytes.

In Vitro Antifungal Activity: A Quantitative Comparison

The in vitro efficacy of an antifungal agent is predominantly determined by its Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the drug that inhibits the visible growth of a microorganism. The following tables summarize the MIC data for this compound and other commonly used antifungal agents against various fungal species.

Comparative Activity against Candida Species
Fungal SpeciesAntifungal AgentMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Candida albicansFenticonazole1 - 8--
Fluconazole16 - 256--
Candida glabrataFenticonazole1 - 4--
Fluconazole64 - 256--
Data sourced from a study on fluconazole-resistant Candida species, indicating Fenticonazole's potential efficacy against resistant strains.[2]
Comparative Activity against Dermatophytes
Fungal SpeciesAntifungal AgentMIC Range (µg/mL)Geometric Mean MIC (µg/mL)
Trichophyton rubrumIsavuconazole-0.06
Posaconazole-0.10
Itraconazole-0.22
Voriconazole-0.32
Ketoconazole-0.40
Fluconazole-10.18
Trichophyton mentagrophytesTerbinafine<0.007-0.031-
Itraconazole0.015-0.25-
Griseofulvin0.062-1-
Fluconazole1-64-
Microsporum canisItraconazole0.064 to 10.13
Posaconazole0.032 to 0.50.12
Terbinafine0.032 to 40.29
Griseofulvin--
Fluconazole0.25 to 646.20
Epidermophyton floccosumTerbinafine-0.018
Posaconazole-0.022
Itraconazole-0.034
Voriconazole-0.045
Caspofungin-0.22
Ketoconazole-0.41
Griseofulvin-0.62
Note: Direct comparative MIC data for this compound against a wide range of dermatophytes is limited in the reviewed literature. The table presents data for other azoles and antifungals to provide a comparative context for the typical susceptibility of these organisms.[3][4][5][6]

Experimental Protocols

The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeasts and dermatophytes, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Broth Microdilution Method for Yeasts (Adapted from CLSI M27)
  • Inoculum Preparation:

    • Yeast isolates are subcultured on Sabouraud Dextrose Agar for 24-48 hours.

    • Colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.

    • The suspension is then diluted in RPMI 1640 medium to a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Antifungal Agent Preparation:

    • A stock solution of the antifungal agent is prepared in a suitable solvent (e.g., dimethyl sulfoxide).

    • Serial twofold dilutions of the antifungal agent are prepared in RPMI 1640 medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Each well is inoculated with the prepared yeast suspension.

    • A growth control (no antifungal) and a sterility control (no inoculum) are included.

    • The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.

Broth Microdilution Method for Dermatophytes (Adapted from CLSI M38-A2)
  • Inoculum Preparation:

    • Dermatophyte isolates are grown on potato dextrose agar for 7-14 days to encourage sporulation.

    • Conidia are harvested and suspended in sterile saline. The suspension is adjusted to a concentration of 1-3 x 10³ conidia/mL in RPMI 1640 medium.

  • Antifungal Agent Preparation:

    • Serial dilutions of the antifungal agents are prepared as described for yeasts.

  • Inoculation and Incubation:

    • Each well is inoculated with the conidial suspension.

    • Growth and sterility controls are included.

    • Plates are incubated at 28-30°C for 4-7 days.

  • MIC Determination:

    • The MIC is the lowest concentration of the drug that shows complete inhibition of growth.

Mechanism of Action and Signaling Pathways

This compound, like other imidazole antifungals, primarily exerts its effect by disrupting the fungal cell membrane. Its mechanism of action involves the following key steps:

  • Inhibition of Ergosterol Biosynthesis: this compound inhibits the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[7] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.

  • Membrane Permeability Alteration: The depletion of ergosterol and the accumulation of toxic sterol precursors compromise the integrity and fluidity of the cell membrane. This leads to increased permeability, leakage of essential cellular contents, and ultimately, fungal cell death.[7]

  • Inhibition of Secreted Aspartyl Proteinases (SAPs): In Candida albicans, this compound has been shown to inhibit the activity of SAPs, which are important virulence factors that contribute to the fungus's ability to invade host tissues.[7]

Below are diagrams illustrating the experimental workflow for MIC determination and the ergosterol biosynthesis pathway.

Experimental_Workflow_MIC_Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Fungal Inoculum Preparation Inoculation Inoculation of Microtiter Plate Inoculum->Inoculation Antifungal Antifungal Serial Dilutions Antifungal->Inoculation Incubation Incubation Inoculation->Incubation Reading Visual or Spectrophotometric Reading Incubation->Reading MIC MIC Determination Reading->MIC

Experimental Workflow for MIC Determination

Ergosterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Inhibition->Lanosterol Inhibition This compound This compound (and other Azoles) This compound->Inhibition

Ergosterol Biosynthesis Pathway Inhibition by this compound

References

Fenticlor's Efficacy on Biofilm Formation: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This report synthesizes the existing, albeit limited, information on Fenticlor and presents a comparative framework based on data available for other agents with known antibiofilm activities, such as phenolic compounds, triclosan, and chlorhexidine. The objective is to provide a clear, data-driven perspective for researchers and drug development professionals engaged in the discovery and evaluation of novel antibiofilm therapies.

Quantitative Comparison of Antibiofilm Agents

Due to the absence of specific quantitative data for this compound's antibiofilm activity (e.g., Minimum Biofilm Inhibitory Concentration [MBIC] or Minimum Biofilm Eradication Concentration [MBEC]), a direct comparison is not feasible at this time. However, to provide a relevant benchmark, the following table summarizes the reported antibiofilm efficacy of other selected agents against common biofilm-forming pathogens.

AgentTarget OrganismConcentrationBiofilm Inhibition/ReductionReference
Phenolic Compounds
MyricetinStaphylococcus aureus RN42201 µg/mLMBIC₅₀[5]
HesperetinStaphylococcus aureus RN42204 µg/mLMBIC₅₀[5]
PhloretinStaphylococcus aureus RN42204 µg/mLMBIC₅₀[5]
Triclosan
TriclosanSalmonella enterica serovar Typhimurium1000 µg/mL1-log reduction in biofilm-associated cells[6]
Chlorhexidine
Chlorhexidine (0.12%, alcohol-free)Supragingival biofilmTwice daily rinseSignificant prevention of biofilm formation[7]
Chlorhexidine (2%)Multispecies oral biofilm (3-week old)1, 3, 10 minSignificant reduction in bacterial viability[8]
Other Agents
CefiderocolPseudomonas aeruginosa8 mg/mL73.1% median reduction in cell viability[9]
P128 (Bactericidal Protein)Staphylococcus aureus ATCC 29213>31 µg/mL99.9% killing of biofilm cells[10]

Note: MBIC₅₀ is the minimum biofilm inhibitory concentration required to inhibit 50% of biofilm formation. The experimental conditions for the data presented above vary across studies.

Experimental Protocols

To facilitate the evaluation of novel compounds and ensure reproducibility, standardized experimental protocols are crucial. Below are detailed methodologies commonly employed in the assessment of antibiofilm activity.

Biofilm Formation and Quantification (Crystal Violet Assay)

This method is widely used to quantify the total biomass of a biofilm.

  • Bacterial Culture Preparation: A single colony of the test organism (e.g., Staphylococcus aureus) is inoculated into an appropriate broth medium (e.g., Tryptic Soy Broth - TSB) and incubated overnight at 37°C.

  • Biofilm Cultivation: The overnight culture is diluted to a standardized cell density (e.g., 1 × 10⁵ CFU/mL) in a fresh medium. A fixed volume (e.g., 200 µL) of the diluted culture is added to the wells of a 96-well microtiter plate.

  • Incubation: The plate is incubated at 37°C for 24-48 hours to allow for biofilm formation.

  • Washing: After incubation, the planktonic (free-floating) bacteria are removed by gently washing the wells with a sterile phosphate-buffered saline (PBS) solution.

  • Staining: The remaining biofilm is stained with a 0.1% crystal violet solution for 15 minutes at room temperature.

  • Washing and Solubilization: Excess stain is removed by washing with water. The bound crystal violet is then solubilized using a solvent such as 30% acetic acid or ethanol.

  • Quantification: The absorbance of the solubilized stain is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance value is proportional to the biofilm biomass.

Determination of Minimum Biofilm Inhibitory Concentration (MBIC)

The MBIC is the lowest concentration of an antimicrobial agent that prevents biofilm formation.[11]

  • Preparation of Agent Dilutions: A serial dilution of the test agent (e.g., this compound) is prepared in the growth medium in a 96-well microtiter plate.

  • Inoculation: A standardized bacterial suspension is added to each well containing the different concentrations of the agent.

  • Incubation: The plate is incubated under conditions that promote biofilm formation (e.g., 37°C for 24 hours).

  • Quantification: After incubation, the biofilm biomass is quantified using the Crystal Violet Assay as described above.

  • MBIC Determination: The MBIC is determined as the lowest concentration of the agent that shows a significant reduction (e.g., ≥50% or ≥90%) in biofilm formation compared to the untreated control.[5]

Determination of Minimum Biofilm Eradication Concentration (MBEC)

The MBEC is the lowest concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.

  • Biofilm Formation: Biofilms are allowed to form in a 96-well plate as described in the biofilm formation protocol.

  • Agent Treatment: After biofilm formation, the planktonic cells are removed, and fresh medium containing serial dilutions of the test agent is added to the wells.

  • Incubation: The plate is incubated for a further 24 hours to allow the agent to act on the biofilm.

  • Viability Assessment: The viability of the remaining biofilm cells is assessed using methods such as the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reduction assay, which measures metabolic activity, or by colony-forming unit (CFU) counting after sonication and plating of the biofilm.

  • MBEC Determination: The MBEC is the minimum concentration of the agent that results in a significant reduction (e.g., ≥99.9%) in the number of viable cells in the biofilm.

Visualizing Mechanisms and Workflows

To better understand the processes involved in biofilm formation and its inhibition, the following diagrams illustrate key concepts and experimental procedures.

G cluster_0 Biofilm Formation Stages cluster_1 Intervention Points for Antibiofilm Agents Initial Attachment Initial Attachment Microcolony Formation Microcolony Formation Initial Attachment->Microcolony Formation Cell Adhesion Inhibition of Attachment Inhibition of Attachment Initial Attachment->Inhibition of Attachment Maturation Maturation Microcolony Formation->Maturation EPS Production Dispersion Dispersion Maturation->Dispersion Release of Planktonic Cells Disruption of Matrix Disruption of Matrix Maturation->Disruption of Matrix Induction of Dispersion Induction of Dispersion Maturation->Induction of Dispersion Killing of Biofilm Cells Killing of Biofilm Cells Maturation->Killing of Biofilm Cells

Biofilm formation stages and potential targets for antibiofilm agents.

G Start Start Prepare Bacterial Inoculum Prepare Bacterial Inoculum Start->Prepare Bacterial Inoculum Prepare Agent Dilutions Prepare Agent Dilutions Start->Prepare Agent Dilutions Dispense into 96-well Plate Dispense into 96-well Plate Prepare Bacterial Inoculum->Dispense into 96-well Plate Prepare Agent Dilutions->Dispense into 96-well Plate Incubate (24-48h, 37°C) Incubate (24-48h, 37°C) Dispense into 96-well Plate->Incubate (24-48h, 37°C) Wash to Remove Planktonic Cells Wash to Remove Planktonic Cells Incubate (24-48h, 37°C)->Wash to Remove Planktonic Cells Quantify Biofilm Quantify Biofilm Wash to Remove Planktonic Cells->Quantify Biofilm Crystal Violet Staining Crystal Violet Staining Quantify Biofilm->Crystal Violet Staining Biomass Measure Absorbance Measure Absorbance Crystal Violet Staining->Measure Absorbance Determine MBIC/MBEC Determine MBIC/MBEC Measure Absorbance->Determine MBIC/MBEC

General experimental workflow for assessing antibiofilm activity.

Concluding Remarks

The challenge of biofilm-mediated infections necessitates the continued exploration of novel antibiofilm agents. While this compound has a history of use as a topical antimicrobial, its specific efficacy against bacterial and fungal biofilms remains to be rigorously quantified and reported in peer-reviewed literature. The data and protocols presented in this guide for other established agents offer a valuable framework for the systematic evaluation of this compound and other promising compounds. Further research, employing standardized methodologies, is essential to elucidate the potential role of this compound in combating biofilm-associated infections.

References

Safety Operating Guide

Proper Disposal of Fenticlor: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For the safe and environmentally responsible management of Fenticlor, a chlorinated bis-phenol compound with antifungal and antibacterial properties, laboratory personnel must adhere to specific disposal protocols. Improper disposal can lead to environmental contamination and potential health hazards.

This compound, and materials contaminated with it, should be treated as hazardous waste. Disposal procedures must comply with local, regional, and national environmental regulations. Under no circumstances should this compound be disposed of in household garbage or discharged into sewer systems.[1][2]

Step-by-Step Disposal Procedure

  • Waste Identification and Segregation:

    • Identify all waste containing this compound, including pure substance, solutions, and contaminated materials (e.g., personal protective equipment (PPE), absorbent pads, glassware).

    • Segregate this compound waste from other chemical waste streams to prevent incompatible reactions.[3]

  • Containerization:

    • Use a dedicated, properly labeled, and leak-proof container for this compound waste.[3] The container must be made of a material compatible with this compound.

    • The label should clearly read "Hazardous Waste," "this compound," and include appropriate hazard symbols.

    • Keep the waste container securely closed except when adding waste.[3]

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.

    • Ensure the storage area is away from incompatible materials, heat sources, and ignition sources.[1][4]

    • Utilize secondary containment for all liquid hazardous waste to prevent spills.[3]

  • Disposal:

    • Arrange for collection by a licensed hazardous waste disposal contractor.[4] These contractors are equipped to handle and transport hazardous chemicals for proper treatment, which typically involves incineration at a permitted facility.[5]

    • Complete all necessary waste manifest paperwork as required by regulatory agencies. This document tracks the waste from the point of generation to its final disposal.

Spill Management

In the event of a this compound spill:

  • Evacuate and Ventilate: Immediately evacuate nonessential personnel from the area and ensure adequate ventilation.[6]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, eye protection, and a lab coat, before attempting to clean the spill.[2]

  • Containment and Cleanup:

    • For solid spills, carefully sweep or shovel the material into a suitable container for disposal.[7]

    • For liquid spills, use an inert absorbent material to contain and collect the waste.

    • Place all contaminated cleanup materials into the designated hazardous waste container.

  • Decontamination: Thoroughly clean the spill area with an appropriate solvent or detergent, collecting the cleaning materials as hazardous waste.

Disposal of Empty Containers

Empty containers that once held this compound must also be managed carefully:

  • Triple Rinsing: Thoroughly rinse the empty container with a suitable solvent at least three times.[3][8]

  • Rinsate Collection: Collect the rinsate from all three rinses as hazardous waste and place it in the appropriate liquid waste container.[3][8]

  • Container Disposal: Once triple-rinsed and air-dried, the container's label must be completely removed or defaced before it can be disposed of as non-hazardous solid waste or recycled, depending on local regulations.[3]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and related waste materials in a laboratory setting.

Fenticlor_Disposal_Workflow cluster_generation Waste Generation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start This compound Waste Generated (Pure, Solution, Contaminated Material) is_spill Is it a spill? start->is_spill spill_cleanup Follow Spill Management Protocol: 1. Evacuate & Ventilate 2. Wear appropriate PPE 3. Contain & Absorb 4. Collect contaminated materials is_spill->spill_cleanup Yes is_container Is it an empty container? is_spill->is_container No segregate Segregate this compound waste from other chemical waste spill_cleanup->segregate rinse_container Triple-rinse with appropriate solvent is_container->rinse_container Yes is_container->segregate No (Bulk/Contaminated Material) collect_rinsate Collect all rinsate as hazardous liquid waste rinse_container->collect_rinsate containerize Place in a labeled, leak-proof hazardous waste container collect_rinsate->containerize segregate->containerize store Store in a designated, ventilated area with secondary containment containerize->store arrange_pickup Arrange pickup by a licensed hazardous waste disposal contractor store->arrange_pickup manifest Complete hazardous waste manifest arrange_pickup->manifest incineration Transport to a permitted facility for incineration manifest->incineration

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Fenticlor

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of Fenticlor, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is vital for ensuring personal safety and proper laboratory conduct.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE setup is mandatory to minimize exposure and ensure safety. The required equipment is detailed below.

PPE CategoryRecommended EquipmentSpecifications
Eye and Face Protection Safety glasses with side shields or goggles. A face shield is recommended when there is a risk of splashing.Ensure eye bath is readily available.
Skin Protection Chemical-resistant gloves (Nitrile or rubber). Protective clothing or a lab coat with long sleeves.Do not use leather, cloth, or natural rubber gloves. Ensure gloves are free of holes or leaks.
Respiratory Protection Use in a well-ventilated area. If irritation or other symptoms are experienced, use an EN149 approved respirator.A full face-piece cartridge respirator is recommended for potential exposure to spray mist.

Operational Plan: Handling and Storage

Handling:

  • Ensure adequate ventilation in the area where this compound is being handled.

  • Avoid contact with skin and eyes.[1]

  • Prevent the formation of dust and aerosols.

  • Wash hands thoroughly with soap and water after handling.

Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep containers tightly closed when not in use.

  • This compound is stable but incompatible with strong oxidizing agents.[1] Store away from such materials.

Emergency Procedures

Eye Contact:

  • Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2]

  • Seek immediate medical attention.[1]

Skin Contact:

  • Remove all contaminated clothing.

  • Wash the affected area immediately with plenty of soap and water.[2]

Inhalation:

  • Move the affected person to fresh air.

  • If breathing is difficult, provide oxygen.

  • Seek medical attention if symptoms persist.[2]

Ingestion:

  • Wash out the mouth with water.[2]

  • Do NOT induce vomiting.

  • Seek immediate medical attention.

Disposal Plan

All materials contaminated with this compound, including unused product and contaminated labware, should be collected and treated as hazardous waste.

  • Collection: Place contaminated materials in a closable, labeled container.

  • Storage: Store the waste container in a designated and secure area.

  • Disposal: Arrange for disposal by a licensed professional waste disposal service. Do not discharge into drains or rivers.[2]

This compound Spill Response Workflow

The following diagram outlines the step-by-step procedure for responding to a this compound spill.

Fenticlor_Spill_Response cluster_0 start Spill Detected evacuate Evacuate Area Ensure Ventilation start->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill (Use absorbents) ppe->contain cleanup Clean Up Spill contain->cleanup disposal Collect Waste in Labeled Container cleanup->disposal decontaminate Decontaminate Area and Equipment disposal->decontaminate end Spill Managed decontaminate->end

Caption: Workflow for this compound Spill Response.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.